1-Cyclopentyl-4-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-11(13)8-5-9-10(6-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVZPYUDEBKCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Cyclopentyl-4-nitro-1H-pyrazole: Synthesis, Properties, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of 1-Cyclopentyl-4-nitro-1H-pyrazole (CAS No. 1245772-56-8), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous N-alkyl-4-nitropyrazoles and foundational pyrazole chemistry to present a detailed account of its probable synthesis, predicted chemical and physical properties, spectroscopic signature, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust starting point for further investigation and utilization of this compound.
Introduction: The Significance of the 4-Nitropyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a variety of approved pharmaceuticals.[1] The introduction of a nitro group at the 4-position significantly modulates the electronic properties of the pyrazole ring, influencing its reactivity and potential biological activity.[2][3] Nitropyrazoles are key intermediates in the synthesis of more complex molecules and have found applications as energetic materials and pharmaceuticals.[4][5] The N-alkylation of the pyrazole ring, in this case with a cyclopentyl group, further modifies the compound's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.[6]
This guide focuses on this compound, a molecule with potential applications in drug discovery, particularly as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key target in inflammatory and autoimmune diseases.[7]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1245772-56-8 | ChemBK[8] |
| Molecular Formula | C₈H₁₁N₃O₂ | ChemBK[8] |
| Molar Mass | 181.19 g/mol | ChemBK[8] |
| Predicted Boiling Point | 327.1 ± 15.0 °C | ChemBK[8] |
Proposed Synthesis Workflow
The synthesis of this compound can be logically approached in a two-step process, commencing with the nitration of pyrazole followed by the N-alkylation of the resulting 4-nitropyrazole. This strategy is well-documented for the synthesis of various N-substituted nitropyrazoles.[9]
Step 1: Nitration of Pyrazole to 4-Nitropyrazole
The direct nitration of pyrazole is a standard method to produce 4-nitropyrazole.[4][5]
Reaction: Pyrazole → 4-Nitropyrazole
Protocol:
-
Carefully add pyrazole to a mixture of fuming nitric acid and fuming sulfuric acid at a controlled temperature, typically below 10°C.
-
Allow the reaction to proceed at a slightly elevated temperature (e.g., 50°C) for a defined period.[5]
-
Quench the reaction by pouring the mixture over ice.
-
Neutralize the solution to precipitate the 4-nitropyrazole product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: N-Alkylation of 4-Nitropyrazole
The introduction of the cyclopentyl group onto the nitrogen atom of 4-nitropyrazole can be achieved through nucleophilic substitution.
Reaction: 4-Nitropyrazole + Cyclopentyl bromide → this compound
Protocol:
-
Dissolve 4-nitropyrazole in a suitable aprotic polar solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole nitrogen.[9]
-
Add cyclopentyl bromide (or another suitable cyclopentyl halide) to the reaction mixture.
-
Heat the reaction mixture to facilitate the alkylation reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Caption: Proposed two-step synthesis of this compound.
Predicted Spectroscopic Characteristics
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. The expected data, extrapolated from known spectra of related compounds, are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - Two singlets in the aromatic region corresponding to the pyrazole ring protons (H3 and H5).- A multiplet in the upfield region corresponding to the methine proton of the cyclopentyl group.- A series of multiplets for the methylene protons of the cyclopentyl group. |
| ¹³C NMR | - Two signals in the aromatic region for the pyrazole ring carbons (C3 and C5).- A signal for the nitrated carbon (C4) at a different chemical shift.- Signals corresponding to the carbons of the cyclopentyl group. |
| IR Spectroscopy | - Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂).- C-H stretching vibrations for the aromatic and aliphatic protons.- C=N and C=C stretching vibrations within the pyrazole ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₈H₁₁N₃O₂.- Fragmentation patterns showing the loss of the nitro group and cleavage of the cyclopentyl ring. |
Chemical Reactivity
The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing nitro group and the aromatic pyrazole ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would yield 1-cyclopentyl-1H-pyrazol-4-amine, a versatile intermediate for further functionalization.
-
Aromatic Substitution: The nitro group is strongly deactivating and a meta-director in electrophilic aromatic substitution. However, the pyrazole ring itself has a complex reactivity pattern. Nucleophilic aromatic substitution at positions 3 or 5 might be possible under certain conditions, although this is less common for nitropyrazoles.
-
Stability: The N-cyclopentyl group is expected to be chemically stable under a wide range of reaction conditions. The pyrazole ring is aromatic and generally stable.[2]
Potential Applications
In Medicinal Chemistry
A patent has identified a derivative of this compound as a potential inhibitor of IRAK-4.[7] IRAK-4 is a crucial kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[7] Inhibition of IRAK-4 is a promising therapeutic strategy for a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[7] The core structure of this compound serves as a valuable scaffold for the development of novel IRAK-4 inhibitors.
The broader class of pyrazole-containing compounds has demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[10][11][12][13] Therefore, this compound and its derivatives warrant further investigation for various therapeutic applications.
In Materials Science
Nitropyrazoles are a class of energetic materials due to their high nitrogen content and the presence of the energy-rich nitro group.[4] While this compound is not primarily designed as an energetic material, its nitropyrazole core suggests that related, more heavily nitrated derivatives could be explored for such applications.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Nitro compounds can be toxic and may be absorbed through the skin. They can also be thermally sensitive, although the risk is lower for mononitrated compounds compared to polynitrated derivatives.
Conclusion
This compound is a fascinating molecule with significant, yet largely untapped, potential in medicinal chemistry. This technical guide, by synthesizing available data and drawing logical inferences from related compounds, provides a foundational understanding of its synthesis, properties, and applications. The proposed synthesis route is robust and based on well-established chemical principles. The predicted spectroscopic and reactivity profiles offer a roadmap for researchers looking to work with this compound. The connection to IRAK-4 inhibition highlights a particularly promising avenue for future drug discovery efforts. It is hoped that this guide will stimulate further experimental investigation into the chemical and biological properties of this compound.
References
- Iaroshenko, V. O., et al. (2012). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry.
- Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475.
- Li, et al. (2014). How to Synthesize 4-Nitropyrazole Efficiently? Guidechem.
- Han, D., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2011). WO2011043371A1 - Oxazole compound.
- Faria, J. V., et al. (2017).
- Al-Ostoot, F. H., et al. (2019).
- Ramsay, R. R., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(8), 857-875.
- El-Sawy, E. R., et al. (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 18(9), 10837-10854.
- Guchhait, S. K., et al. (2022).
Sources
- 1. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 1-Cyclopentyl-4-nitro-1H-pyrazole: A Two-Step Approach
Executive Summary: The pyrazole scaffold is a cornerstone in modern medicinal and materials chemistry, valued for its diverse biological activities and utility as a synthetic intermediate.[1][2][3][4] This guide provides an in-depth, field-proven methodology for the synthesis of 1-cyclopentyl-4-nitro-1H-pyrazole, a valuable building block for drug discovery and agrochemical research. The synthetic strategy is logically divided into two primary stages: the efficient nitration of pyrazole to form the key intermediate, 4-nitro-1H-pyrazole, followed by a robust N-alkylation to introduce the cyclopentyl moiety. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents comprehensive data to ensure reproducibility and scalability for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
Pyrazole and its derivatives are a critical class of five-membered heterocyclic compounds that feature prominently in a wide array of commercial drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[3][4] The introduction of a nitro group onto the pyrazole core significantly modifies its electronic properties, making 4-nitropyrazole a versatile intermediate for further functionalization, particularly in the development of energetic materials and novel pharmaceuticals.[5][6][7]
The target molecule, this compound, combines this activated core with a lipophilic cyclopentyl group, a common substituent in medicinal chemistry used to enhance binding affinity and pharmacokinetic properties. This guide presents a reliable and efficient two-step synthesis designed for both clarity and high yield.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic disconnection of the target molecule points to a straightforward and highly practical synthetic pathway. The C-N bond between the cyclopentyl group and the pyrazole nitrogen is the most logical point for disconnection, identifying 4-nitro-1H-pyrazole and a suitable cyclopentyl electrophile as key precursors. The 4-nitro-1H-pyrazole itself is readily accessible from the parent pyrazole via electrophilic nitration.
This analysis leads to the following two-step forward synthesis strategy:
-
Step 1: Electrophilic Nitration. Synthesis of 4-nitro-1H-pyrazole via direct nitration of the pyrazole ring.
-
Step 2: Nucleophilic N-Alkylation. Introduction of the cyclopentyl group onto the N1 position of 4-nitro-1H-pyrazole.
Step 1: Synthesis of 4-Nitro-1H-pyrazole Intermediate
Mechanistic Rationale
The nitration of pyrazole is a classic electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, but the two adjacent nitrogen atoms influence the electron density at different positions. The C4 position is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms.[8][9] The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.
Recent optimizations have demonstrated a "one-pot, two-step" method using fuming nitric acid and fuming sulfuric acid, which significantly improves yields by ensuring the complete formation of pyrazole sulfate prior to nitration, leading to a cleaner reaction with yields reported as high as 85%.[5][10]
Optimized Experimental Protocol
This protocol is adapted from a high-yield procedure and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[5]
-
Preparation of Nitrating Mixture: In a 100 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. Cool the flask in an ice-water bath. While stirring, slowly add 6.3 mL (0.15 mol) of 98% fuming nitric acid via the dropping funnel, ensuring the internal temperature is maintained between 0-10 °C.
-
Formation of Pyrazole Sulfate: In a separate 250 mL flask, add 11 mL (0.21 mol) of concentrated sulfuric acid, followed by 6.8 g (0.1 mol) of pyrazole. Stir the mixture at room temperature for 30 minutes to allow for the complete formation of pyrazole sulfate.
-
Nitration Reaction: Cool the pyrazole sulfate mixture in an ice-water bath. Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole sulfate solution. After the addition is complete, remove the ice bath and allow the reaction to warm to 50 °C. Maintain this temperature with stirring for 1.5 hours.
-
Work-up and Isolation: After the reaction is complete, carefully pour the mixture onto approximately 200 g of crushed ice with vigorous stirring. A white precipitate of 4-nitro-1H-pyrazole will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with copious amounts of cold water until the filtrate is neutral (pH ≈ 7). Dry the product under vacuum to yield 4-nitro-1H-pyrazole as a white to off-white solid.
Expected Characterization
The identity and purity of the synthesized 4-nitro-1H-pyrazole should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and melting point analysis. The reported melting point is typically in the range of 162-164 °C.
Step 2: N-Alkylation to Yield this compound
Mechanistic Rationale
The N-alkylation of pyrazole is a nucleophilic substitution reaction. The proton on the N1 nitrogen of 4-nitro-1H-pyrazole is weakly acidic (pKa ≈ 14-15) and can be removed by a suitable base.[9] Deprotonation generates the pyrazolate anion, a potent nucleophile that can then attack an electrophilic alkylating agent, such as cyclopentyl bromide, in a classic Sₙ2 reaction.[2]
The choice of base and solvent is critical for reaction efficiency. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient and safer to handle than highly reactive bases like sodium hydride (NaH).[6] A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), is ideal as it can dissolve the ionic intermediates and effectively solvate the cation without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction. Since 4-nitro-1H-pyrazole is symmetrical, regioselectivity is not a concern, and only the desired N1-alkylated product is formed.
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-pyrazole (1.13 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol, 1.5 eq), and 30 mL of acetonitrile.
-
Addition of Alkylating Agent: While stirring the suspension, add cyclopentyl bromide (1.3 mL, 1.79 g, 12 mmol, 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitro-1H-pyrazole is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium salts and wash them with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Data Summary and Workflow Visualization
Reagent and Reaction Data
Table 1: Properties of Key Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Role |
|---|---|---|---|---|
| Pyrazole | C₃H₄N₂ | 68.08 | 1.13 | Starting Material |
| 4-Nitro-1H-pyrazole | C₃H₃N₃O₂ | 113.08 | N/A | Intermediate |
| Fuming Nitric Acid (98%) | HNO₃ | 63.01 | 1.51 | Nitrating Agent |
| Fuming Sulfuric Acid (20%) | H₂SO₄ + SO₃ | Variable | ~1.92 | Catalyst/Solvent |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 1.37 | Alkylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.43 | Base |
| Acetonitrile | C₂H₃N | 41.05 | 0.786 | Solvent |
Table 2: Summary of Optimized Reaction Conditions
| Step | Key Reagents | Molar Ratio | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|
| 1: Nitration | Pyrazole : Fuming HNO₃ : Fuming H₂SO₄ | 1 : 1.5 : 3 | 50 °C | 1.5 h | ~85%[5] |
| 2: N-Alkylation | 4-Nitropyrazole : Cyclopentyl Bromide : K₂CO₃ | 1 : 1.2 : 1.5 | Reflux (~82 °C) | 6-8 h | >80% (Typical) |
Overall Synthesis Workflow Diagram
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. guidechem.com [guidechem.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Guide to 1-Cyclopentyl-4-nitro-1H-pyrazole: Predictive Analysis and Methodological Blueprint
Abstract
This technical guide provides a comprehensive, in-depth analysis of the anticipated spectroscopic characteristics of 1-Cyclopentyl-4-nitro-1H-pyrazole. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive blueprint for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing parallels with structurally related compounds, we present a robust forecast of the spectral data. This guide is structured not as a rigid template, but as a narrative of scientific inquiry, explaining the causality behind predicted spectral features and outlining detailed, self-validating experimental protocols for their acquisition and interpretation. The aim is to equip researchers with the foundational knowledge to identify, characterize, and utilize this compound with a high degree of confidence.
Introduction: The Need for Unambiguous Characterization
This compound is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. This core is substituted at the N1 position with a cyclopentyl group and at the C4 position with a nitro group. Pyrazole derivatives are of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities.[1] The specific substitution pattern of this compound suggests potential applications that warrant its synthesis and characterization.
Spectroscopic analysis is the cornerstone of modern chemical research, providing an unambiguous confirmation of molecular structure and purity. For a novel or sparsely documented compound like this compound, a predictive understanding of its spectroscopic signature is invaluable. It guides synthesis, facilitates identification from complex reaction mixtures, and establishes a benchmark for quality control. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound dictates its spectroscopic properties. The electron-withdrawing nature of the nitro group and the aliphatic cyclopentyl substituent will have distinct and predictable effects on the chemical environment of the pyrazole ring.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Predicted Spectrum & Expert Rationale
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the pyrazole ring protons and the cyclopentyl protons.
-
Pyrazole Protons (H-3 and H-5): The pyrazole ring has two protons at the C-3 and C-5 positions. The powerful electron-withdrawing nitro group at C-4 will significantly deshield these protons, shifting their signals downfield. We predict two singlets, as they are not adjacent. The proton at C-5 may be slightly more downfield than H-3 due to its proximity to the N-cyclopentyl group.
-
δ(H-5): Predicted around 8.5 - 9.0 ppm (singlet).
-
δ(H-3): Predicted around 8.0 - 8.5 ppm (singlet).
-
-
Cyclopentyl Protons: The cyclopentyl group has three sets of chemically non-equivalent protons.
-
Methine Proton (H-1'): The single proton on the carbon attached to the pyrazole nitrogen (C-1') will be the most downfield of the cyclopentyl protons due to the deshielding effect of the nitrogen atom. It will appear as a multiplet due to coupling with the adjacent methylene protons. Predicted around 4.8 - 5.2 ppm (multiplet, likely a quintet).
-
Methylene Protons (H-2', H-5' and H-3', H-4'): The remaining eight protons on the cyclopentyl ring will appear as overlapping multiplets in the aliphatic region, likely between 1.6 and 2.2 ppm.
-
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-5 | 8.5 - 9.0 | Singlet (s) | 1H |
| H-3 | 8.0 - 8.5 | Singlet (s) | 1H |
| H-1' | 4.8 - 5.2 | Multiplet (m) | 1H |
| H-2', H-3', H-4', H-5'| 1.6 - 2.2 | Multiplet (m) | 8H |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound. The causal choice here is to ensure sufficient concentration for a good signal-to-noise ratio without causing solubility issues.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets of the cyclopentyl group.
-
Lock the spectrometer on the deuterium signal of the solvent to correct for any magnetic field drift.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp, well-defined peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. The number of scans is a trade-off between sensitivity and experimental time.
-
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: The Carbon Backbone
Predicted Spectrum & Expert Rationale
The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.
-
Pyrazole Carbons:
-
C-4: The carbon bearing the nitro group will be significantly deshielded and may appear at a lower intensity due to the lack of an attached proton and the quadrupolar relaxation effect of the attached nitrogen. Predicted around 145 - 150 ppm.
-
C-3 and C-5: These carbons will also be in the aromatic region, with C-5 likely being slightly more downfield than C-3. Predicted around 130 - 140 ppm.
-
-
Cyclopentyl Carbons:
-
C-1': The carbon attached to the nitrogen will be the most downfield of the aliphatic carbons. Predicted around 55 - 60 ppm.
-
C-2', C-5' and C-3', C-4': The remaining methylene carbons will appear in the typical aliphatic region. Predicted around 25 - 35 ppm.
-
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 | 145 - 150 |
| C-5 | 135 - 140 |
| C-3 | 130 - 135 |
| C-1' | 55 - 60 |
| C-2', C-5' | 30 - 35 |
| C-3', C-4'| 25 - 30 |
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6 mL of solvent) due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The same high-field spectrometer as for ¹H NMR can be used.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
To aid in assignment, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. DEPT-135, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.
-
Mass Spectrometry: Molecular Weight and Fragmentation
Predicted Fragmentation Pattern & Expert Rationale
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound (C₈H₁₁N₃O₂), the expected molecular weight is approximately 181.19 g/mol .
-
Molecular Ion (M⁺•): A peak corresponding to the molecular ion is expected at m/z = 181. This peak may be of moderate to low intensity due to the potential for fragmentation.
-
Key Fragments:
-
Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da), leading to a fragment at m/z = 135.
-
Loss of the cyclopentyl group: Cleavage of the N-cyclopentyl bond could result in a fragment corresponding to the 4-nitropyrazole cation at m/z = 112, and a cyclopentyl radical.
-
Fragmentation of the cyclopentyl ring: The cyclopentyl group itself can fragment, leading to the loss of ethylene (28 Da) or other small aliphatic fragments.
-
Pyrazole ring fragmentation: The pyrazole ring is relatively stable, but can fragment with the loss of HCN (27 Da).[2]
-
Caption: Predicted major fragmentation pathways.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if coupled with chromatography, via a GC or LC system.
-
Ionization: Electron Ionization (EI) is a common technique that will likely induce the fragmentation patterns described above. "Softer" ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used to enhance the molecular ion peak if it is too weak in the EI spectrum.[3]
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) would be invaluable to confirm the elemental composition of the molecular ion and its fragments.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Predicted Absorption Bands & Expert Rationale
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Nitro Group: This group will give rise to two strong and characteristic stretching vibrations.[4]
-
Asymmetric stretch: Predicted in the range of 1500-1550 cm⁻¹.
-
Symmetric stretch: Predicted in the range of 1330-1390 cm⁻¹.
-
-
Aromatic C-H and C=C/C=N bonds:
-
C-H stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
-
Ring stretching: C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.
-
-
Aliphatic C-H bonds:
-
C-H stretch: The cyclopentyl group will show C-H stretching vibrations just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹.[4]
-
C-H bend: C-H bending (scissoring and rocking) vibrations for the methylene groups will be observed in the 1350-1470 cm⁻¹ region.
-
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1390 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Pyrazole Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |
| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |
| Aliphatic C-H | Bend | 1350 - 1470 | Medium |
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The sample is simply placed in contact with the ATR crystal.
-
-
Data Acquisition:
-
An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum.
-
A background spectrum (of the empty sample holder or KBr pellet) is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Summary of Predicted Spectroscopic Data
The following table provides a consolidated summary of the predicted spectroscopic data for this compound.
Table 4: Consolidated Predicted Spectroscopic Data
| Technique | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Pyrazole H-5 | 8.5 - 9.0 ppm (s, 1H) |
| Pyrazole H-3 | 8.0 - 8.5 ppm (s, 1H) | |
| Cyclopentyl H-1' | 4.8 - 5.2 ppm (m, 1H) | |
| Cyclopentyl CH₂ | 1.6 - 2.2 ppm (m, 8H) | |
| ¹³C NMR | Pyrazole C-4 | 145 - 150 ppm |
| Pyrazole C-5 | 135 - 140 ppm | |
| Pyrazole C-3 | 130 - 135 ppm | |
| Cyclopentyl C-1' | 55 - 60 ppm | |
| Cyclopentyl CH₂ | 25 - 35 ppm | |
| Mass Spec | Molecular Ion (M⁺•) | m/z = 181 |
| Key Fragments | m/z = 135, 112, 69 | |
| IR | NO₂ Asymmetric Stretch | 1500 - 1550 cm⁻¹ |
| NO₂ Symmetric Stretch | 1330 - 1390 cm⁻¹ |
| | Aliphatic C-H Stretch | 2850 - 2980 cm⁻¹ |
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, researchers can confidently approach the synthesis, purification, and identification of this compound. The provided experimental protocols offer a robust starting point for acquiring high-quality, interpretable data. This predictive approach, grounded in the fundamental principles of spectroscopy and analysis of related structures, serves as an essential tool in the exploration of novel chemical entities.
References
- Smolecule. (n.d.). 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
- ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
- ACD/Labs. (n.d.). NMR Prediction.
- National Center for Biotechnology Information. (2024).
- ChemAxon. (n.d.). NMR Predictor.
- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- CASPRE. (n.d.). 13C NMR Predictor.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts.
- National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- YouTube. (2023). How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ChemicalBook. (2024). 4-Nitropyrazole.
- ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.
- University of California, Irvine. (n.d.). Interpretation of mass spectra.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
- YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-phenyl-. In NIST Chemistry WebBook.
Sources
An In-depth Technical Guide to 1-Cyclopentyl-4-nitro-1H-pyrazole
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide focuses on a specific derivative, 1-Cyclopentyl-4-nitro-1H-pyrazole, providing a comprehensive overview of its molecular characteristics, synthesis, and potential applications for researchers, scientists, and professionals in drug development. The introduction of a cyclopentyl group at the N1 position and a nitro group at the C4 position of the pyrazole ring creates a molecule with distinct physicochemical properties that are of significant interest for further chemical exploration and drug design.
Molecular Profile and Physicochemical Properties
The foundational step in the characterization of any novel compound is the determination of its molecular formula and weight. For this compound, these are derived from its constituent atoms.
Molecular Formula Determination:
-
Pyrazole Ring: C₃H₃N₂ (when unsubstituted at the nitrogen)
-
Cyclopentyl Group: -C₅H₉
-
Nitro Group: -NO₂
-
Substitution: The cyclopentyl group replaces one hydrogen on a nitrogen atom, and the nitro group replaces a hydrogen on a carbon atom. The parent 4-nitro-1H-pyrazole has the formula C₃H₃N₃O₂.[1] The addition of a cyclopentyl group (C₅H₉) and removal of a hydrogen results in the final formula.
The chemical formula for this compound is therefore C₈H₁₁N₃O₂ .
Molecular Weight Calculation: Based on the atomic weights of its constituent elements:
-
Carbon (C): 8 × 12.011 u
-
Hydrogen (H): 11 × 1.008 u
-
Nitrogen (N): 3 × 14.007 u
-
Oxygen (O): 2 × 15.999 u
The calculated molecular weight is 181.19 g/mol .
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some properties can be calculated or inferred from related structures, experimental data for this specific compound is not widely available in published literature.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | Calculated |
| Molecular Weight | 181.19 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | Not assigned | |
| Appearance | Expected to be a solid | Inferred from 4-nitro-1H-pyrazole |
| Melting Point | Not determined | |
| Boiling Point | Not determined | |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | Inferred from chemical structure |
Synthesis of this compound: A Methodological Approach
The synthesis of this compound can be achieved through the N-alkylation of 4-nitro-1H-pyrazole. This is a common and effective method for the functionalization of the pyrazole ring.[2]
Reaction Principle: The N-H proton of the pyrazole ring is acidic and can be removed by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking an electrophilic cyclopentyl source, such as a cyclopentyl halide, to form the N-substituted product.
Experimental Protocol: N-Alkylation of 4-nitro-1H-pyrazole
-
Deprotonation: In a round-bottom flask, dissolve 4-nitro-1H-pyrazole in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a slight molar excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. Stir the mixture at room temperature to facilitate the formation of the pyrazolate anion.
-
Alkylation: To the resulting suspension, add a molar equivalent of a cyclopentylating agent (e.g., cyclopentyl bromide or cyclopentyl iodide) dropwise.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazole ring and the cyclopentyl group. The two protons on the pyrazole ring (at C3 and C5) would appear as distinct singlets in the aromatic region. The protons of the cyclopentyl group would likely appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals. Three signals would correspond to the carbon atoms of the pyrazole ring, with the carbon bearing the nitro group (C4) being significantly downfield. The remaining five signals would correspond to the carbon atoms of the cyclopentyl group.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 181. Subsequent fragmentation would likely involve the loss of the nitro group and fragmentation of the cyclopentyl ring.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively). Other notable peaks would include C-H stretching vibrations for the aromatic and aliphatic components.
Potential Applications in Drug Discovery and Research
The pyrazole scaffold is a well-established pharmacophore in numerous approved drugs. The introduction of a nitro group can modulate the electronic properties of the pyrazole ring and provide additional sites for molecular interactions. The cyclopentyl group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.
Given the known biological activities of nitropyrazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas:
-
Anti-inflammatory and Analgesic Agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[4]
-
Anticancer Therapeutics: The pyrazole nucleus is present in several anticancer agents.[5] Further derivatization of this compound could lead to the discovery of novel compounds with antiproliferative activity.
-
Antimicrobial Agents: Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[6]
-
Agrochemicals: The biological activity of pyrazole derivatives also extends to applications in agriculture as herbicides and pesticides.[6]
Safety and Handling
While specific toxicity data for this compound is not available, precautions should be taken based on the known hazards of related compounds, such as 4-nitro-1H-pyrazole and other nitroaromatic compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, with a molecular weight of 181.19 g/mol , represents a valuable scaffold for further investigation in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, its synthesis is readily achievable through established methods. The combination of the versatile pyrazole core, the electron-withdrawing nitro group, and the lipophilic cyclopentyl moiety makes it an attractive starting point for the development of novel therapeutic agents. Further research to synthesize and characterize this compound and to evaluate its biological activity is warranted.
References
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
-
AFG Bioscience LLC. (2016). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole. Retrieved from [Link]
-
MOLBASE. (n.d.). 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid|1033444-01-7. Retrieved from [Link]
-
PubChem. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]
- El-Sayed, M. A.-A., & Al-Ghorbani, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(15), 1275-1297.
-
NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Nitro-1H-pyrazole. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazole (C8H12N2). Retrieved from [Link]
-
PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
- Zhang, Z., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 24(12), 2270.
-
NIST. (n.d.). 1H-Pyrazole, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Mini-Reviews in Medicinal Chemistry, 17(10), 834-854.
-
PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
- Faria, J. V., et al. (2017).
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Current Bioactive Compounds, 13(2), 94-105.
Sources
- 1. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 2. excenen.com [excenen.com]
- 3. Buy 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid | 1795473-86-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Cyclopentyl-4-nitro-1H-pyrazole: Synthesis, Characterization, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 1-Cyclopentyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and fundamental principles of pyrazole chemistry to detail its physicochemical properties, a proposed synthetic route, analytical characterization methodologies, and potential biological significance. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this and similar molecular scaffolds.
Introduction: The Pyrazole Scaffold in Modern Chemistry
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This aromatic ring system is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. The introduction of a nitro group, as in 4-nitropyrazole derivatives, can significantly influence the molecule's reactivity and biological activity, often making it a key intermediate in the synthesis of more complex molecules.[4] The N-cyclopentyl substituent can enhance lipophilicity, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability.
This guide focuses on the specific derivative, this compound, providing a foundational understanding for its synthesis and potential application.
Physicochemical Characteristics
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Molecular Formula | C₈H₁₁N₃O₂ | Based on structural components. |
| Molecular Weight | 181.19 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellow crystalline solid | Similar to 4-nitro-1H-pyrazole, which is an off-white powder.[4] |
| Melting Point | 80 - 100 °C | Lower than 4-nitro-1H-pyrazole (158-166 °C) due to the N-cyclopentyl group disrupting crystal lattice packing.[4] |
| Boiling Point | > 250 °C (with potential decomposition) | High due to polarity and molecular weight; nitro compounds can be thermally sensitive. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol); sparingly soluble in water. | The cyclopentyl group increases lipophilicity, while the nitro and pyrazole groups contribute polarity. |
| pKa (acidic N-H) | Not applicable (N1 is substituted) | The N1 proton, which is weakly acidic in unsubstituted pyrazoles, is replaced by a cyclopentyl group.[5] |
| pKb (basic N2) | ~12-13 | The pyridine-like N2 atom is weakly basic. The electron-withdrawing nitro group at C4 will decrease this basicity compared to unsubstituted pyrazole (pKb ~11.5).[6] |
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be logically approached through a two-step process: the N-alkylation of 4-nitro-1H-pyrazole with a cyclopentyl halide. This method is based on well-established reactivity patterns of pyrazoles.[7]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Nitro-1H-pyrazole (1.0 eq)
-
Cyclopentyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a suspension. Begin stirring and then add cyclopentyl bromide (1.2 eq) dropwise at room temperature.
-
Rationale: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. Potassium carbonate acts as a base to deprotonate the acidic N-H of the pyrazole, forming the pyrazolate anion, which is a more potent nucleophile.[7] An excess of the alkylating agent and base is used to drive the reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes), observing the disappearance of the 4-nitro-1H-pyrazole spot.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Rationale: The aqueous workup removes inorganic salts and any remaining polar impurities.
-
-
Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic and analytical techniques.
Characterization Workflow Diagram
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. pharmajournal.net [pharmajournal.net]
The Ascent of Nitropyrazoles: A Technical Guide to Their Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of nitropyrazole compounds. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the rich chemistry and diverse applications of this important class of nitrogen-containing heterocycles. The guide delves into the foundational synthetic methodologies, including the seminal Knorr and Pechmann pyrazole syntheses, and explores in detail the critical step of nitration, with a focus on the mechanistic intricacies of N-nitration and subsequent thermal or acid-catalyzed rearrangements to yield various C-nitro isomers. Key experimental protocols are presented with a focus on not just the procedural steps but also the underlying chemical principles that govern reaction outcomes. The applications of nitropyrazoles are discussed, with a significant emphasis on their roles as energetic materials and as scaffolds in medicinal chemistry. Quantitative data on the physicochemical and performance characteristics of representative nitropyrazoles are compiled for comparative analysis. This guide aims to be a valuable resource, bridging the historical context with modern synthetic strategies and applications of nitropyrazole compounds.
A Historical Perspective: From Pyrazole's Discovery to the Dawn of Nitropyrazoles
The story of nitropyrazoles is intrinsically linked to the discovery of their parent heterocycle, pyrazole. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883.[1] However, the first synthesis of the pyrazole ring is credited to Hans von Pechmann in 1898, who prepared it from the reaction of acetylene and diazomethane.[1]
The initial focus on pyrazoles was largely academic, exploring their aromatic character and reactivity. The introduction of the nitro group onto the pyrazole ring marked a significant turning point, unlocking a vast potential for these compounds in various fields. Early methods for the synthesis of nitropyrazoles were often direct nitration of the pyrazole ring using nitrating agents, a process that can lead to a mixture of isomers and requires careful control of reaction conditions.[2] A pivotal development in nitropyrazole chemistry was the discovery of the rearrangement of N-nitropyrazoles to C-nitropyrazoles, a process that provided a more controlled route to specific isomers and became a cornerstone of modern nitropyrazole synthesis.[3][4]
Foundational Syntheses of the Pyrazole Ring
A solid understanding of nitropyrazole chemistry begins with the synthesis of the pyrazole core itself. Two classical methods, the Knorr pyrazole synthesis and the Pechmann pyrazole synthesis, have been instrumental in providing access to a wide variety of pyrazole derivatives.
The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is a versatile and widely used method for constructing the pyrazole ring.[5][6] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[6]
Causality of Experimental Choices:
-
1,3-Dicarbonyl Compound: The choice of the dicarbonyl substrate dictates the substitution pattern on the resulting pyrazole ring. Unsymmetrical dicarbonyls can lead to regioisomeric products, and the reaction conditions can be tuned to favor one isomer over the other.
-
Hydrazine Derivative: The substituent on the hydrazine (e.g., alkyl, aryl) will be incorporated at the N1 position of the pyrazole. The nucleophilicity of the hydrazine is a key factor in the reaction rate.
-
Acid Catalyst: The acid catalyst protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine. The choice of acid and its concentration can influence the reaction rate and selectivity.
Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole [7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Knorr Pyrazole Synthesis Workflow.
The Pechmann Pyrazole Synthesis
The Pechmann pyrazole synthesis, discovered in 1898, offers an alternative route to pyrazoles via the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[8][9][10]
Causality of Experimental Choices:
-
Diazo Compound: The nature of the diazo compound determines the substituents at the N1 and C5 positions of the pyrazole ring.
-
Alkyne: The substituents on the alkyne will be located at the C3 and C4 positions of the final product. The electronic nature of the alkyne can influence the regioselectivity of the cycloaddition.
-
Reaction Conditions: This reaction is often carried out at elevated temperatures and can be sensitive to the presence of catalysts.
The Art of Nitration: Introducing the Nitro Group
The introduction of a nitro group onto the pyrazole ring is the defining step in the synthesis of nitropyrazoles. The position of the nitro group has a profound impact on the chemical and physical properties of the resulting molecule. The primary methods for nitration involve electrophilic substitution, with the key intermediate often being an N-nitropyrazole.
N-Nitration of Pyrazole
The initial step in many nitropyrazole syntheses is the formation of an N-nitropyrazole. This is typically achieved by treating pyrazole with a suitable nitrating agent.[3][11]
Common Nitrating Agents and Their Rationale:
-
Nitric Acid/Sulfuric Acid (Mixed Acid): A strong nitrating agent that generates the nitronium ion (NO₂⁺) in situ. The high acidity can also protonate the pyrazole ring, influencing its reactivity.
-
Nitric Acid/Acetic Anhydride: A milder nitrating system that generates acetyl nitrate. This is often preferred when a less aggressive nitrating agent is required to avoid side reactions.[12]
-
tert-Butyl Nitrite (TBN) and an Oxidant (e.g., Ceric Ammonium Nitrate): A more recent and often milder method for N-H nitration.[11][13]
Experimental Protocol: Synthesis of N-Nitropyrazole [11][12]
-
Reaction Setup: In a flask cooled in an ice bath, dissolve pyrazole in glacial acetic acid.
-
Nitrating Agent Preparation: In a separate flask, also cooled in an ice bath, prepare the nitrating agent by slowly adding acetic anhydride to fuming nitric acid.
-
Nitration: Slowly add the pyrazole solution to the nitrating agent, maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at a low temperature for a specified time (e.g., 1-2 hours).
-
Work-up: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield N-nitropyrazole.
C-Nitration via Rearrangement of N-Nitropyrazoles
A key transformation in nitropyrazole chemistry is the rearrangement of N-nitropyrazoles to C-nitropyrazoles. This can be achieved either thermally or under acidic conditions, and the reaction conditions can be tuned to favor the formation of different isomers.[3][14]
Mechanism of Rearrangement: The thermal rearrangement of N-nitropyrazoles is believed to proceed through a[3][12] sigmatropic shift of the nitro group from the nitrogen to a carbon atom of the pyrazole ring.[14] Acid-catalyzed rearrangements likely involve protonation of the pyrazole ring, followed by migration of the nitro group.
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. researchgate.net [researchgate.net]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pechmann Pyrazole Synthesis [drugfuture.com]
- 11. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of the Cyclopentyl-Pyrazole Scaffold
An In-Depth Technical Guide to the Theoretical and Computational Study of Cyclopentyl-Substituted Pyrazoles
Audience: Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its versatile five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for diverse substitution patterns that can be fine-tuned to achieve desired pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4][5]
The strategic incorporation of a cyclopentyl substituent onto this potent scaffold introduces a fascinating dimension of conformational complexity and physicochemical modulation. Unlike simple alkyl chains, the cyclopentyl group is a "conformationally restricted" yet flexible moiety. It can shield parts of the molecule, influence lipophilicity, and orient other functional groups in specific vectors, thereby critically impacting how the molecule interacts with biological targets like enzymes and receptors.
This technical guide serves as a comprehensive exploration of the theoretical and computational methodologies employed to dissect the properties of cyclopentyl-substituted pyrazoles. As a senior application scientist, the goal is not merely to list protocols but to provide a validated, logical framework for understanding these molecules at a quantum level. We will delve into the causality behind methodological choices, from foundational quantum chemical calculations to advanced molecular modeling techniques, empowering researchers to predict molecular behavior, guide synthesis, and accelerate the drug discovery pipeline.
Part 1: Core Theoretical Methodologies: The Computational Microscope
Theoretical studies provide an indispensable lens for examining molecular properties that are often difficult or impossible to measure experimentally.[6] For a system like a cyclopentyl-pyrazole, where subtle conformational changes can lead to significant differences in biological activity, computational chemistry is not just a supplementary tool but a foundational pillar of rational design.[7]
The workhorse for these investigations is Density Functional Theory (DFT) , a quantum mechanical method that offers a robust balance between computational cost and accuracy for molecules of this size.[7][8][9] DFT calculates the electron density of a system to determine its energy and other properties, sidestepping the immense complexity of solving the many-electron Schrödinger equation directly.
Causality of Method Selection:
-
Functional Choice: The selection of a DFT functional is critical. The B3LYP hybrid functional is a widely used and well-validated starting point for many organic systems, known for its reliability in predicting geometries and frequencies.[8][9] For systems where non-covalent interactions are crucial (e.g., protein-ligand binding), functionals from the Minnesota family, such as M06-2X , may offer superior performance.
-
Basis Set Choice: The basis set dictates the mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d,p) basis set is often sufficient for initial geometry optimizations. For higher accuracy in energy calculations and property prediction, a more extensive, polarization- and diffuse-function-augmented basis set like 6-311++G(d,p) is recommended, as it provides a more flexible description of electron distribution, especially for heteroatoms and potential hydrogen bonding.[8]
Caption: A generalized workflow for quantum chemical calculations using DFT.
Part 2: Conformational Landscape of the Cyclopentyl Ring
The non-planar nature of the cyclopentyl ring is a defining feature that must be thoroughly investigated. It preferentially adopts two primary conformations: the envelope (C*) and the **twist (C₂) **, which relieve the torsional strain that would be present in a planar structure.[10] The energy barrier between these conformers is low, meaning the ring is highly dynamic. When attached to the pyrazole core, the steric and electronic interactions between the two rings will dictate the preferred orientation and the rotational barrier around the C-C single bond.
Protocol: Conformational Search and Analysis
This protocol provides a self-validating system to ensure the true global minimum energy conformation is identified.
-
Initial Broad Search (Molecular Mechanics):
-
Rationale: A full quantum mechanical scan is computationally prohibitive. A faster, classical force field method (e.g., MMFF94) is used to rapidly explore a wide range of possible conformations.
-
Step 1: Generate an initial 3D structure of the cyclopentyl-substituted pyrazole.
-
Step 2: Perform a systematic conformational search, rotating the C(pyrazole)-C(cyclopentyl) bond and allowing the cyclopentyl ring to pucker.
-
Step 3: Collect all unique conformers within a specified energy window (e.g., 10-15 kcal/mol) of the lowest energy structure found.
-
-
Refinement and Validation (DFT):
-
Rationale: The conformers identified by molecular mechanics are crude approximations. DFT is required for accurate geometries and relative energies.
-
Step 4: For each unique conformer from Step 3, perform a full geometry optimization using a reliable DFT method (e.g., B3LYP/6-31G(d,p)).
-
Step 5: Perform a frequency calculation on each optimized structure. Validation Check: A true minimum energy structure must have zero imaginary frequencies. Discard any structures with one or more imaginary frequencies (transition states).
-
Step 6: For all confirmed minima, perform a final, high-accuracy single-point energy calculation using a larger basis set (e.g., B3LYP/6-311++G(d,p)).
-
-
Data Analysis:
-
Step 7: Tabulate the relative energies of all confirmed conformers. The conformer with the lowest energy is the global minimum.
-
Step 8: Analyze the Boltzmann population distribution at a given temperature (e.g., 298.15 K) to understand the probability of each conformer's existence in equilibrium.
-
Caption: A robust workflow for identifying stable molecular conformers.
Part 3: Elucidating Molecular and Spectroscopic Properties
Once the minimum energy geometry is established, a wealth of information can be extracted to predict the molecule's reactivity, stability, and spectroscopic signatures.
Key Molecular Property Calculations
| Property Calculated | Theoretical Method | Significance & Interpretation |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT (from single-point energy calculation) | The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies relate to ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[11] |
| Molecular Electrostatic Potential (MEP) | DFT (from single-point energy calculation) | An MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack.[11] |
| Dipole Moment | DFT (from optimization or SPE) | Quantifies the overall polarity of the molecule, which is critical for predicting solubility and intermolecular interactions. |
| Mulliken Atomic Charges | DFT (from optimization or SPE) | Provides a partial charge for each atom in the molecule, helping to understand the electronic environment and reactivity at specific sites.[12] |
Protocol: Calculation of Theoretical Spectra
Theoretical spectra are invaluable for validating a synthesized compound's structure and interpreting experimental data.
-
IR Spectrum Simulation:
-
Rationale: The frequency calculation performed during conformational analysis (Protocol Part 2, Step 5) directly yields the vibrational modes of the molecule.
-
Step 1: Use the output of the frequency calculation. The file contains a list of vibrational frequencies and their corresponding intensities.
-
Step 2: Apply a scaling factor to the calculated frequencies. Causality: DFT methods systematically overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections. A common scaling factor for B3LYP/6-31G(d,p) is ~0.96.
-
Step 3: Plot the scaled frequencies against their intensities to generate a theoretical IR spectrum. This can be directly compared to an experimental spectrum to confirm functional groups and overall structure.[13]
-
-
NMR Spectrum Simulation:
-
Rationale: Predicting NMR chemical shifts requires calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field.
-
Step 1: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation on the optimized geometry. This is typically done using the same DFT functional and a basis set suitable for NMR, such as 6-311+G(2d,p).
-
Step 2: The calculation yields absolute shielding values (in ppm) for each nucleus (e.g., ¹H, ¹³C).
-
Step 3: To obtain chemical shifts, subtract the calculated shielding value of the nucleus of interest from the calculated shielding value of a reference compound (e.g., Tetramethylsilane, TMS), which must be computed at the exact same level of theory.
-
Step 4: Compare the resulting chemical shifts with experimental data to aid in peak assignment and structural confirmation.[14]
-
Part 4: Application in Drug Discovery and Molecular Design
The ultimate goal of these theoretical studies is to inform the drug development process. The quantitative descriptors derived from quantum calculations are directly applicable to building predictive models and understanding biological interactions.
Molecular Docking and Binding Mode Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is essential for understanding the structural basis of inhibition and for designing more potent molecules.[15][16][17]
Caption: A standard workflow for a molecular docking experiment.
Protocol: Molecular Docking of a Cyclopentyl-Pyrazole Inhibitor
-
Receptor and Ligand Preparation:
-
Step 1: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Step 2: Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to residues like Histidine.
-
Step 3: Use the lowest-energy conformer of the cyclopentyl-pyrazole ligand identified from the quantum chemical calculations. Assign partial charges using a suitable method (e.g., Gasteiger or from QM calculations).
-
-
Docking and Scoring:
-
Step 4: Define the binding site on the receptor, typically by creating a grid box centered on a known co-crystallized ligand or predicted active site.
-
Step 5: Run the docking simulation using software like AutoDock or Glide. The algorithm will sample numerous poses of the ligand within the grid box.
-
Step 6: The software's scoring function will rank the poses based on a calculated binding affinity or score.
-
-
Analysis and Validation:
-
Step 7: Visually inspect the top-scoring poses. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
-
Step 8: Validation: If a known inhibitor is co-crystallized in the PDB structure, a crucial validation step is to "re-dock" this known ligand. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low Root-Mean-Square Deviation (RMSD).
-
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies aim to build a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[18] The quantum chemical descriptors calculated in Part 3 (e.g., HOMO/LUMO energies, dipole moment, atomic charges) are powerful variables for building robust QSAR models. These models can then be used to predict the activity of novel, unsynthesized cyclopentyl-pyrazole derivatives, prioritizing the most promising candidates for synthesis and testing.
Conclusion
The theoretical study of cyclopentyl-substituted pyrazoles is a powerful, multi-faceted approach that provides profound insights into molecular structure, reactivity, and biological function. By integrating rigorous quantum chemical calculations for conformational and electronic analysis with molecular modeling techniques like docking, researchers can move beyond mere observation to predictive, rational design. The protocols and workflows outlined in this guide represent a validated framework for elucidating the complex behavior of these important scaffolds, ultimately de-risking and accelerating the path toward novel therapeutic agents.
References
-
Title: Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]
-
Title: The Role of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]
-
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs Source: International Journal of Organic Chemistry URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central (PMC) URL: [Link]
-
Title: Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors Source: Taylor & Francis Online URL: [Link]
-
Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations Source: Preprints.org URL: [Link]
-
Title: Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors Source: Preprints.org URL: [Link]
-
Title: Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis, characterization and DFT study of a new family of pyrazole derivatives Source: ResearchGate URL: [Link]
-
Title: Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists Source: PubMed URL: [Link]
-
Title: Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis and DFT calculation of novel pyrazole derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential Source: ResearchGate URL: [Link]
-
Title: Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches Source: Royal Society of Chemistry URL: [Link]
-
Title: Conformational Analysis of Cycloalkanes Source: Maricopa Open Digital Press URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eurasianjournals.com [eurasianjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. new.zodml.org [new.zodml.org]
- 17. tandfonline.com [tandfonline.com]
- 18. One moment, please... [biointerfaceresearch.com]
An In-depth Technical Guide to 1-Cyclopentyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, represents a cornerstone in the field of medicinal chemistry. The unique structural and electronic properties of the pyrazole nucleus have rendered it a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic parameters to optimize drug-like properties and target engagement.
This technical guide focuses on a specific derivative, 1-Cyclopentyl-4-nitro-1H-pyrazole , providing a comprehensive overview of its chemical identity, synthesis, and potential applications for professionals in drug discovery and development.
Core Compound Profile: this compound
1.1. IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound . As of the current literature, there are no widely recognized synonyms for this specific molecule.
1.2. Chemical Structure and Properties
The structure of this compound is characterized by a pyrazole ring with a cyclopentyl group attached to the nitrogen at position 1 and a nitro group at position 4.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1245772-56-8 | [] |
| Molecular Formula | C₈H₁₁N₃O₂ | [] |
| Molecular Weight | 181.19 g/mol | [] |
| Canonical SMILES | C1CCC(C1)N2C=C(C=N2)[O-] | [] |
| InChI | InChI=1S/C8H11N3O2/c12-11(13)8-5-9-10(6-8)7-3-1-2-4-7/h5-7H,1-4H2 | [] |
| InChI Key | QTVZPYUDEBKCFJ-UHFFFAOYSA-N | [] |
digraph "1_Cyclopentyl_4_nitro_1H_pyrazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="0.866,-0.5!"]; C3 [label="C", pos="0.866,-1.5!"]; C4 [label="C", pos="0,-2.0!"]; C5 [label="C", pos="-0.866,-1.5!"];
// Substituent nodes Cyclopentyl [label="C5H9", pos="-0.866,1.0!"]; Nitro_N [label="N", pos="0,-3.0!"]; Nitro_O1 [label="O", pos="-0.866,-3.5!"]; Nitro_O2 [label="O", pos="0.866,-3.5!"];
// Bonds N1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- C4 [label="="]; C4 -- C5 [label=""]; C5 -- N1 [label="="]; N1 -- Cyclopentyl [label=""]; C4 -- Nitro_N [label=""]; Nitro_N -- Nitro_O1 [label="="]; Nitro_N -- Nitro_O2 [label=""]; }
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound can be logically approached as a two-step process: the nitration of the pyrazole core followed by the N-alkylation with a cyclopentyl group. This strategic approach allows for the regioselective introduction of the desired functionalities.
2.1. Step 1: Synthesis of 4-Nitropyrazole
The precursor, 4-nitropyrazole, is a critical intermediate. Its synthesis is typically achieved through the direct nitration of pyrazole. The choice of nitrating agent and reaction conditions is paramount to achieving a good yield and ensuring safety. A common and effective method involves the use of a mixture of fuming nitric acid and fuming sulfuric acid.[3]
Caption: General workflow for the synthesis of 4-nitropyrazole.
Experimental Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole [3][4]
-
Rationale: This method utilizes a potent nitrating system to efficiently introduce the nitro group at the C4 position of the pyrazole ring. Fuming sulfuric acid acts as both a solvent and a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.[3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add pyrazole to concentrated sulfuric acid under cooling in an ice bath to form pyrazole sulfate.
-
Nitrating Agent Addition: Slowly add a pre-cooled mixture of fuming nitric acid (98%) and fuming sulfuric acid (20%) to the reaction flask while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., 50°C) and stir for a specified time (e.g., 1.5 hours).[3]
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The precipitated product, 4-nitropyrazole, is collected by filtration, washed with cold water until the washings are neutral, and then dried.
2.2. Step 2: N-Alkylation of 4-Nitropyrazole
The introduction of the cyclopentyl group onto the nitrogen atom of 4-nitropyrazole is achieved through an N-alkylation reaction. A common method for the N-alkylation of pyrazoles involves the use of an alkyl halide in the presence of a base.[5]
Caption: Experimental workflow for the N-alkylation of 4-nitropyrazole.
Experimental Protocol: N-Alkylation of 4-Nitropyrazole with Cyclopentyl Bromide
-
Rationale: The base deprotonates the N-H of the pyrazole, forming a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of the cyclopentyl bromide in an Sₙ2 reaction to form the N-alkylated product. The choice of base and solvent can influence the reaction rate and yield.
-
Reaction Setup: To a solution of 4-nitropyrazole in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base (e.g., potassium carbonate or sodium hydride).
-
Reagent Addition: Add cyclopentyl bromide to the mixture.
-
Reaction: Heat the reaction mixture with stirring for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Potential Applications in Drug Development
While specific biological activity data for this compound is not extensively reported in publicly available literature, the pyrazole scaffold itself is of significant interest in drug discovery.[1] The presence of the nitro group, a strong electron-withdrawing group, can significantly modulate the electronic properties of the pyrazole ring and introduce potential for specific interactions with biological targets.
Nitropyrazole derivatives have been investigated for a range of therapeutic applications, including:
-
Anti-inflammatory Agents: The pyrazole core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: Numerous pyrazole-containing compounds have been synthesized and evaluated for their anticancer activities.[6]
-
Antimicrobial Agents: The pyrazole nucleus is present in various compounds with antibacterial and antifungal properties.
The cyclopentyl group can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability. Therefore, this compound represents a lead compound for further derivatization and biological screening in these therapeutic areas.
Safety and Handling
4.1. Hazard Identification
As with any chemical compound, it is crucial to handle this compound with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be readily available, general hazards associated with nitrated aromatic compounds should be considered. These may include:
-
Potential for skin and eye irritation.
-
Possible toxicity if ingested or inhaled.
-
Nitro compounds can be energetic and may have explosive properties under certain conditions, although this is less common for simple nitro-heterocycles compared to polynitrated aromatics.
4.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials.
Conclusion
This compound is a distinct chemical entity with a well-defined structure. While detailed studies on its specific biological activities are emerging, its synthesis is achievable through established methodologies in heterocyclic chemistry. The combination of the privileged pyrazole scaffold with a lipophilic cyclopentyl group and an electron-withdrawing nitro group makes it a compound of interest for further investigation in medicinal chemistry and drug development programs. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this and related pyrazole derivatives.
References
- Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
- Zhang, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3275.
- Kanishchev, M. I., et al. (1987). Synthesis of 3-Amino-5-benzylamino-4-nitropyrazole. ChemInform, 18(23).
-
Xiong, H., et al. (2021). Synthesis of derivatives based on 4-amino-3,5-dinitropyrazole and 1-methyl-4-chloro-3,5-dinitropyrazole. ResearchGate. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). A Review on Anticancer Activity of Pyrazole Derivatives. Available at: [Link]
- Treadwell, M., et al. (2021).
-
MOLBASE. 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Available at: [Link]
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Pharmacological Activities. Molecules, 22(2), 134.
- Google Patents. N-alkylation method of pyrazole.
-
Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available at: [Link]
-
PubChem. 1H-Pyrazole, 1-nitro-. Available at: [Link]
-
PubChem. 1-Cyclopentyl-4-nitrosopiperazine. Available at: [Link]
- Xie, M., et al. (2018).
-
PubChem. 1-methyl-4-nitro-1H-pyrazole. Available at: [Link]
-
PubChem. 4-nitro-1H-pyrazole. Available at: [Link]
Sources
Methodological & Application
Application Note & Protocol: Profiling "1-Cyclopentyl-4-nitro-1H-pyrazole" for Kinase Inhibitory Activity
Introduction
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2][3] Its versatile chemical nature allows for the synthesis of derivatives with a broad spectrum of biological activities, including potent inhibition of protein kinases.[4][5][6][7] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][8] Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.[8][9]
This application note describes a detailed protocol for the initial biochemical screening and characterization of "1-Cyclopentyl-4-nitro-1H-pyrazole," a novel pyrazole derivative, for its potential as a kinase inhibitor. While specific biological targets for this compound are not yet elucidated, its structural features, including the pyrazole core and nitro group, suggest the potential for interaction with the ATP-binding site of various kinases.[1][4] To this end, we will employ a robust and universally applicable luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, to screen the compound against a panel of representative kinases. This initial screen will be followed by a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for any identified "hit" kinases.
Principle of the Kinase Assay
The ADP-Glo™ Kinase Assay is a highly sensitive and versatile platform for measuring the activity of any ADP-generating enzyme, including protein kinases.[10][11] The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Visualization of the Assay Principle
Caption: Workflow for kinase inhibitor profiling.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.
-
Positive Control (Vehicle): Wells containing DMSO instead of the test compound will establish the baseline 100% kinase activity.
-
Negative Control (No Kinase): Wells without the kinase enzyme will determine the background signal of the assay.
-
Reference Inhibitor: A known inhibitor for a specific kinase in the panel (e.g., staurosporine) should be included to validate the assay's ability to detect inhibition.
Consistent performance of these controls will ensure the reliability and reproducibility of the generated data.
Conclusion
This application note provides a comprehensive and robust framework for the initial characterization of "this compound" as a potential kinase inhibitor. By employing the highly sensitive and universally applicable ADP-Glo™ Kinase Assay, researchers can efficiently screen this novel compound against a broad panel of kinases and subsequently determine its potency against any identified targets. The detailed protocols and data analysis guidelines will enable scientists in drug discovery and chemical biology to generate high-quality, reproducible data, thereby facilitating the advancement of our understanding of the biological activities of this and other novel pyrazole derivatives.
References
-
MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Frontiers in Chemistry. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]
-
PubMed. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
PubMed. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. [Link]
-
Protocol. ADP Glo Protocol. [Link]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]
-
PMC - NIH. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
-
ResearchGate. Fluorescence detection techniques for protein kinase assay. [Link]
-
BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]
-
ResearchGate. Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. [Link]
-
nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Chemdad. 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-(hydroxyMethyl). [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
The Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases. [Link]
-
MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Review: Anticancer Activity Of Pyrazole. [Link]
-
ACS Publications. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. [Link]
-
PubMed. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[2][12]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. [Link].nlm.nih.gov/23379595/)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
Application Notes and Protocols for the Investigation of 1-Cyclopentyl-4-nitro-1H-pyrazole in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Novel Pyrazole Derivatives in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their long-term use is associated with adverse effects.[1][3] This has driven the search for novel anti-inflammatory agents with improved safety and efficacy.
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory effects.[2][3][4][5][6] A notable example is celecoxib, a selective COX-2 inhibitor containing a pyrazole ring.[3][4] This document provides a detailed guide for the investigation of a novel pyrazole derivative, 1-Cyclopentyl-4-nitro-1H-pyrazole , as a potential anti-inflammatory agent. These application notes and protocols are designed to provide a comprehensive framework for its synthesis, in vitro evaluation, and elucidation of its potential mechanism of action.
Hypothesized Mechanism of Action: Modulation of the NF-κB Signaling Pathway
Based on the known anti-inflammatory properties of other pyrazole-containing compounds, it is hypothesized that this compound may exert its effects by modulating key inflammatory signaling pathways. A primary target for many anti-inflammatory drugs is the Nuclear Factor-kappa B (NF-κB) pathway.[7] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of this pathway in macrophages through Toll-like receptor 4 (TLR4) signaling.[8][9] This leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-6, and IL-1β.[10]
We propose that this compound may inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators. The following diagram illustrates this hypothesized mechanism.
Caption: Hypothesized mechanism of action for this compound.
Synthesis of this compound
While a specific synthesis for this compound is not yet published, a plausible route can be adapted from methods used for similar pyrazole derivatives. The following is a proposed synthetic protocol.
Protocol 1: Proposed Synthesis
-
Step 1: Synthesis of 1-Cyclopentylhydrazine. This can be achieved by the reduction of cyclopentylhydrazone, which is formed from the reaction of cyclopentanone with hydrazine.
-
Step 2: Cyclocondensation to form the Pyrazole Ring. React 1-cyclopentylhydrazine with a suitable 1,3-dicarbonyl compound that can be later nitrated. A potential starting material is 1,1,3,3-tetramethoxypropane. This reaction will form 1-cyclopentyl-1H-pyrazole.
-
Step 3: Nitration of the Pyrazole Ring. The 1-cyclopentyl-1H-pyrazole can then be nitrated at the 4-position using a nitrating agent such as nitric acid in sulfuric acid under controlled temperature conditions.
-
Step 4: Purification. The final product, this compound, should be purified using column chromatography or recrystallization.
Note: This is a proposed synthesis and would require optimization of reaction conditions and thorough characterization of intermediates and the final product using techniques such as NMR, mass spectrometry, and elemental analysis.
In Vitro Evaluation of Anti-inflammatory Activity
The following protocols describe the use of the RAW 264.7 murine macrophage cell line to assess the anti-inflammatory potential of this compound.
Protocol 2: Cell Culture and Cytotoxicity Assay
Objective: To determine the non-toxic concentration range of the compound on RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
After 24 hours, add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To measure the effect of the compound on LPS-induced NO production.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After 24 hours, collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (Part A and Part B mixed 1:1) in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To quantify the effect of the compound on the production of TNF-α, IL-6, and IL-1β.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
LPS
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and store at -80°C until use.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
Caption: In vitro evaluation workflow for this compound.
Data Presentation and Interpretation
The quantitative data obtained from the in vitro assays should be summarized in a clear and structured format.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) | IL-1β Production (% of LPS Control) |
| Control | 100 ± 5 | 5 ± 2 | 3 ± 1 | 4 ± 2 | 2 ± 1 |
| LPS (1 µg/mL) | 98 ± 4 | 100 | 100 | 100 | 100 |
| Compound (1 µM) + LPS | Expected >90% | Expected reduction | Expected reduction | Expected reduction | Expected reduction |
| Compound (5 µM) + LPS | Expected >90% | Expected reduction | Expected reduction | Expected reduction | Expected reduction |
| Compound (10 µM) + LPS | Expected >90% | Expected reduction | Expected reduction | Expected reduction | Expected reduction |
| Positive Control (e.g., Dexamethasone) + LPS | Expected >90% | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
Note: The values in this table are hypothetical and represent expected trends.
A dose-dependent decrease in NO and pro-inflammatory cytokine production, without significant cytotoxicity, would indicate that this compound possesses anti-inflammatory properties in vitro.
Future Directions: In Vivo Studies
Should the in vitro results be promising, the next logical step would be to evaluate the compound's efficacy in an in vivo model of inflammation. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for acute inflammation.[11] This would provide crucial information on the compound's bioavailability, efficacy, and potential toxicity in a whole-organism setting.
References
-
Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. Retrieved from [Link]
-
Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-10. Retrieved from [Link]
-
eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. Retrieved from [Link]
-
Badr, N. (2024). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. International Journal of Life Science and Pharma Research, 14(3). Retrieved from [Link]
-
AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications and High-Quality Reagent Solutions. Retrieved from [Link]
-
International Journal of Nanomedicine. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by a G-protein inhibitor encapsulated in liposomes. Retrieved from [Link]
-
ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages. Retrieved from [Link]
-
The Journal of Experimental Medicine. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Retrieved from [Link]
-
ResearchGate. (n.d.). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Retrieved from [Link]
-
Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]
-
SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Retrieved from [Link]
-
International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
- 8. antbioinc.com [antbioinc.com]
- 9. dovepress.com [dovepress.com]
- 10. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays Using 1-Cyclopentyl-4-nitro-1H-pyrazole
Introduction: Unveiling the Cellular Activity of a Novel Pyrazole Compound
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects[1][2][3]. 1-Cyclopentyl-4-nitro-1H-pyrazole is a synthetic heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group at the 1-position and a nitro group at the 4-position. While specific biological data for this exact molecule is emerging, its structural motifs suggest potential as a modulator of key cellular pathways. The presence of the nitro group, an electron-withdrawing moiety, can influence the molecule's interaction with biological targets, and similar pyrazole derivatives have demonstrated significant effects on cell proliferation, cell cycle progression, and apoptosis[4][5][6].
This comprehensive guide provides detailed protocols for a panel of foundational cellular assays to characterize the bioactivity of this compound. These assays are designed to assess its cytotoxic potential, elucidate its mechanism of action, and provide a rationale for further investigation in drug discovery and development. The protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and basic cellular and molecular biology techniques.
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for obtaining reproducible and reliable experimental results.
Stock Solution Preparation:
-
Solvent Selection: Due to its predicted hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for treating the cells.
-
Crucial Consideration: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions (including vehicle controls) and should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[4].
I. Assessment of Cytotoxicity: The MTT Assay
The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells[7].
Scientific Rationale: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity[4].
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1][5]
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C[4].
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan[4][8].
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader[8].
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot cell viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualization of the MTT Assay Workflow
Caption: Potential mechanisms of action for an anticancer compound.
III. Advanced Investigations: Target Identification and Validation
Based on the extensive literature on pyrazole derivatives, this compound may exert its effects by inhibiting specific protein kinases, such as Cyclin-Dependent Kinases (CDKs) or Fibroblast Growth Factor Receptors (FGFRs).[4][9][10]
Suggested Advanced Assays:
-
Kinase Activity Assays: Perform in vitro kinase assays using a panel of recombinant kinases to identify potential direct targets of the compound.
-
Western Blot Analysis: Probe for changes in the phosphorylation status of key signaling proteins downstream of suspected target kinases (e.g., phosphorylation of Rb for CDK activity, or phosphorylation of ERK for FGFR signaling).
-
Target Engagement Assays: Utilize techniques like cellular thermal shift assay (CETSA) to confirm that the compound binds to its putative target in a cellular context.
Summary of Recommended Assay Parameters
| Assay | Cell Line Examples | Compound Concentration | Incubation Time | Endpoint Measurement |
| MTT Cytotoxicity | MCF-7, A549, HCT-116 [5] | 0.1 - 100 µM (Dose-response) | 24, 48, 72 hours | Absorbance at 570 nm (IC₅₀) |
| Cell Cycle Analysis | As above | IC₅₀ concentration | 24, 48 hours | DNA content (PI fluorescence) |
| Apoptosis Assay | As above | IC₅₀ concentration | 24 hours | Annexin V/PI staining |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, cell cycle progression, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. The observed biological activities will guide further mechanistic studies and target validation efforts, ultimately defining the compound's place in the landscape of pyrazole-based drug candidates.
References
- Benchchem. (n.d.). Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.
- Benchchem. (n.d.). Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery.
- Smolecule. (n.d.). 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid.
- International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.
- National Institutes of Health (NIH). (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
- RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- PubMed Central. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
- PMC - NIH. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.
- MDPI. (n.d.). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.
- PubMed. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- International Journal of Pharmaceutical Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole.
- MOLBASE. (n.d.). 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid|1033444-01-7.
- PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- PMC - NIH. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
- International Journal of PharmTech Research. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
- BLD Pharm. (n.d.). 90253-22-8|4-Cyclopentyl-1H-pyrazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 1-Cyclopentyl-4-nitro-1H-pyrazole
Introduction: Unveiling the Therapeutic Potential of 1-Cyclopentyl-4-nitro-1H-pyrazole
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide spectrum of activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The novel compound, this compound, represents a promising candidate for in vivo investigation. Its structural motifs, a cyclopentyl group which can enhance lipophilicity and a nitro group which can modulate electronic properties, suggest a potential for unique biological interactions.
These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute robust in vivo studies to explore the therapeutic potential of this compound. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and adherence to the highest standards of animal welfare.
Part 1: Physicochemical Characterization and Formulation Development
A critical first step in any in vivo study is the thorough characterization of the test compound's physicochemical properties to develop a suitable formulation for administration. Poorly water-soluble compounds often present significant challenges for achieving adequate bioavailability in animal models.[4][5][6][7]
Solubility Assessment
A tiered approach to solubility testing is recommended to identify an appropriate vehicle for in vivo administration.
| Solvent/Vehicle System | Purpose | Anticipated Outcome for this compound |
| Aqueous Buffers (pH 4.0, 7.4, 9.0) | Determine pH-dependent solubility. | Low solubility expected due to the non-ionizable nature of the core structure. |
| Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) | To enhance solubility for potential solution-based formulations. | Moderate solubility may be achieved, suitable for initial screening studies. |
| Lipids and Surfactants (e.g., Corn oil, Tween® 80, Cremophor® EL) | For development of lipid-based formulations to improve oral absorption.[7][8] | High solubility is possible, offering a viable path for oral delivery. |
Formulation Strategy for a Poorly Soluble Compound
Given the anticipated low aqueous solubility of this compound, a suspension or lipid-based formulation is a logical starting point.[4][5]
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
-
Weighing: Accurately weigh the required amount of this compound.
-
Wetting: In a sterile mortar, add a small amount of a suitable wetting agent (e.g., 0.5% Tween® 80 in sterile water) to the compound and triturate to form a smooth paste. This step is crucial to prevent clumping.
-
Vehicle Addition: Gradually add the chosen vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) to the paste while continuously triturating to ensure a homogenous suspension.
-
Volume Adjustment: Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle.
-
Homogenization: Stir the suspension continuously with a magnetic stirrer before and during administration to ensure uniform dosing.
Part 2: In Vivo Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to interpreting efficacy and toxicology data.
Animal Model Selection
For initial pharmacokinetic (PK) studies, the use of rodents such as Sprague-Dawley rats or C57BL/6 mice is recommended due to their well-characterized physiology and the availability of historical data.
Experimental Design for a Pilot PK Study
This workflow outlines the key steps for a preliminary pharmacokinetic evaluation.
Caption: Workflow for a Pilot Pharmacokinetic Study.
Protocols for Administration and Sampling
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice [9][10][11][12]
-
Animal Restraint: Place the mouse in a suitable restraint device.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, inject the formulation as a slow bolus into one of the lateral tail veins. The maximum injection volume should not exceed 5 mL/kg for a bolus injection.[9]
-
Observation: Monitor the animal for any signs of distress post-injection.
Protocol 3: Oral Gavage in Rats [13][14][15][16][17]
-
Animal Restraint: Gently restrain the rat, ensuring the head and neck are in a straight line with the body.
-
Gavage Needle Insertion: Measure the appropriate length of the gavage needle (from the mouth to the last rib) and mark it.[15] Gently insert the bulb-tipped gavage needle into the esophagus.
-
Substance Administration: Slowly administer the formulation. The maximum recommended volume is 10-20 ml/kg.[13][15]
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse reactions.[14]
Protocol 4: Serial Blood Collection from the Saphenous Vein in Mice [18][19][20]
-
Restraint: Place the mouse in a restraint tube.
-
Site Preparation: Shave the fur over the lateral saphenous vein on the hind limb and wipe with 70% ethanol.
-
Puncture: Puncture the vein with a 25-gauge needle or a lancet.
-
Collection: Collect the blood into a capillary tube containing an anticoagulant (e.g., EDTA).
-
Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
Part 3: In Vivo Efficacy Assessment in an Anti-Inflammatory Model
Based on the known activities of pyrazole derivatives, a logical starting point for efficacy testing is in a model of acute inflammation.[3]
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and well-validated assay for evaluating the activity of acute anti-inflammatory agents.[21][22]
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Data Analysis and Interpretation
The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] * 100
Where:
-
Vc is the average increase in paw volume in the control group.
-
Vt is the average increase in paw volume in the drug-treated group.
A statistically significant reduction in paw edema in the group treated with this compound compared to the vehicle control group would indicate potential anti-inflammatory activity.
Part 4: Preliminary In Vivo Toxicology
Early assessment of a compound's safety profile is crucial for its continued development.[23][24][25][26][27]
Acute Toxicity Study Design
An acute toxicity study provides information on the potential adverse effects of a single high dose of the compound.
| Parameter | Description |
| Animal Model | Mice or rats (one species is sufficient for initial screening). |
| Dose Levels | At least three dose levels, including a limit dose (e.g., 2000 mg/kg), and a vehicle control. |
| Administration Route | The intended clinical route, likely oral gavage. |
| Observation Period | 14 days. |
| Endpoints | Clinical signs of toxicity, body weight changes, and gross pathology at necropsy. |
Histopathological Examination
At the end of the observation period, or if animals are euthanized due to severe toxicity, major organs should be collected for histopathological analysis.[28][29][30][31]
Protocol 5: Tissue Collection and Fixation for Histopathology
-
Euthanasia: Humanely euthanize the animal according to approved institutional guidelines.
-
Necropsy: Perform a gross pathological examination of the organs and tissues.
-
Tissue Collection: Collect samples of key organs (e.g., liver, kidneys, spleen, heart, lungs) and any tissues with visible abnormalities.
-
Fixation: Immediately place the collected tissues in 10% neutral buffered formalin at a ratio of at least 10:1 (formalin to tissue volume) for 24-48 hours.[28]
-
Processing: After fixation, the tissues can be processed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination.[29][31]
Conclusion
The protocols and application notes provided herein offer a structured and scientifically rigorous framework for the initial in vivo evaluation of this compound. By systematically assessing its pharmacokinetic profile, exploring its potential anti-inflammatory efficacy, and conducting preliminary safety assessments, researchers can generate the critical data necessary to determine the therapeutic potential of this novel chemical entity. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, paving the way for further preclinical development.
References
-
Neoteryx. (2017, February 9). 4 Top Methods of Blood Collection in Lab Rodents. Retrieved from [Link]
- Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557.
-
National Institutes of Health Office of Animal Care and Use. Guidelines for Survival Blood Collection in Mice and Rats. Retrieved from [Link]
-
In-Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]
-
IDEXX BioAnalytics. Blood Collection and Sample Preparation for Rodents. Retrieved from [Link]
-
Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. Retrieved from [Link]
-
University of California, Berkeley Animal Care and Use Committee. (2023, December 1). BLOOD COLLECTION TECHNIQUES AND LIMITS. Retrieved from [Link]
-
Sindhu, R., Sood, N., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. Retrieved from [Link]
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 10(3), 81–87.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 10(3), 81–87.
-
University of British Columbia Animal Care Committee. TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
-
Texas Tech University Institutional Animal Care and Use Committee. (2022, June). Intravenous Tail Vein Injections. Retrieved from [Link]
-
Noble Life Sciences. Toxicology Study Design Considerations. Retrieved from [Link]
-
Washington State University Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
Florida State University Office of Research. (2016, October 26). Oral Gavage in the Rat. Retrieved from [Link]
-
The University of Queensland. (n.d.). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from [Link]
-
The University of Queensland. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]
-
Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intravenous Injections. Retrieved from [Link]
- Bergström, C. A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 320-327.
-
Fiveable. In vivo testing methods | Toxicology Class Notes. Retrieved from [Link]
-
Inotiv. In Vivo Toxicology. Retrieved from [Link]
-
InterBioTox. In vivo Toxicology. Retrieved from [Link]
-
University of Arizona. Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved from [Link]
-
Creative Bioarray. In Vivo Toxicology. Retrieved from [Link]
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(3).
-
Catalent. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach [Video]. YouTube. Retrieved from [Link]
-
Bio-protocol. 2.3. Histopathological examination. Retrieved from [Link]
- Slaoui, M., & Fiette, L. (2011). Histopathology Procedures: From Tissue Sampling to Histopathological Evaluation.
-
protocols.io. Protocol of histopathology preparation. Retrieved from [Link]
- Athanasou, N. A., et al. (2013). Guidelines for histopathological specimen examination and diagnostic reporting of primary bone tumours.
- Suryadi, T. (2023).
- Faria, J. V., et al. (2017).
- Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Medicinal Chemistry, 23(1), 39-51.
- El Shehry, M. F., et al. (2019).
- Faria, J. V., et al. (2017).
- Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. m.youtube.com [m.youtube.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. research.vt.edu [research.vt.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. instechlabs.com [instechlabs.com]
- 18. neoteryx.com [neoteryx.com]
- 19. idexxbioanalytics.com [idexxbioanalytics.com]
- 20. einsteinmed.edu [einsteinmed.edu]
- 21. ijpsr.com [ijpsr.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. noblelifesci.com [noblelifesci.com]
- 24. fiveable.me [fiveable.me]
- 25. inotiv.com [inotiv.com]
- 26. In vivo Toxicology | InterBioTox [interbiotox.com]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. Protocol of histopathology preparation [protocols.io]
- 31. researchgate.net [researchgate.net]
LC-MS method for "1-Cyclopentyl-4-nitro-1H-pyrazole" analysis
An Application Note for the Quantitative Analysis of 1-Cyclopentyl-4-nitro-1H-pyrazole using a Validated LC-MS/MS Method
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound. This pyrazole derivative is of interest in pharmaceutical and agrochemical research, where precise quantification is critical for safety, efficacy, and quality control.[1][2] The inherent chemical properties of neutral nitroaromatic compounds, such as this compound, can present analytical challenges, particularly regarding ionization efficiency in mass spectrometry.[3] This application note details a robust protocol that addresses these challenges through optimized sample preparation, reversed-phase chromatographic separation, and sensitive detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The methodology is designed to be self-validating, with all steps grounded in established scientific principles and aligned with international regulatory standards, such as the ICH Q2(R2) guidelines.[4][5]
Introduction: The Analytical Challenge
This compound belongs to the pyrazole class of N-heterocyclic compounds, a scaffold widely used in the development of therapeutic agents and other bioactive molecules.[6][7][8] The presence of a nitro group (NO₂) introduces a strong electron-withdrawing character, which significantly influences the molecule's chemical behavior. While beneficial for biological activity, this feature can complicate quantitative analysis. Neutral nitroaromatic compounds often exhibit poor protonation efficiency in positive-ion Electrospray Ionization (ESI), leading to inadequate sensitivity for trace-level detection.[3]
Therefore, a successful analytical method must overcome this challenge to provide reliable data for drug development, impurity profiling, or stability studies. This guide explains the causal logic behind each step of the method, from the selection of the chromatographic column and mobile phases to the optimization of mass spectrometer parameters, ensuring a scientifically sound and reproducible workflow.
Method Development Strategy & Rationale
The primary goal is to develop a selective, sensitive, and robust method for quantifying this compound. The strategy is built on two pillars: high-efficiency chromatographic separation and high-selectivity mass spectrometric detection.
Chromatographic Separation
A reversed-phase High-Performance Liquid Chromatography (HPLC) approach was selected. This is the standard for separating small to medium polarity organic molecules.
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its excellent hydrophobic retention and separation capabilities for a wide range of analytes. The use of a column with a smaller particle size (e.g., ≤ 2.7 µm) provides higher efficiency and better peak resolution.
-
Mobile Phase: A gradient elution using water (Mobile Phase A) and acetonitrile (Mobile Phase B), both acidified with 0.1% formic acid, is employed.
-
Causality: The gradient elution ensures that the analyte is eluted with a sharp, symmetrical peak shape in a reasonable timeframe. The formic acid serves a dual purpose: it controls the pH to ensure consistent retention behavior and, crucially, it provides a source of protons (H⁺) to facilitate ionization in the mass spectrometer source, enhancing the signal in positive-ion mode.[9]
-
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) is used for its unparalleled selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for a broad range of organic molecules. While nitroaromatics can be challenging, optimization of source parameters and mobile phase composition can yield sufficient signal. Both positive and negative ion modes should be evaluated, but positive mode is often successful for pyrazoles due to the basicity of the N2 nitrogen atom.[6][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification with tandem mass spectrometry. It involves isolating a specific precursor ion (the protonated molecule, [M+H]⁺), fragmenting it, and then monitoring for a specific product ion. This two-stage filtering process drastically reduces background noise and chemical interference, ensuring that the detected signal is highly specific to the analyte of interest.[11]
Detailed Experimental Protocol
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Acid: Optima™ LC/MS grade formic acid (≥99%).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of intermediate solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Curve Standards (e.g., 1 - 1000 ng/mL): Spike the appropriate working standard solutions into the chosen sample matrix (e.g., blank drug formulation, plasma) to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | High-performance LC system (e.g., Waters Acquity, Agilent 1290) | Capable of handling high backpressures for efficient separation. |
| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size | Provides high-resolution separation for complex matrices. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution; provides good peak shape. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column to ensure good ionization efficiency. |
| Injection Vol. | 5 µL | Adjustable based on required sensitivity. |
| Gradient Elution | 0-1.0 min: 5% B; 1.0-5.0 min: 5% to 95% B; 5.0-6.0 min: 95% B; 6.0-6.1 min: 95% to 5% B; 6.1-8.0 min: 5% B | A standard gradient to elute the analyte and clean the column. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo, Agilent) | Required for quantitative MRM experiments. |
| Ionization Mode | ESI, Positive | Protonation of the pyrazole N2 atom is the likely ionization pathway.[10] |
| Analyte | This compound (Formula: C₈H₁₁N₃O₂, MW: 181.19 g/mol ) | |
| Precursor Ion (Q1) | m/z 182.1 | [M+H]⁺ |
| Product Ion (Q3) | To be determined experimentally (e.g., m/z 136.1 after loss of NO₂) | The most stable and abundant fragment ion ensures sensitivity. |
| MRM Transition | m/z 182.1 → 136.1 (Example) | The specific transition used for quantification. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temp. | 150 °C | Controls solvent evaporation. |
| Desolvation Gas | Nitrogen, Flow: 800 L/hr, Temp: 400 °C | Aids in desolvation of droplets to form gas-phase ions. |
| Collision Gas | Argon | Used to induce fragmentation in the collision cell. |
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is suitable for its intended purpose, a full validation should be performed according to established guidelines.[4][5][12][13]
Caption: Logical workflow for LC-MS method validation per ICH Q2(R2) guidelines.
-
Specificity/Selectivity: Analyze blank matrix samples to ensure no endogenous components interfere with the analyte's MRM transition at its specific retention time.
-
Linearity and Range: Analyze the calibration curve standards and plot the peak area response versus concentration. A linear regression analysis should yield a correlation coefficient (r²) > 0.99. The range is the interval from the lowest (LOQ) to the highest concentration that remains linear, accurate, and precise.[14]
-
Accuracy: Analyze QC samples at a minimum of three concentration levels against a freshly prepared calibration curve. The mean concentration should be within ±15% of the nominal value (±20% at the LOQ).
-
Precision:
-
Repeatability (Intra-assay): Analyze at least five replicates of each QC level in a single analytical run. The relative standard deviation (%RSD) should be ≤15% (≤20% at the LOQ).
-
Intermediate Precision (Inter-assay): Repeat the analysis on different days with different analysts or instruments to assess long-term variability. The %RSD should meet the same criteria.
-
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (RSD ≤ 20%). It is typically determined as the concentration where the signal-to-noise ratio (S/N) is at least 10.
-
Robustness: Intentionally make small variations to method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1) to ensure the method's performance remains unaffected.
Data Analysis and Workflow
The overall process from sample receipt to final result is streamlined for efficiency and accuracy.
Caption: Step-by-step workflow from sample preparation to final data reporting.
-
Data Acquisition: Acquire data using the instrument's software, ensuring the MRM transition for this compound is monitored.
-
Peak Integration: Integrate the chromatographic peak corresponding to the analyte in all standards, QCs, and unknown samples.
-
Calibration: Generate the calibration curve using a linear, 1/x or 1/x² weighted regression model.
-
Quantification: Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area responses from the calibration curve.
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantitative analysis of this compound. By combining efficient reversed-phase chromatography with specific MRM-based detection, this protocol overcomes the common challenges associated with analyzing neutral nitroaromatic compounds. The detailed validation framework, based on ICH guidelines, ensures that the method generates trustworthy and reproducible data suitable for regulated environments in the pharmaceutical and agrochemical industries.
References
-
Wu, X., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 6(13), 4843-4850. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available from: [Link]
-
Karale, O., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
-
Rocchio, M. A., et al. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. Available from: [Link]
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]
-
Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-890. Available from: [Link]
-
Mattes, F., et al. (2007). LC-Electron capture APCI-MS for the determination of nitroaromatic compouds. ResearchGate. Available from: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
LCGC International. (2024). Mastering Nitrosamines analysis: From Method Development To Analysis. Available from: [Link]
-
Pharma Growth Hub. (2024). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. Available from: [Link]
-
Restek Corporation. (2023). LC-MS/MS Method Development for Drug Analysis. YouTube. Available from: [Link]
- Kumar, V., et al. (2013).
-
da Silva, J. A., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]
-
Sharma, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Available from: [Link]
-
Jasiński, R., & Dresler, E. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. Available from: [Link]
-
Sinaga, S. E., et al. (2023). Synthesis, Characterization, and BSLT Test of Pyrazoline and Pyrazole Compounds from Chalcone using Microwave Irradiation. Chimica et Natura Acta. Available from: [Link]
-
Gomaa, A. M., & El-Sayed, W. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
Sources
- 1. Buy 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid | 1795473-86-7 [smolecule.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. pharmajournal.net [pharmajournal.net]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. database.ich.org [database.ich.org]
- 13. ijper.org [ijper.org]
- 14. youtube.com [youtube.com]
Application Note: Comprehensive NMR-Based Structural Elucidation of 1-Cyclopentyl-4-nitro-1H-pyrazole
Abstract
This application note provides a comprehensive guide to the structural characterization of 1-Cyclopentyl-4-nitro-1H-pyrazole using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers in medicinal chemistry, drug development, and organic synthesis, this document details a systematic workflow from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind each experimental choice is explained to provide a framework for unambiguous molecular characterization, ensuring the highest level of scientific integrity and data reliability.
Introduction: The Imperative for Unambiguous Characterization
This compound is a heterocyclic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry due to its prevalence in pharmacologically active agents.[1] The precise substitution pattern on the pyrazole ring is critical, as isomers can exhibit vastly different biological activities, metabolic profiles, and toxicities. Therefore, rigorous and unequivocal structural confirmation is a non-negotiable step in the research and development pipeline.
NMR spectroscopy stands as the gold standard for the non-destructive structural elucidation of organic molecules in solution.[2] This guide presents an integrated NMR strategy designed to provide a complete and validated assignment of all proton and carbon resonances for the title compound, establishing a self-validating system of interlocking correlations to confirm its constitution.
Molecular Structure and Atom Numbering:
For clarity throughout this note, the following numbering scheme will be used for this compound.
Caption: Structure of this compound with atom numbering.
Part I: Protocol for Optimal Sample Preparation
The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample.[3] A properly prepared sample ensures high-resolution spectra free from artifacts, which is critical for accurate interpretation.
Materials:
-
This compound (5-25 mg for ¹H and 2D experiments; 50-100 mg for ¹³C if needed).[4]
-
Deuterated chloroform (CDCl₃), 0.7 mL.
-
High-quality 5 mm NMR tube and cap.
-
Pasteur pipette and glass wool or a syringe filter.
-
Small vial for dissolution.
Protocol:
-
Weighing the Sample: Accurately weigh 10-20 mg of the compound into a clean, dry vial. This concentration is optimal for obtaining high-quality proton and 2D spectra in a reasonable time frame while avoiding viscosity issues that can broaden lineshapes.[4][5]
-
Solvent Selection & Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. CDCl₃ is chosen as it is a common, relatively non-polar solvent that is unlikely to interact with the analyte and has a well-known residual solvent peak (δ ~7.26 ppm) for reference.[4] The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock system.[3]
-
Ensuring Homogeneity: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A homogeneous solution is paramount for achieving sharp, symmetrical peaks by allowing for proper shimming of the magnetic field.[5][6]
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. Do not use cotton wool , as solvents can leach impurities that will appear in the spectrum.[3] This step removes any particulate matter, which would severely degrade the magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming.[3][6]
-
Final Checks: Ensure the sample height in the tube is between 4-5 cm (approx. 0.6-0.7 mL).[6] Cap the tube securely, label it clearly, and wipe the outside with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.
Part II: A Systematic NMR Data Acquisition Strategy
A multi-experiment approach is employed to build a complete structural picture. The strategy begins with simple 1D experiments to identify the basic chemical environments and progresses to 2D experiments to establish connectivity.
Caption: Systematic workflow for the NMR-based structural elucidation.
-
¹H NMR: The starting point of all analyses. It provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (number of neighboring protons).[7]
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): An essential experiment for determining the multiplicity of each carbon atom. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C4 and C5) are absent.[8]
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (vicinal or geminal). Cross-peaks in the spectrum connect coupled protons, allowing for the mapping of proton spin systems, such as the protons within the cyclopentyl ring.[2][9]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A powerful 2D experiment that correlates each proton with the carbon atom it is directly attached to (one-bond ¹JCH coupling).[10] This allows for the unambiguous assignment of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[10] These long-range correlations are used to connect the different fragments (e.g., connecting the cyclopentyl ring to the pyrazole ring) and to assign quaternary carbons.
Part III: Predicted Data and Interpretation
Based on established chemical shift principles and data from similar pyrazole derivatives, a predicted dataset can be formulated.[11][12][13] The electron-withdrawing nitro group at the C4 position is expected to have a strong deshielding effect on the pyrazole ring protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom No. | Type | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | DEPT-135 |
| H3 / C3 | CH | ~8.0 - 8.4 | s | ~138 - 142 | Positive |
| C4 | C-NO₂ | - | - | ~125 - 130 | Absent |
| H5 / C5 | CH | ~8.2 - 8.6 | s | ~130 - 135 | Positive |
| H1' / C1' | CH | ~4.8 - 5.2 | quintet | ~60 - 65 | Positive |
| H2', H5' / C2', C5' | CH₂ | ~2.0 - 2.3 | m | ~32 - 36 | Negative |
| H3', H4' / C3', C4' | CH₂ | ~1.7 - 2.0 | m | ~24 - 28 | Negative |
Interpretation Strategy:
-
¹H Spectrum Analysis: Expect two singlets in the aromatic region (δ 8.0-8.6 ppm) for H3 and H5. The lack of coupling between them is characteristic of 1,4-disubstituted pyrazoles. In the aliphatic region, a downfield multiplet (quintet) around δ 4.8-5.2 ppm for the single H1' proton, which is deshielded by the pyrazole nitrogen. The remaining eight cyclopentyl protons (H2'/H5' and H3'/H4') will appear as complex, overlapping multiplets further upfield.
-
¹³C & DEPT-135 Analysis: The DEPT-135 spectrum will confirm the presence of three CH groups (C3, C5, C1') and two distinct CH₂ groups (C2'/C5' and C3'/C4'). The standard ¹³C spectrum will reveal one additional signal for the quaternary carbon C4.
-
COSY Analysis: A cross-peak will be observed between H1' and the H2'/H5' protons. Further correlations will exist between H2'/H5' and H3'/H4', confirming the integrity of the cyclopentyl spin system. No correlations are expected for the singlet pyrazole protons H3 and H5.
-
HSQC Analysis: This will directly link each proton signal to its corresponding carbon signal as laid out in Table 1, confirming the assignments of all protonated carbons.
-
HMBC Analysis (The Final Proof): This experiment provides the definitive connections.
Caption: Key expected HMBC correlations for structural confirmation.
Key Expected HMBC Correlations:
-
H1' (Cyclopentyl) → C5 (Pyrazole): A crucial ³J correlation that unambiguously proves the cyclopentyl group is attached to the N1 position of the pyrazole ring.
-
H5 (Pyrazole) → C1' (Cyclopentyl): The reciprocal ³J correlation confirming the N1-C1' linkage.
-
H5 (Pyrazole) → C4 and C3: These ²J and ³J correlations place H5 adjacent to C4 and C3 within the ring.
-
H3 (Pyrazole) → C5 and C4: These ³J and ²J correlations confirm the position of H3 relative to the other ring atoms.
The successful observation of this network of correlations provides a self-validating dataset that confirms the identity of this compound beyond any reasonable doubt.
Conclusion
The structural integrity of novel chemical entities is the bedrock of reliable scientific research. The systematic application of 1D and 2D NMR spectroscopy, as detailed in this note, provides an efficient and robust workflow for the complete and unambiguous characterization of this compound. By moving logically from sample preparation through a hierarchical series of NMR experiments, researchers can generate a comprehensive and self-validating dataset, ensuring full confidence in the molecular structure for subsequent studies in drug development and chemical biology.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]
-
University of York, Department of Chemistry. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative. [Link]
-
Lage, et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
-
San Diego State University, NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Millersville University. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2020). HSQC and HMBC for Topspin. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]
-
National Center for Biotechnology Information (NCBI). (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
-
Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
Columbia University, NMR Core Facility. HSQC and HMBC. [Link]
-
ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Wiley Online Library. (2012). Characterization of 4,5‐Dihydro‐1H‐Pyrazole Derivatives by 13C NMR Spectroscopy. [Link]
-
Thieme. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]
-
Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
YouTube. (2016). NMR Spectroscopy. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
ResearchGate. (2015). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. [Link]
-
Reddit. (2024). 1H NMR of pyrazole. [Link]
-
National Center for Biotechnology Information (NCBI). (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Royal Society of Chemistry. (2018). Supplementary Information. [Link]
-
National Center for Biotechnology Information (NCBI). (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
Jurnal Universitas Padjadjaran. (2022). Chimica et Natura Acta. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. organomation.com [organomation.com]
- 7. acdlabs.com [acdlabs.com]
- 8. emerypharma.com [emerypharma.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. jocpr.com [jocpr.com]
- 12. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 13. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Cyclopentyl-4-nitro-1H-pyrazole in Medicinal Chemistry
Disclaimer: Extensive literature searches did not yield specific data for the compound "1-Cyclopentyl-4-nitro-1H-pyrazole." The following application notes and protocols are constructed based on established principles of medicinal chemistry, drawing from research on structurally related 4-nitropyrazole analogs and the known roles of its constituent functional groups. This document is intended as a scientifically grounded, hypothetical guide for researchers, scientists, and drug development professionals interested in exploring this chemical space.
Introduction: The Rationale for Investigating this compound
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6][7] The specific compound, this compound, combines three key structural motifs, each contributing to a unique physicochemical and pharmacological profile.
-
The Pyrazole Core: This five-membered aromatic heterocycle provides a rigid framework for the spatial orientation of its substituents. The nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[2]
-
The 4-Nitro Group: The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the pyrazole ring.[8][9][10][11][12] In medicinal chemistry, nitroaromatic compounds are often investigated as prodrugs that can be bioreductively activated under hypoxic conditions, a characteristic of the tumor microenvironment.[8][9][10][11][12] This makes them particularly interesting for the development of targeted cancer therapies.
-
The 1-Cyclopentyl Group: The cyclopentyl substituent at the N1 position enhances the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability. Furthermore, the non-planar, puckered structure of the cyclopentyl ring can introduce conformational constraints, potentially leading to higher binding affinity and selectivity for a specific target protein.[13]
Given these features, this compound represents a promising, albeit unexplored, candidate for investigation in various therapeutic areas, particularly in oncology as a potential kinase inhibitor or a hypoxia-activated agent.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a practical, two-step process starting from commercially available 4-nitropyrazole.[14] This method involves the N-alkylation of the pyrazole ring, followed by purification.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Protocol for Synthesis
Step 1: N-Alkylation via Mitsunobu Reaction
This protocol is adapted from established methods for the N-alkylation of 4-nitropyrazole.[14]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-nitropyrazole (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Alcohol: Add cyclopentanol (1.2 eq) to the solution.
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes. The reaction mixture will typically turn from colorless to a yellow-orange color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-nitropyrazole) is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting residue will contain the crude product along with triphenylphosphine oxide and other byproducts.
Step 2: Purification
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Elution: Use a gradient of ethyl acetate in hexane as the eluent to separate the desired product from impurities.
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently evaluate the potential of this compound as a therapeutic agent.
Screening Cascade Diagram
Caption: A tiered approach for the biological evaluation of the target compound.
Protocols for Biological Evaluation
Tier 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[9]
-
Cell Seeding: Seed cancer cells (e.g., a panel of cell lines representing different cancer types) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Tier 2: Kinase Inhibition Screening (ADP-Glo™ Assay)
Many pyrazole derivatives have been identified as kinase inhibitors.[1][13] The ADP-Glo™ assay is a luminescent-based method to quantify kinase activity by measuring ADP production.[15][16][17][18][19]
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the target kinase, its substrate, ATP, and varying concentrations of this compound. Include appropriate controls (no inhibitor, no enzyme). Incubate at room temperature for 1 hour.[18]
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15][16][17][18][19] Incubate for 40 minutes.[15][16][17][18][19]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.[15][16][17][18][19] Incubate for 30-60 minutes.[17]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Tier 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target protein in a cellular environment.[20][21][22][23][24]
-
Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of this compound.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures for a defined period (e.g., 3 minutes).[23]
-
Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[20]
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.[20][21][22][23][24]
Hypothetical Biological Data
The following table presents hypothetical data for this compound, based on activities observed for related pyrazole-based kinase inhibitors.
| Assay Type | Target/Cell Line | IC50 (µM) |
| Cytotoxicity | HeLa (Cervical Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.2 | |
| MCF-7 (Breast Cancer) | 15.7 | |
| Kinase Inhibition | Kinase X | 0.75 |
| Kinase Y | > 50 | |
| Kinase Z | > 50 |
Structure-Activity Relationship (SAR) Insights
Based on the broader class of pyrazole inhibitors, we can infer potential structure-activity relationships for this compound:[25][26][27][28]
-
N1-Substituent: The cyclopentyl group likely occupies a hydrophobic pocket in the target's binding site. Modifications to the size and nature of this alkyl group could significantly impact potency and selectivity.[13]
-
C4-Nitro Group: The electron-withdrawing nature of the nitro group can influence the overall electronic distribution of the pyrazole ring, potentially affecting key interactions with the target. Its reduction to an amino group, which is a common metabolic transformation, would drastically alter the compound's properties and should be investigated.[8][9][10][11][12] The amino derivative could then be further functionalized to explore additional interactions within the binding site.[14][29]
Conclusion
While "this compound" is not a well-documented compound, its structural components suggest significant potential in medicinal chemistry, particularly as an anticancer agent. The protocols and workflows outlined in this guide provide a comprehensive framework for its synthesis and biological evaluation. The proposed tiered screening approach, from broad cytotoxicity profiling to specific kinase inhibition and cellular target engagement, offers a rational and efficient path for elucidating its therapeutic potential. Further exploration of this and related scaffolds could lead to the discovery of novel drug candidates with improved efficacy and selectivity.
References
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Nitro-Group-Containing Drugs. PubMed. Available from: [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Science. Available from: [Link]
-
Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. Available from: [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Available from: [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI. Available from: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]
-
Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. Available from: [Link]
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PMC. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. JCHR. Available from: [Link]
- US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Taylor & Francis Online. Available from: [Link]
-
Current status of pyrazole and its biological activities. PMC. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]
-
Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. Available from: [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available from: [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available from: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Arkat USA. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]
- 11. svedbergopen.com [svedbergopen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 16. promega.com [promega.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 18. carnabio.com [carnabio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives [mdpi.com]
Application Notes and Protocols for 1-Cyclopentyl-4-nitro-1H-pyrazole
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the investigation of 1-Cyclopentyl-4-nitro-1H-pyrazole, a novel research chemical. Given the compound's nascent status in scientific literature, this guide synthesizes information from related pyrazole and nitroaromatic compounds to propose potential applications and detailed experimental protocols. The primary focus is on the evaluation of its antimicrobial properties, a common therapeutic area for this class of heterocycles.[1][2][3][4][5] This document serves as a foundational resource for researchers initiating studies on this compound, emphasizing scientific integrity and validated methodologies.
Introduction to this compound
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][3][4][5] The molecule in focus, this compound, is characterized by two key functional groups appended to the pyrazole ring: a cyclopentyl group at the N1 position and a nitro group at the C4 position.
-
The Pyrazole Core: This five-membered aromatic ring with two adjacent nitrogen atoms is a versatile scaffold.[6] Its physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with various biological targets.[7]
-
N1-Cyclopentyl Group: The introduction of a cyclopentyl group at the N1 position is anticipated to increase the lipophilicity of the molecule. This modification can significantly influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, potentially enhancing its bioavailability and cellular uptake.
-
C4-Nitro Group: The nitro group is a strong electron-withdrawing group that significantly modulates the electronic properties of the pyrazole ring.[8][9] In many nitroaromatic compounds, this group is crucial for their biological activity, particularly in antimicrobial agents.[8][9][10][11][12] It is often a key pharmacophore that can be reductively activated within target cells to generate reactive nitrogen species, leading to cellular damage and death.[8][9][10][11][12]
Given these structural features, this compound is a promising candidate for investigation as a novel therapeutic agent, particularly in the realm of infectious diseases.
Postulated Mechanism of Action: Antimicrobial Activity
The antimicrobial activity of many nitroaromatic compounds is dependent on the reductive activation of the nitro group by microbial nitroreductases.[8][11][12] This process is often more efficient in anaerobic or microaerophilic environments, making these compounds particularly effective against such organisms.
The proposed mechanism of action for this compound as an antimicrobial agent is illustrated below:
Caption: Postulated reductive activation pathway of this compound.
This reductive bioactivation can lead to the formation of cytotoxic intermediates that can damage DNA, proteins, and other essential cellular components, ultimately resulting in microbial cell death.[8][10]
Synthetic Strategy
The synthesis of this compound can be approached through a multi-step process involving the formation of the pyrazole ring followed by functionalization. A plausible synthetic route is outlined below:
Caption: A potential synthetic workflow for this compound.
The synthesis would likely begin with the cyclocondensation of cyclopentylhydrazine with a suitable 1,3-dicarbonyl compound to form the 1-cyclopentylpyrazole core.[13][14] This would be followed by a regioselective nitration step to introduce the nitro group at the C4 position. Careful control of reaction conditions is crucial to achieve the desired isomer.[13]
Application Protocol: In Vitro Antimicrobial Susceptibility Testing
A fundamental step in characterizing a new potential antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.[15][16] The broth microdilution method is a standardized and widely used technique for this purpose.[16][17][18]
Objective
To determine the MIC of this compound against selected bacterial and/or fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16]
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate sterile broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[18]
-
-
Broth Microdilution Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the stock solution of the compound to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration range.[18] Discard the final 100 µL from the last well of the dilution series.
-
The last two wells should serve as controls:
-
Growth Control: 100 µL of broth + 100 µL of the diluted inoculum (no compound).
-
Sterility Control: 200 µL of sterile broth only.
-
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C.
-
Incubation times vary by organism:
-
Bacteria: 16-20 hours
-
Yeasts: 24-48 hours
-
-
-
Reading and Interpreting Results:
Data Presentation
Results should be recorded in a clear and organized manner.
| Microorganism | Compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| S. aureus ATCC 29213 | 64 | - | 16 |
| 32 | - | ||
| 16 | - | ||
| 8 | + | ||
| 4 | + | ||
| ... | + | ||
| E. coli ATCC 25922 | 64 | - | >64 |
| 32 | + | ||
| 16 | + | ||
| 8 | + | ||
| 4 | + | ||
| ... | + |
Safety and Handling
As a novel research chemical, this compound should be handled with care. Assume the compound is hazardous until proven otherwise.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound represents a novel chemical entity with potential for biological activity, particularly as an antimicrobial agent. The protocols and information provided in this document offer a solid foundation for researchers to begin their investigations into the properties and applications of this compound. Adherence to standardized methodologies is crucial for generating reliable and reproducible data.
References
-
Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Rice, A. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267. [Link]
-
Nitroaromatic Antibiotics. (n.d.). Encyclopedia MDPI. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Rice, A. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed. [Link]
-
Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar. [Link]
-
General reduction mechanism of nitroaromatic compounds. (n.d.). ResearchGate. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]
-
Abunada, N. M., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Molecules, 13(4), 1011-1024. [Link]
-
Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 82(1), 1-12. [Link]
-
Pharmacological properties of new neuroleptic compounds. (1974). PubMed. [Link]
-
Current status of pyrazole and its biological activities. (2015). PMC - PubMed Central. [Link]
-
Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]
-
Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight. (2022). PubMed. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid | 1795473-86-7 [smolecule.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apec.org [apec.org]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
High-Throughput Screening with Nitropyrazole Derivatives: A Guide for Drug Discovery
Introduction: The Versatility of the Nitropyrazole Scaffold in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, contributing significantly to the development of drugs for various conditions.[1][2] The introduction of a nitro group to this versatile scaffold further enhances its potential, creating nitropyrazole derivatives with unique electronic and steric properties that can be exploited for targeted drug design.[3] These compounds have garnered significant interest in drug discovery, particularly in the fields of oncology, inflammation, and infectious diseases, due to their ability to modulate key signaling pathways.[2][4]
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel therapeutic candidates.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns utilizing nitropyrazole derivative libraries. We will delve into the causality behind experimental choices, provide detailed protocols for both biochemical and cell-based assays, and outline a robust workflow for hit identification and validation.
Strategic Considerations for HTS with Nitropyrazole Libraries
The success of an HTS campaign hinges on a well-designed screening cascade that effectively identifies true hits while minimizing false positives. The unique chemical properties of nitropyrazole derivatives, including their potential for hydrogen bonding and dipole interactions, make them attractive candidates for targeting a wide range of biological macromolecules, particularly enzymes such as kinases and proteases.[6]
Biochemical vs. Cell-Based Assays: A Dichotomy of Purpose
The initial choice between a biochemical and a cell-based primary screen is a critical decision driven by the research question.
-
Biochemical Assays: These assays utilize purified molecular components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target.[7] They are ideal for identifying direct inhibitors or binders and are often more straightforward to optimize for HTS.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell.[8] They provide more physiologically relevant data, assessing not only target engagement but also cell permeability and potential off-target effects.
A common and effective strategy is to employ a biochemical assay for the primary screen to identify a broad set of initial hits, followed by a cell-based secondary assay to confirm on-target activity in a more complex biological context and to triage compounds with poor cellular penetration or cytotoxicity.
High-Throughput Screening Workflow for Nitropyrazole Derivatives
A typical HTS campaign follows a multi-step workflow designed to efficiently screen large compound libraries and progress promising hits towards lead optimization.
Caption: A generalized workflow for a high-throughput screening campaign.
Biochemical Assays for Nitropyrazole Derivatives
Biochemical assays are the workhorses of primary HTS campaigns, offering robustness and scalability. Homogeneous assays, where all reagents are added to a single well without washing steps, are particularly well-suited for HTS.[9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are two powerful technologies for this purpose.[3][4]
TR-FRET Kinase Inhibition Assay
Principle: TR-FRET assays measure the proximity of a donor and an acceptor fluorophore.[10] In a kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with a lanthanide donor (e.g., Terbium) are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and a streptavidin-labeled acceptor fluorophore into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.
Sources
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopentyl-4-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-Cyclopentyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the causality behind experimental choices, provide detailed protocols, and offer troubleshooting solutions to enhance your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: I am getting a low yield in my N-alkylation of 4-nitropyrazole with a cyclopentyl halide. What are the most likely causes?
A1: Low yields in the N-cyclopentylation of 4-nitropyrazole can stem from several factors. The primary culprits are often suboptimal reaction conditions and the inherent reactivity of the starting materials.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. For the alkylation of pyrazoles, a common starting point is using a carbonate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[1] However, the pKa of 4-nitropyrazole is lower than unsubstituted pyrazole, making it more acidic. This allows for the use of milder bases. If you are using a very strong base like sodium hydride (NaH), you might be promoting side reactions.
-
Reactivity of the Cyclopentylating Agent: Cyclopentyl halides (bromide or iodide) are secondary halides and can be prone to elimination reactions (E2) in the presence of a strong, sterically hindered base, leading to the formation of cyclopentene as a byproduct.
-
Reaction Temperature and Time: N-alkylation of pyrazoles can be sensitive to temperature. Too high a temperature can lead to decomposition or the formation of undesired side products. Conversely, a temperature that is too low may result in an incomplete reaction. Optimization of both temperature and reaction time is crucial.
-
Moisture: The presence of water in the reaction can quench the pyrazole anion and hydrolyze the alkylating agent, leading to reduced yields. Ensure all reagents and solvents are anhydrous.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity for the desired this compound (N1 isomer)?
A2: The formation of both N1 and N2 isomers is a common challenge in the alkylation of unsymmetrical pyrazoles.[2] The electron-withdrawing nitro group at the C4 position influences the electron density at both N1 and N2, making regioselectivity a key hurdle.
-
Steric Hindrance: Alkylation often favors the less sterically hindered nitrogen atom.[3] However, with a nitro group at C4, the electronic effects can be more dominant.
-
Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, in some cases, using NaH in THF has been shown to favor N1 alkylation.[4] Phase-transfer catalysis has also been reported to provide good regioselectivity in pyrazole alkylations.[5]
-
Alternative Methods - The Mitsunobu Reaction: The Mitsunobu reaction, using cyclopentanol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is an excellent alternative that often provides high regioselectivity for the N1 isomer with acidic heterocycles like 4-nitropyrazole.[6][7] This is due to the reaction mechanism proceeding through an SN2-type displacement with inversion of configuration at the alcohol carbon.
Q3: The purification of my final product is difficult. What are the recommended methods for isolating pure this compound?
A3: Purification can be challenging due to the presence of unreacted starting materials, the N2-isomer, and byproducts from the reaction.
-
Column Chromatography: This is the most common and effective method for separating regioisomers.[8] A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is a good starting point. Monitoring the separation by thin-layer chromatography (TLC) is essential.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification technique.[1][9] Screening various solvents or solvent mixtures is necessary to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are removed by hot filtration. A detailed protocol for purifying pyrazoles via the formation of acid addition salts followed by crystallization has also been described.[10]
-
Analytical Techniques for Isomer Identification: To confirm the identity of the desired N1 isomer, NMR spectroscopy is invaluable. The chemical shifts of the pyrazole ring protons and carbons will differ between the N1 and N2 isomers.[11][12][13] GC-MS can also be used to separate and identify the isomers based on their retention times and fragmentation patterns.[8]
Recommended Synthetic Protocols
Below are detailed, step-by-step methodologies for the synthesis of this compound, focusing on methods that aim to improve yield and regioselectivity.
Protocol 1: N-Cyclopentylation via Mitsunobu Reaction (Recommended for High Regioselectivity)
This method is often preferred for N-alkylation of acidic azoles like 4-nitropyrazole due to its high N1-regioselectivity.[6][7]
Diagram of the Mitsunobu Reaction Workflow:
Caption: Workflow for the Mitsunobu reaction.
Step-by-Step Methodology:
-
To a stirred solution of 4-nitropyrazole (1.0 eq.), cyclopentanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise over 30 minutes. A color change is typically observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Troubleshooting for Mitsunobu Reaction:
-
Low Conversion: Ensure all reagents and solvents are strictly anhydrous. The presence of water can consume the reagents. If low conversion persists, a slight excess of the alcohol, PPh₃, and DEAD/DIAD (up to 2.0 eq.) may be beneficial.[14]
-
Side Products: A common side product is the formation of an ether from the reaction of the alcohol with the azodicarboxylate. This can occur if the pyrazole is not sufficiently acidic or if the reaction is run at elevated temperatures.[15]
-
Difficult Purification: The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes co-elute with the product. Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide can be removed by filtration.[16]
Protocol 2: Base-Mediated N-Cyclopentylation
This classical approach can be effective but may require more optimization to achieve high regioselectivity and yield.
Diagram of the Base-Mediated Alkylation Workflow:
Caption: Workflow for base-mediated N-alkylation.
Step-by-Step Methodology:
-
To a suspension of 4-nitropyrazole (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous DMF, add cyclopentyl bromide (1.2 eq.) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 50-70 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Troubleshooting for Base-Mediated Alkylation:
-
Low Yield: Consider using a more reactive cyclopentylating agent like cyclopentyl iodide. Alternatively, a stronger base like sodium hydride in an ethereal solvent (e.g., THF) at a lower temperature might improve the yield by favoring the SN2 pathway over elimination.
-
Poor Regioselectivity: The N1/N2 ratio can be sensitive to the solvent and cation. Experimenting with different bases (e.g., Cs₂CO₃) and solvents (e.g., acetonitrile, DMSO) may improve selectivity.[17]
-
Phase-Transfer Catalysis (PTC) as an Alternative: To improve reaction rates and potentially regioselectivity under milder conditions, consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a base such as potassium hydroxide in a biphasic system (e.g., toluene/water).[18][19]
Data Summary Table
| Method | Key Reagents | Typical Solvents | Advantages | Potential Issues |
| Mitsunobu Reaction | 4-Nitropyrazole, Cyclopentanol, PPh₃, DEAD/DIAD | THF, Dioxane | High N1-regioselectivity, Mild conditions | Stoichiometric byproducts, Anhydrous conditions required |
| Base-Mediated | 4-Nitropyrazole, Cyclopentyl Bromide/Iodide, Base (K₂CO₃, NaH) | DMF, Acetonitrile, THF | Readily available reagents | Regioisomer formation, Elimination side reactions |
| Phase-Transfer Catalysis | 4-Nitropyrazole, Cyclopentyl Bromide, Base (KOH), PTC (e.g., TBAB) | Toluene/Water | Milder conditions, "Greener" approach | Catalyst poisoning, Optimization of conditions needed |
References
- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335-656. DOI: 10.1002/0471264180.or042.02
- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. 1981, 1981 (1), 1-28. DOI: 10.1055/s-1981-29317
- Demko, Z. P.; Sharpless, K. B. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. 2001, 66 (24), 7945–7950. DOI: 10.1021/jo010635w
- Katritzky, A. R.; Fali, C. N.; Li, J.; Singh, A. A General and Efficient Method for the N-Alkylation of Azoles. The Journal of Organic Chemistry. 1997, 62 (23), 8205–8209. DOI: 10.1021/jo971018s
- Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. 2009, 109 (6), 2551–2651. DOI: 10.1021/cr800278z
- Dodge, J. A.; Nissen, J. S.; Presnell, M. A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. 1996, 73, 110. DOI: 10.15227/orgsyn.073.0110
- Tsunoda, T.; Ozaki, F.; Shirakata, N.; Tamaoka, Y.; Yamamoto, H.; Itô, S. (Cyanomethylene)tributylphosphorane. A new condensation reagent. Tetrahedron Letters. 1996, 37 (15), 2463–2466. DOI: 10.1016/0040-4039(96)00336-8
- Makosza, M.; Wawrzyniewicz, M. Catalytic method for preparation of α,α-disubstituted acetic acids and their derivatives. Tetrahedron Letters. 1969, 10 (53), 4659–4662. DOI: 10.1016/S0040-4039(01)88797-2
- Martin, S. F.; Dodge, J. A. Efficacious method for the inversion of secondary alcohols. Tetrahedron Letters. 1991, 32 (26), 3017–3020. DOI: 10.1016/S0040-4039(00)79682-9
- Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2012.
- Starks, C. M. Phase-transfer catalysis. I. A new synthetic method for displacement reactions. Journal of the American Chemical Society. 1971, 93 (1), 195–199. DOI: 10.1021/ja00730a033
-
Org Prep Daily. 1-allyl-4-nitropyrazole. [Link]
- Google P
-
Reddit. Mitsunobu reaction issues. [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
The Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- Google P
-
National Center for Biotechnology Information. The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]
- Google Cloud.
- Google P
-
ResearchGate. Regioselective and Guided C-H Activation of 4-Nitropyrazoles. [Link]
-
PubMed. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. [Link]
-
ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]
-
National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
MDPI. Special Issue : Crystallization and Purification. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Portal de la Recerca de Catalunya. Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. [Link]
-
MDPI. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. [Link]
-
ResearchGate. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
Sources
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 17. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 18. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stability of 1-Cyclopentyl-4-nitro-1H-pyrazole in Solution
Introduction
1-Cyclopentyl-4-nitro-1H-pyrazole is a heterocyclic compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals.[1][2][3] As with any experimental work, understanding the stability of this compound in solution is critical for obtaining reliable and reproducible results. This guide provides a comprehensive overview of the potential stability challenges you may encounter when working with this compound and offers practical troubleshooting advice and experimental protocols to assess its stability under your specific laboratory conditions.
It is important to note that while extensive data exists for the broader class of nitropyrazoles, particularly in the context of their thermal stability as energetic materials, specific degradation kinetics and pathways for this compound in various laboratory solvents are not widely documented in publicly available literature.[4][5][6][7][8] Therefore, this guide is based on established principles of pyrazole chemistry and the known reactivity of nitroaromatic compounds, empowering you to validate the stability of this compound in your unique experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors:
-
pH: The pyrazole ring system has both weakly acidic and weakly basic properties.[9] Extreme pH conditions (strong acids or bases) can potentially lead to degradation. The nitro group can activate the pyrazole ring to nucleophilic attack, a process that can be pH-dependent.
-
Solvent: The choice of solvent is crucial. While generally more soluble in organic solvents like ethanol, acetone, and chloroform than in water[10], the reactivity of the solvent itself can be a factor. Protic solvents may participate in degradation pathways differently than aprotic solvents.
-
Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation. Nitropyrazoles, as a class, are known for their thermal decomposition at high temperatures, although this is more relevant to their use as energetic materials.[4][7][8] For solution-based experiments, prolonged exposure to even moderately elevated temperatures should be considered a potential risk.
-
Light: Photodegradation can be a concern for nitroaromatic compounds. Exposure to UV or even ambient laboratory light over extended periods may induce degradation.
-
Oxidizing and Reducing Agents: The pyrazole ring is generally resistant to oxidation, but the presence of strong oxidizing or reducing agents in your experimental system could lead to degradation of the nitro group or other parts of the molecule.[11]
Q2: I've noticed a yellowing of my stock solution of this compound in DMSO over time. What could be the cause?
A2: A color change, particularly yellowing, is a common indicator of degradation for nitroaromatic compounds. This could be due to several factors:
-
Formation of Degradation Products: The appearance of colored byproducts is a likely cause.
-
Photodegradation: If the solution has been exposed to light, photodegradation may have occurred.
-
Reaction with Solvent: While DMSO is a common solvent, it is not entirely inert and can participate in reactions under certain conditions, especially in the presence of light or impurities.
To investigate this, we recommend performing a comparative analysis (e.g., by HPLC or LC-MS) of your colored stock solution against a freshly prepared solution.
Q3: How can I determine the shelf-life of my this compound solution?
A3: The shelf-life of your solution will depend on the solvent, concentration, and storage conditions. To determine this empirically, you can conduct a long-term stability study. This involves storing aliquots of your solution under your typical storage conditions (e.g., at 4°C, -20°C, or room temperature, protected from light) and periodically analyzing them by a quantitative method like HPLC to measure the concentration of the parent compound. A decrease in the main peak area and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent results in biological assays. | Compound degradation in the assay medium. | 1. Prepare fresh dilutions of the compound from a solid stock for each experiment. 2. Assess the stability of the compound in your specific assay buffer over the time course of the experiment. An HPLC or LC-MS analysis of the compound in the buffer at t=0 and at the end of the experiment is recommended. |
| Appearance of new peaks in HPLC chromatograms. | Degradation of the compound. | 1. Protect solutions from light and store at low temperatures. 2. Evaluate the purity of your solvent. 3. Consider performing a forced degradation study (see protocol below) to identify potential degradation products. |
| Decrease in the peak area of the main compound over time. | Compound degradation. | 1. Re-evaluate your storage conditions (temperature, light exposure). 2. Check the pH of your solution if applicable. 3. Prepare fresh solutions more frequently. |
| Precipitation of the compound from solution. | Poor solubility or degradation to a less soluble product. | 1. Confirm the solubility of the compound in your chosen solvent at the desired concentration. 2. If degradation is suspected, analyze the precipitate to determine its identity. |
Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound, we recommend performing a forced degradation study. This involves subjecting the compound to a range of harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Thermal Degradation:
-
Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Analysis: Analyze all samples and a control (untreated) sample by a suitable HPLC or LC-MS method.
Protocol 2: HPLC Method for Stability Monitoring
Objective: To provide a general-purpose HPLC method for quantifying this compound and detecting degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV-Vis scan (likely in the 254-300 nm range for a nitroaromatic compound) |
| Column Temperature | 25°C |
Note: This method should be optimized and validated for your specific application.
Data Interpretation
When analyzing the results of your stability studies, look for the following:
-
A decrease in the peak area of the this compound peak in the stressed samples compared to the control.
-
The appearance of new peaks in the chromatograms of the stressed samples. These represent degradation products.
-
A significant change in the retention time of the main peak, which could indicate a change in the compound or interaction with the column.
By quantifying the percentage of degradation, you can rank the stability of the compound under different conditions and take appropriate precautions in your experiments.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
-
ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available from: [Link]
-
PubMed. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available from: [Link]
-
ResearchGate. Study on the Stability of Hydrogen-Bonded Energetic Material 3-Nitropyrazole under High Pressure. Available from: [Link]
-
Open Access LMU. Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]
-
Solubility of Things. 4-nitro-1H-pyrazole. Available from: [Link]
-
Envisage. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
-
National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available from: [Link]
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
Sources
- 1. Buy 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid | 1795473-86-7 [smolecule.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Pyrazoles
Welcome to the technical support center for the nitration of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired synthetic outcomes with confidence.
Section 1: Fundamentals of Pyrazole Nitration
Understanding the underlying principles of pyrazole chemistry is paramount to mastering its nitration. Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure dictates its reactivity in electrophilic aromatic substitution (SEAr) reactions.
Electronic Properties and Regioselectivity:
The pyrazole ring is an electron-rich aromatic system.[1] Electron density calculations reveal that the C4 position has the highest electron density, making it the most susceptible to electrophilic attack.[2][3] Conversely, the C3 and C5 positions have lower electron density due to their proximity to the electronegative nitrogen atoms.[2]
-
Under Neutral or Mildly Acidic Conditions: Electrophilic attack, such as nitration, overwhelmingly occurs at the C4 position.[4][5]
-
Under Strongly Acidic Conditions (e.g., mixed acid): The pyrazole ring can be protonated to form a pyrazolium cation.[1][2] This deactivates the ring towards electrophilic attack. If other reactive sites are present in the molecule (like a phenyl substituent), nitration may occur there instead.[1][6]
The Nitrating Agent:
The choice of nitrating agent is a critical factor that influences both reactivity and regioselectivity. The most common method involves the use of a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5] The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7]
Section 2: Standard Protocols
Below are two standard, validated protocols for the nitration of pyrazole, targeting the most common product, 4-nitropyrazole. These serve as excellent starting points for optimization.
Protocol 2.1: High-Yield, One-Pot Synthesis of 4-Nitropyrazole
This optimized, one-pot, two-step method provides a high yield of 4-nitropyrazole under controlled conditions.[8]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice
Procedure:
-
Step 1: Formation of Pyrazole Sulfate: In a four-necked flask equipped with a stirrer and thermometer, add concentrated sulfuric acid. At room temperature, slowly add pyrazole. Stir the mixture for 30 minutes.
-
Step 2: Nitration: Prepare the nitrating mixture by slowly adding fuming nitric acid to fuming sulfuric acid in a separate flask, maintaining the temperature between 0-10°C in an ice-water bath.
-
Slowly add the prepared fuming nitrosulfuric acid dropwise to the pyrazole sulfate solution, while maintaining the reaction temperature at 50°C.
-
Stir the reaction mixture for 1.5 hours at 50°C.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated 4-nitropyrazole by filtration, wash with cold water until the washings are neutral, and dry.
Expected Yield: Under optimal conditions (n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1), this method can achieve a yield of up to 85%.[8]
Protocol 2.2: Nitration of Substituted Pyrazoles in a Continuous Flow Reactor
For substituted pyrazoles, particularly on a larger scale, a continuous flow reactor offers superior safety and control over exotherms.[9]
Materials:
-
3-Methylpyrazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (69%)
-
Saturated aqueous Potassium Carbonate solution
Procedure:
-
Prepare Reagent Solutions:
-
Solution A: Dissolve 3-methylpyrazole in concentrated sulfuric acid.
-
Solution B: Concentrated nitric acid (69%).
-
-
Reaction Setup: Using syringe pumps, pump solutions A and B at equal flow rates into a micromixer. The output of the mixer is fed into a residence loop (e.g., 18 mL PFA tubing) immersed in a water bath set to 65°C.
-
Quenching: The output from the residence loop is continuously quenched by dripping into a vigorously stirred, cooled saturated aqueous solution of potassium carbonate.
-
Work-up and Isolation: After the reaction is complete, extract the product from the aqueous layer with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure to yield 3-methyl-4-nitropyrazole.
Optimization Note: A residence time of approximately 90 minutes can lead to a conversion of over 98% with an isolated yield of 88%.[9]
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the nitration of pyrazoles in a question-and-answer format.
Q1: My reaction yield is very low, or I'm getting no product at all. What's going wrong?
Possible Causes & Solutions:
-
Insufficiently Strong Nitrating Agent: For deactivated pyrazoles (those with electron-withdrawing groups), the standard mixed acid conditions may not be sufficient.
-
Incorrect Reaction Temperature: Nitration is an exothermic reaction. If the temperature is too low, the reaction rate may be too slow. If it's too high, side reactions and decomposition can occur.
-
Substrate Degradation: Pyrazoles can be sensitive to highly acidic and oxidative conditions, leading to ring opening or decomposition.
-
Solution: Ensure slow, controlled addition of the nitrating agent to the pyrazole solution to avoid localized "hot spots" and high concentrations of the nitrating agent.[11]
-
Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity?
Possible Causes & Solutions:
-
Protonation and Competing Reaction Sites: In strongly acidic media, the pyrazole ring is protonated and deactivated. If you are using a substituted pyrazole, such as 1-phenylpyrazole, nitration may occur on the phenyl ring instead of the pyrazole ring.[1][6]
-
Solution: To favor nitration on the pyrazole ring (C4-position), use milder conditions. A mixture of nitric acid in acetic anhydride (forming acetyl nitrate) is less acidic and avoids extensive protonation of the pyrazole ring.[1][6] To favor nitration on the phenyl group, use the harsher mixed acid (HNO₃/H₂SO₄) conditions.[1]
-
-
Formation of N-Nitro Pyrazoles: If the N1 position of your pyrazole is unsubstituted, N-nitration can occur, especially under less acidic conditions where the N1 nitrogen is more nucleophilic.[1] These N-nitro intermediates can sometimes rearrange to C-nitro products upon heating or in the presence of acid.[1][10]
-
Solution: To avoid N-nitration, you can protect the N1 position with a suitable protecting group before carrying out the nitration. Alternatively, using strongly acidic conditions will protonate the N1, disfavoring N-nitration.
-
Q3: I'm seeing byproducts that I can't identify. What are the common side reactions?
Possible Causes & Solutions:
-
Dinitration: Under harsh conditions (high temperature, excess nitrating agent), dinitration can occur, leading to products like 3,4-dinitropyrazole or 4,5-dinitropyrazole.[12]
-
Solution: Use stoichiometric amounts of the nitrating agent and maintain careful temperature control. Monitor the reaction by TLC or LC-MS to stop it once the desired mononitrated product is formed.
-
-
Oxidation: The nitrating mixture is highly oxidative. Sensitive functional groups on your pyrazole substrate may be oxidized. The pyrazole ring itself is generally resistant to oxidation, but side chains are not.[2]
Troubleshooting Decision Tree
References
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au - ACS Publications. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. NIH. (2022-08-31). Available at: [Link]
-
Review on synthesis of nitropyrazoles. ResearchGate. (2025-08-10). Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
-
Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? - Quora. (2017-11-26). Available at: [Link]
-
Pasto, D. J., Freeman, J. P., & Fields, M. K. Theoretical studies on the formation, electronic structures and electrophilic reactivity of the pyrazole cation system. The Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available at: [Link]
-
Pyrazole. Available at: [Link]
-
(PDF) Nitropyrazoles (review). ResearchGate. (2025-08-05). Available at: [Link]
-
Complete Electrophilic Substitution Reactions Pyrazole. Scribd. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available at: [Link]
-
(PDF) Nitropyrazoles. ResearchGate. (2025-08-06). Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications. (2009-05-07). Available at: [Link]
-
Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available at: [Link]
-
reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
Manipulating nitration and stabilization to achieve high energy. PMC - PubMed Central. (2023-11-15). Available at: [Link]
-
Aromatic nitration using nitroguanidine and EGDN. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Available at: [Link]
- 4-nitropyrazoles.Google Patents.
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. scribd.com [scribd.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Cyclopentyl-4-nitro-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Cyclopentyl-4-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and related substituted pyrazole compounds. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies, ensuring the integrity and success of your experiments.
Section 1: Overview of the Synthetic Pathway and Core Challenges
The synthesis of this compound is typically approached via a two-step process: the nitration of a pyrazole starting material, followed by the N-alkylation of the resulting 4-nitropyrazole intermediate. While seemingly straightforward, the N-alkylation step is notoriously prone to producing a significant byproduct that complicates purification and reduces the yield of the desired product.
The primary challenge lies in controlling the regioselectivity of the alkylation. The 4-nitropyrazole anion has two nucleophilic nitrogen atoms (N1 and N2), both of which can be alkylated. This leads to the formation of two distinct regioisomers: the desired N1-alkylated product and the undesired N2-alkylated byproduct. Understanding and controlling the factors that influence which nitrogen atom is alkylated is critical for a successful synthesis.
Caption: Synthetic pathway for this compound and common byproducts.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final product appears as two very similar spots on TLC and two distinct sets of peaks in the NMR. What are these compounds and why am I getting a mixture?
Answer: You are observing the formation of regioisomers: the desired This compound (N1 isomer) and the primary byproduct, 2-Cyclopentyl-4-nitro-1H-pyrazole (N2 isomer) .
Causality: The N-alkylation of unsymmetrical pyrazoles like 4-nitropyrazole frequently yields a mixture of regioisomers.[1] The deprotonated 4-nitropyrazole forms an anion where the negative charge is delocalized across the N-N-C system. Both nitrogen atoms are nucleophilic and can attack the electrophilic cyclopentyl group. The final ratio of N1 to N2 isomers is determined by a delicate balance of steric and electronic factors.[2]
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position (which is adjacent to the nitro group at C4). Bulky alkylating agents tend to favor alkylation at the less hindered N1 position.[2]
-
Electronic Effects: The electron-withdrawing nitro group significantly influences the electron density at both nitrogen atoms, making them both reactive. The choice of solvent and counter-ion (from the base) can also alter the nucleophilicity of each nitrogen, thereby changing the isomeric ratio.[1]
Q2: How can I improve the regioselectivity of the N-alkylation to maximize the yield of the desired 1-cyclopentyl isomer (N1)?
Answer: Controlling the N1/N2 ratio is the most critical optimization step. Several reaction parameters can be adjusted to favor the desired N1 product. While achieving perfect selectivity is difficult, the following adjustments can significantly improve the outcome.
Data Summary: Optimizing N-Alkylation Regioselectivity
| Parameter | Recommended Condition | Rationale & Causality |
| Base | Use a weaker base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). | Stronger bases can lead to a more "free" pyrazole anion, reducing selectivity. Weaker bases and their larger, softer counter-ions (like K⁺ or Cs⁺) can coordinate with the pyrazole nitrogens, sterically favoring the N1 position.[1] |
| Solvent | Use a polar aprotic solvent such as DMF or Acetonitrile (MeCN). | These solvents effectively solvate the cation from the base but do not strongly hydrogen-bond with the pyrazole anion, allowing steric factors to dominate the reaction pathway. |
| Temperature | Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C). | Lower temperatures often increase selectivity. Start at room temperature and monitor the reaction. If it is too slow, gently heat, but avoid high temperatures which can decrease the N1/N2 ratio. |
| Alkylating Agent | Use Cyclopentyl Bromide. | While the cyclopentyl group is fixed, it's worth noting that for other syntheses, bulkier electrophiles generally increase the N1/N2 ratio due to steric hindrance around the N2 position.[2] |
Q3: My reaction is very slow or stalls, leaving a large amount of unreacted 4-nitropyrazole. How can I drive the reaction to completion?
Answer: Incomplete conversion is another common issue, often linked to the choice of base and reaction conditions.
-
Base Strength & Solubility: Ensure your base is sufficiently strong and soluble in the chosen solvent. While a weaker base like K₂CO₃ is good for selectivity, it must be able to deprotonate the 4-nitropyrazole (pKa is relatively low due to the nitro group). Ensure the K₂CO₃ is finely powdered to maximize surface area. If the reaction still stalls, you may consider a slightly stronger base like Sodium Hydride (NaH), but be aware this may negatively impact your N1/N2 ratio.
-
Stoichiometry: Use a slight excess of the alkylating agent (1.1 to 1.2 equivalents of cyclopentyl bromide) and the base (1.5 to 2.0 equivalents) to ensure the 4-nitropyrazole is the limiting reagent and is fully consumed.
-
Reaction Time & Temperature: N-alkylation reactions can be slow. Allow the reaction to stir for an extended period (12-24 hours) while monitoring by TLC. If the reaction is clean but slow, a moderate increase in temperature (e.g., to 50 °C) can significantly increase the rate.
Q4: The N1 and N2 isomers are extremely difficult to separate by column chromatography. What purification strategies do you recommend?
Answer: Separating these regioisomers is a significant purification challenge due to their similar polarities.
Strategy 1: Optimized Column Chromatography
-
Stationary Phase: Use high-quality silica gel with a small particle size for better resolution.
-
Mobile Phase: A shallow gradient of a low-polarity solvent system is key. Start with a very non-polar mobile phase (e.g., 100% Heptane or Hexane) and slowly increase the proportion of a slightly more polar solvent like Ethyl Acetate or Dichloromethane. For example, a gradient from 2% to 10% Ethyl Acetate in Heptane over many column volumes may be required.
-
Loading: Do not overload the column. Use a small amount of crude material on a proportionally large column.
Strategy 2: Purification via Acid-Salt Crystallization This is an advanced but effective technique for purifying pyrazole derivatives.[3]
Experimental Protocol: Acid-Salt Crystallization
-
Dissolution: Dissolve the crude mixture of N1 and N2 isomers in a suitable organic solvent, such as isopropanol or ethyl acetate.
-
Acid Addition: Slowly add at least one equimolar amount of an inorganic or organic acid (e.g., hydrochloric acid in isopropanol, or p-toluenesulfonic acid) to the solution while stirring.
-
Salt Formation: The pyrazole isomers will react to form their corresponding acid addition salts (e.g., hydrochlorides).
-
Crystallization: The two isomeric salts will have different solubilities. One may crystallize out of the solution upon cooling or standing, while the other remains dissolved. This difference allows for separation by filtration.
-
Liberation of Free Base: After separating the crystallized salt, dissolve it in water and neutralize with a base (e.g., NaHCO₃ solution) to regenerate the pure, free pyrazole isomer. Extract the pure product with an organic solvent.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the necessary safety precautions for this synthesis?
-
A: The initial nitration step involves handling concentrated nitric and sulfuric acids, which are highly corrosive. This must be done in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Alkylating agents like cyclopentyl bromide are toxic and should also be handled in a fume hood.
-
-
Q: Which analytical techniques are best for distinguishing between the N1 and N2 isomers?
-
A: ¹H NMR Spectroscopy is the most powerful tool. The chemical shifts of the pyrazole ring protons and the protons on the cyclopentyl group will be different for each isomer. Specifically, the proton at the C5 position of the pyrazole ring is often a key diagnostic peak, as its chemical environment is significantly different depending on whether the cyclopentyl group is on the adjacent N1 or the more distant N2. GC-MS can also be used to confirm the presence of two isomers with the same mass.
-
-
Q: Can I synthesize the starting 4-nitropyrazole myself?
-
A: Yes, 4-nitropyrazole is typically synthesized by the nitration of pyrazole. A common method involves the rearrangement of an N-nitropyrazole intermediate in sulfuric acid to yield the 4-nitro product.[4] Careful control of temperature and reaction time is crucial to maximize the yield of the desired 4-isomer.
-
References
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Zhang, M., et al. (2015). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. [Link]
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Bakulev, V. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
- Luyken, H., et al. (2011). Method for purifying pyrazoles.
-
Li, Y., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
-
Käär, R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. [Link]
-
Yin, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
Sources
Technical Support Center: Overcoming Poor Oral Bioavailability of Pyrazole Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor oral bioavailability in pyrazole-containing compounds. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose and overcome the hurdles limiting the therapeutic potential of your inhibitors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when a promising pyrazole inhibitor fails to demonstrate adequate in vivo exposure after oral administration.
Q1: Why do my pyrazole inhibitors consistently show poor oral bioavailability?
Answer: This is a frequent and critical challenge. The poor oral bioavailability of pyrazole inhibitors, much like other small molecule kinase inhibitors, is often multifactorial.[1][2] The primary reasons typically stem from a combination of four key factors:
-
Low Aqueous Solubility: The planar, aromatic structure of the pyrazole ring system often leads to high crystal lattice energy. This makes it difficult for the compound to dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3][4]
-
Poor Intestinal Permeability: While often lipophilic, some pyrazole derivatives may have characteristics (e.g., high molecular weight, extensive hydrogen bonding capacity) that hinder their ability to passively diffuse across the intestinal epithelial cells.[3]
-
High First-Pass Metabolism: Pyrazole inhibitors can be extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver.[5] This metabolic breakdown occurs before the drug can reach systemic circulation, significantly reducing the amount of active compound available.
-
Efflux by Transporters: The compound may be recognized and actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3] This process effectively creates a barrier, returning the absorbed drug back into the GI lumen.[6]
Diagnosing which of these factors is the primary bottleneck is the first crucial step in developing a successful improvement strategy.
Q2: What are the most critical physicochemical properties I should assess first?
Answer: Before proceeding to complex formulations, a thorough characterization of your active pharmaceutical ingredient (API) is essential. Focus on these three core areas:
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.
-
Lipophilicity (LogP/LogD): This property governs the trade-off between solubility and membrane permeability. An optimal LogP is typically sought; if a compound is too lipophilic, it may have excellent membrane permeability but suffer from extremely low aqueous solubility.[1]
-
pKa: Identifying the ionization constant(s) of your molecule is critical. If your compound has an ionizable group, its charge state will change along the GI tract, dramatically affecting both its solubility and permeability.[7] This knowledge is fundamental for strategies like salt formation.[3]
Q3: What are the main strategic pillars for improving the oral bioavailability of a pyrazole inhibitor?
Answer: The strategies can be broadly categorized into two complementary approaches:
-
Medicinal Chemistry Modifications: This involves altering the chemical structure of the inhibitor itself. A successful example involved substituting a methyl pyrazole with ionizable polar groups, which dramatically improved aqueous solubility and led to a 92% oral bioavailability in a murine model.[8][9] Another approach is the synthesis of a prodrug, where a poorly soluble molecule is chemically modified into a more soluble version that converts to the active parent drug in vivo.[10][11]
-
Formulation Development: This approach focuses on how the drug is delivered, rather than changing the drug itself. It is the most common path when the core pharmacophore is finalized. Key formulation strategies include particle size reduction (micronization/nanonization), creating amorphous solid dispersions, and developing lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[11][12][13]
The choice between these depends on the stage of your project and the specific properties of your compound.
Part 2: Troubleshooting Guides & Protocols
This section provides structured, problem-oriented guidance for specific experimental challenges.
Problem: My pyrazole inhibitor has extremely low aqueous solubility (<10 µg/mL). What are my immediate troubleshooting steps?
Answer: Low aqueous solubility is the most common barrier for pyrazole compounds and is a primary cause of dissolution-limited absorption.[4][10] Your objective is to increase the dissolution rate and the concentration of the dissolved drug in the GI tract.
Logical Troubleshooting Workflow
The diagram below outlines a decision-making process for addressing poor solubility.
Caption: Decision workflow for addressing poor aqueous solubility.
Recommended Protocol: Kinetic Solubility Assay
This protocol helps you quickly assess the impact of your formulation or modification strategy.
Objective: To determine the maximum concentration of a compound that remains in solution over a short period in a specific buffer, mimicking GI conditions.
Materials:
-
Test compound (and modified forms, e.g., salt)
-
DMSO (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates (polypropylene for stock, clear for reading)
-
Plate shaker
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Prepare Stock Solution: Dissolve the compound in DMSO to a high concentration (e.g., 10 mM).
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO.
-
Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.
-
Compound Addition: Transfer 2 µL of the DMSO stock dilutions to the corresponding wells of the assay plate. This creates a 1:100 dilution and ensures the final DMSO concentration is low (1%).
-
Incubation: Seal the plate and shake vigorously at room temperature for 2 hours.
-
Precipitation Removal: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new plate. Determine the concentration of the dissolved compound using a standard curve via UV-Vis spectrophotometry or, for higher accuracy, LC-MS.
-
Data Interpretation: The highest concentration at which the compound remains fully dissolved is the kinetic solubility. Compare this value across your different forms (e.g., free base vs. salt).
Problem: My compound is soluble, but Caco-2 assays show high efflux (Efflux Ratio > 2). What does this mean and how can I fix it?
Answer: An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong indicator that your compound is a substrate for an apically located efflux transporter, most commonly P-gp or BCRP. These transporters act as gatekeepers, actively pumping the drug out of the intestinal cells and back into the gut lumen, thereby limiting its net absorption.[14]
Troubleshooting Strategy:
-
Confirm the Transporter: The first step is to identify the specific transporter involved. This can be done by repeating the Caco-2 assay in the presence of known, specific inhibitors of P-gp (e.g., Verapamil) and BCRP (e.g., Ko143). A significant reduction in the efflux ratio in the presence of an inhibitor confirms your compound's interaction with that transporter.
-
Medicinal Chemistry Approach: If efflux is confirmed, medicinal chemists can attempt to "design out" the P-gp/BCRP liability. This often involves strategies to mask the chemical features recognized by the transporter, such as reducing the number of hydrogen bond donors or adjusting the molecule's overall charge and shape.
-
Formulation Approach (Excipient-Based Inhibition): Certain pharmaceutical excipients used in formulations, such as Tween® 80, Cremophor® EL, and Vitamin E TPGS, are known to inhibit P-gp.[6] Developing a formulation with these excipients can "stun" the efflux pumps locally in the gut, allowing more of your drug to be absorbed. A lipid-based formulation is often an excellent vehicle for this strategy.
Data Interpretation Table: Caco-2 Efflux Study
| Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Interpretation |
| Compound Alone | 1.5 | 9.0 | 6.0 | High efflux, likely a transporter substrate. |
| + Verapamil (P-gp Inhibitor) | 4.5 | 5.0 | 1.1 | Efflux is P-gp mediated. |
| + Ko143 (BCRP Inhibitor) | 1.6 | 8.8 | 5.5 | Compound is not a BCRP substrate. |
Problem: My compound has good solubility and permeability, but in vivo PK studies show very low exposure and a short half-life. What is the likely cause?
Answer: When both solubility and permeability are favorable (indicative of a Biopharmaceutics Classification System [BCS] Class I-like compound), poor oral exposure is almost always due to high first-pass metabolism .[1][5] The compound is being absorbed efficiently from the gut but is then rapidly metabolized by enzymes in the intestinal wall and/or the liver before it can reach the systemic circulation to be measured.
Diagnostic and Mitigation Workflow
Caption: Workflow for diagnosing and addressing high first-pass metabolism.
Key Experiment: In Vitro Metabolic Stability Assay
Objective: To estimate the intrinsic clearance of a compound by incubating it with liver fractions (microsomes or S9) containing metabolic enzymes.
Procedure (Simplified):
-
Incubation: Incubate the pyrazole inhibitor (at a low concentration, e.g., 1 µM) with human or animal liver microsomes and the required cofactor, NADPH (which initiates the metabolic process).
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Cl_int).
Interpretation: A short in vitro half-life and high intrinsic clearance are strong predictors of high in vivo clearance and, consequently, poor oral bioavailability due to first-pass metabolism.[8] This data is critical for guiding medicinal chemistry efforts to block the identified metabolic "soft spots."
References
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.Journal of Medicinal Chemistry.
- Technical Support Center: Enhancing the Bioavailability of Pyrazole Deriv
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formul
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
- Technical Support Center: Strategies for Improving the Oral Bioavailability of Pyrazole Compounds.Benchchem.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.PubMed.
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formul
- Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice.PubMed.
- Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor.Read by QxMD.
-
NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][3][8]benzothiazine 5,5‐Dioxide Derivatives. PMC - PubMed Central.
- Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs.PubMed.
- Enabling Clinical Development of Poorly Soluble Molecules Through Formul
- Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.Hilaris Publisher.
- Graph of oral bioavailability for pyrazole substances.
- The Role of Intestinal Efflux Transporters In Drug Absorption.Sigma-Aldrich.
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions.uspharmacist.com.
- Bioavailability – physicochemical and dosage form factors.
- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies.BioIVT.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 7. Bioavailability – physicochemical and dosage form factors - Clinical GateClinical Gate [clinicalgate.com]
- 8. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. | Read by QxMD [read.qxmd.com]
- 11. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. bioivt.com [bioivt.com]
Technical Support Center: 1-Cyclopentyl-4-nitro-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Cyclopentyl-4-nitro-1H-pyrazole. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its experimental use, focusing on potential degradation pathways and stability.
Troubleshooting Guide: Investigating Compound Stability
This section addresses specific experimental issues that may indicate degradation of this compound.
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound. Could this be due to degradation?
Answer: Yes, the appearance of new peaks is a common indicator of compound degradation. The chemical structure of this compound suggests several potential degradation pathways that could lead to the formation of new chemical entities.
Potential Causes and Investigation Strategy:
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, forming nitroso, hydroxylamino, and ultimately amino derivatives. This is a common metabolic pathway for nitroaromatic compounds.[1] The resulting 1-cyclopentyl-1H-pyrazol-4-amine would have a significantly different polarity and would elute at a different retention time.
-
N-Dealkylation: The bond between the pyrazole ring and the cyclopentyl group can be cleaved, a process known as N-dealkylation, which is a known metabolic route for N-substituted pyrazoles.[2] This would result in the formation of 4-nitro-1H-pyrazole.
-
Oxidation of the Cyclopentyl Ring: The cyclopentyl group can be hydroxylated or further oxidized, introducing polar functional groups that would decrease the retention time in reverse-phase HPLC.
-
Photodegradation: Exposure to light, especially UV, can induce photochemical reactions in nitroaromatic compounds.[3]
Experimental Protocol for Investigation:
-
Stress Testing: To confirm if the new peaks are degradation products, perform forced degradation studies. Expose solutions of your compound to the following conditions:
-
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Photolytic: Expose to UV light (e.g., 254 nm) and broad-spectrum light.
-
Thermal: Heat a solid sample and a solution of the compound.
-
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS.
-
Compare the chromatograms of the stressed samples to a control sample (stored under ideal conditions).
-
Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks and compare them to the expected masses of potential degradation products (see table below).
-
Table 1: Potential Degradation Products and their Expected m/z
| Potential Degradation Product | Structure | Expected [M+H]⁺ |
| 1-Cyclopentyl-1H-pyrazol-4-amine | C₉H₁₅N₃ | 166.13 |
| 4-Nitro-1H-pyrazole | C₃H₃N₃O₂ | 114.03 |
| Hydroxylated derivative | C₉H₁₃N₃O₃ | 212.10 |
Workflow for Investigating Unexpected Peaks:
Caption: Workflow for the investigation of unexpected analytical peaks.
Issue 2: Loss of Compound Over Time in Solution
Question: I am noticing a decrease in the concentration of this compound in my stock solutions over time. What could be the cause?
Answer: A decrease in the parent compound concentration is a strong indication of instability under your storage conditions.
Potential Causes and Mitigation Strategies:
-
Solvent-Mediated Degradation (Hydrolysis): Although pyrazoles are generally stable, extreme pH conditions can promote hydrolysis or other solvent-mediated reactions.
-
Mitigation: Prepare solutions in neutral, buffered solvents (e.g., PBS pH 7.4) if compatible with your experimental design. Avoid strongly acidic or basic conditions for long-term storage.
-
-
Adsorption to Container Surfaces: Highly lipophilic compounds can adsorb to plastic surfaces.
-
Mitigation: Use glass or low-adsorption polypropylene vials for storage.
-
-
Photodegradation: As mentioned, exposure to light can cause degradation.
-
Mitigation: Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.
-
Experimental Protocol for Stability Assessment:
-
Solution Stability Study: Prepare solutions of your compound in different solvents and at various pH values.
-
Storage Conditions: Store aliquots of these solutions at different temperatures (e.g., -20 °C, 4 °C, room temperature) and light conditions (light vs. dark).
-
Time-Point Analysis: Analyze the concentration of the parent compound at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly) using a validated HPLC method.
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the rate of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the predicted degradation pathways for this compound?
Based on the chemistry of related nitropyrazole and nitroaromatic compounds, the following are the most likely degradation pathways:
Caption: Predicted degradation pathways for this compound.
Q2: What are the optimal storage conditions for this compound?
For optimal stability, the compound should be stored as a solid in a tightly sealed container at low temperature (e.g., -20 °C) and protected from light. Stock solutions should be prepared fresh when possible. If long-term storage of solutions is necessary, store them at -80 °C in amber glass vials.
Q3: Is this compound susceptible to metabolism in in-vitro or in-vivo studies?
Yes, based on the metabolism of other pyrazole-containing drugs, it is likely that this compound will be metabolized.[2] The primary metabolic routes are expected to be oxidation of the cyclopentyl ring by cytochrome P450 enzymes and reduction of the nitro group.[1][2] N-dealkylation is also a possibility.[2] Researchers conducting in-vitro or in-vivo studies should anticipate the formation of these metabolites and develop analytical methods to detect them.
Q4: How can I synthesize this compound and what are the potential impurities?
The synthesis of substituted pyrazoles can be achieved through various methods, most commonly via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] For this compound, a potential route could involve the nitration of a 1-cyclopentylpyrazole precursor. Potential impurities could include regioisomers (e.g., the 3-nitro or 5-nitro isomer) or unreacted starting materials. It is crucial to fully characterize the synthesized compound using techniques like NMR, mass spectrometry, and elemental analysis to ensure its purity.
Q5: Are there any safety concerns associated with handling this compound?
While many nitropyrazoles are valued for their stability, nitro-containing compounds, in general, should be handled with care as they can be energetic.[6][7][8] Although the risk for a mononitrated pyrazole is likely low, it is good practice to avoid heat, friction, and shock. Standard laboratory safety precautions, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should always be followed.
References
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
-
Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Retrieved from [Link]
-
ResearchGate. (1988). Nitropyrazoles (review). Retrieved from [Link]
-
Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. Retrieved from [Link]
-
El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. Retrieved from [Link]
-
ResearchGate. (2014). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(22), 5434. Retrieved from [Link]
-
Nanochemistry Research. (2017). Photocatalytic degradation of some organic dyes under solar light irradiation using TiO2 and ZnO nanoparticles. Retrieved from [Link]
-
MDPI. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41. Catalysts, 11(5), 596. Retrieved from [Link]
-
Shreeve, J. M., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61357–61364. Retrieved from [Link]
Sources
- 1. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 1-Cyclopentyl-4-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis and scale-up of 1-Cyclopentyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into this synthetic process. We will explore the underlying chemistry, offer detailed experimental protocols, and address common challenges encountered during laboratory and pilot-scale production. Our focus is on ensuring scientific integrity, safety, and reproducibility.
I. Synthetic Strategy Overview
The most logical and controllable pathway to this compound involves a two-step sequence:
-
N-Alkylation: Introduction of the cyclopentyl group onto the pyrazole ring.
-
Electrophilic Nitration: Selective nitration at the C4 position of the pyrazole ring.
This approach allows for the purification of the intermediate, 1-Cyclopentyl-1H-pyrazole, ensuring a clean starting material for the critical and potentially hazardous nitration step. The C4 position of the 1-substituted pyrazole is the most electron-rich and, therefore, the most susceptible to electrophilic attack, which generally ensures high regioselectivity.[1]
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
These protocols are designed for laboratory scale and provide a foundation for further scale-up.
Protocol 1: Synthesis of 1-Cyclopentyl-1H-pyrazole
This procedure details the N-alkylation of pyrazole using cyclopentyl bromide. The use of a strong base like sodium hydride ensures complete deprotonation of the pyrazole for efficient alkylation.[2]
Materials:
-
Pyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cyclopentyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask purged with nitrogen, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Alkylation: Add cyclopentyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-Cyclopentyl-1H-pyrazole.
Protocol 2: Synthesis of this compound
This protocol describes the nitration of the pyrazole ring using a standard mixed acid system. Extreme caution is required due to the highly exothermic and corrosive nature of this reaction. [3][4]
Materials:
-
1-Cyclopentyl-1H-pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1-Cyclopentyl-1H-pyrazole (1.0 equivalent). Place the flask in an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (3.0 equivalents) to the pyrazole, ensuring the internal temperature is maintained below 10 °C.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while cooling in an ice bath.
-
Nitration: Cool the pyrazole solution to 0-5 °C. Add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 times).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture.[5]
III. Troubleshooting Guide
Scaling up chemical syntheses often presents challenges not observed at the bench scale, primarily due to changes in the surface-area-to-volume ratio, which affects heat and mass transfer.[6][7]
| Issue | Potential Cause(s) | Recommended Action(s) |
| Step 1: N-Alkylation | ||
| Low or incomplete reaction | - Incomplete deprotonation of pyrazole. - Poor quality of sodium hydride. - Insufficient reaction time or temperature. | - Ensure anhydrous conditions. - Use fresh, high-quality sodium hydride. - Extend reaction time and monitor by TLC. |
| Formation of dialkylated pyrazolium salt | - Use of excess alkylating agent. | - Use a stoichiometric amount or slight excess (1.05-1.1 eq.) of cyclopentyl bromide. |
| Step 2: Nitration | ||
| Rapid, uncontrolled temperature increase (Runaway Reaction) | - Addition of nitrating agent is too fast: Heat generation exceeds the cooling capacity.[8] - Inadequate cooling: Cooling bath is not at the correct temperature or has poor heat transfer. - Poor stirring: Localized "hot spots" are forming.[9] | - IMMEDIATELY STOP the addition of the nitrating agent. - Increase cooling efficiency (add more dry ice/salt). - Ensure vigorous, efficient stirring. - As a last resort, quench the reaction by pouring it into a large volume of ice-water.[10] |
| Low yield of 4-nitro product | - Incomplete reaction: Reaction time or temperature may be insufficient. - Product loss during work-up: The product may have some solubility in the aqueous phase. - Side reactions: Formation of dinitro or other byproducts. | - Allow the reaction to stir for a longer period at the specified temperature. - Perform additional extractions of the aqueous layer. - Ensure the pH is neutral before extraction. |
| Formation of dinitro or other byproducts | - Reaction temperature is too high: This can lead to over-nitration.[10] - Incorrect stoichiometry of nitrating agent: Using a large excess of nitric acid. | - Maintain a lower reaction temperature (0-5 °C). - Use the recommended stoichiometry of the nitrating agent. - Consider a milder nitrating agent like acetyl nitrate for more sensitive substrates.[11][12] |
| Product is an oil and will not crystallize | - Presence of impurities: Byproducts or residual starting material can inhibit crystallization. - Incorrect solvent system for recrystallization. | - Re-purify the product using column chromatography. - Screen different solvent systems for recrystallization (e.g., isopropanol, hexanes/ethyl acetate).[5] |
IV. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the nitration step? A1: The primary safety concerns are the highly exothermic nature of the reaction and the corrosive properties of the mixed acids.[3]
-
Thermal Runaway: Nitration reactions generate a significant amount of heat.[13] On a larger scale, the decreased surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a thermal runaway.[6] This can lead to a rapid increase in temperature and pressure, potentially causing an explosion.
-
Corrosivity: The mixed acid (HNO₃/H₂SO₄) is extremely corrosive and can cause severe chemical burns upon contact.[14]
-
Gas Evolution: The reaction can produce toxic nitrogen dioxide (NO₂) gas, especially if the temperature is not well-controlled. All work must be conducted in a well-ventilated fume hood.
Q2: How can the exothermic nature of the nitration be managed during scale-up? A2: Managing the exotherm is critical for a safe scale-up.
-
Slow, Controlled Addition: The nitrating agent must be added slowly and controllably, with constant monitoring of the internal reaction temperature.[8]
-
Efficient Cooling: The reactor must have adequate cooling capacity. For larger scales, a jacketed reactor with a circulating coolant is essential.
-
Dilution: Using a sufficient amount of sulfuric acid not only as a catalyst but also as a solvent helps to absorb the heat of reaction.
-
Flow Chemistry: For pilot or industrial scale, transitioning to a continuous flow reactor is a much safer alternative. Flow reactors offer superior heat transfer and temperature control, significantly reducing the risk of thermal runaway.[15]
Q3: My nitration of 1-phenylpyrazole is giving me nitration on the phenyl ring instead of the pyrazole ring. Why is this happening? A3: The regioselectivity of nitration on N-arylpyrazoles is highly dependent on the reaction conditions. In strongly acidic media, like a nitric acid/sulfuric acid mixture, the pyrazole nitrogen is protonated. This deactivates the pyrazole ring towards electrophilic attack, making the phenyl ring the more favorable site for nitration.[1] To achieve nitration on the C4 position of the pyrazole ring, a milder nitrating agent like acetyl nitrate (HNO₃ in acetic anhydride) should be used.[11][12]
Q4: What analytical techniques are recommended for characterizing the final product? A4: A combination of techniques should be used to confirm the structure and purity of this compound.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. For the ¹H NMR spectrum, you would expect to see signals corresponding to the cyclopentyl protons and two distinct signals for the pyrazole ring protons.[16][17]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1550-1510 cm⁻¹ and 1360-1320 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
V. Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: N-Alkylation | Step 2: Nitration |
| Reactant Ratio | Pyrazole:NaH:Cyclopentyl Bromide (1 : 1.2 : 1.1) | 1-Cyclopentyl-1H-pyrazole:HNO₃:H₂SO₄ (1 : 1.1 : 5.0) |
| Temperature | 0 °C to Room Temperature | 0-10 °C |
| Reaction Time | 12-16 hours | 1-2 hours |
| Solvent | Anhydrous DMF | Concentrated H₂SO₄ |
| Typical Yield | 70-85% | 75-90% |
| Purification | Column Chromatography | Recrystallization |
VI. Visualization
Caption: Troubleshooting decision tree for addressing low reaction yield.
VII. References
-
Lynch, B. M., & Hung, Y.-Y. (1963). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry. [Link]
-
Lynch, B. M., & Hung, Y.-Y. (1963). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
-
Abellán, F. J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Org Prep Daily. (2006). 1-allyl-4-nitropyrazole. [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
-
Lynch, B. M., & Pausacker, K. H. (1955). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Scilit. [Link]
-
Gutmann, B., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry. [Link]
-
Finar, I. L., & Hurlock, R. J. (1957). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic. [Link]
-
YouTube. (2024). Nitration reaction safety. [Link]
-
Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
-
Abellán, F. J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with.... [Link]
-
Andersen, T. L., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules. [Link]
-
ResearchGate. (2023). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]
-
Scribd. (n.d.). Nitration Plant SOP Guide. [Link]
-
University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
-
Zhang, M., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
-
Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
Google Patents. (n.d.). US3294814A - 4-nitropyrazoles.
-
The Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Preparation of substituted cyclopentyl tosylates used for pyrazole alkylation. [Link]
-
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2025). (PDF) Nitropyrazoles (review). [Link]
-
Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.
-
National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Kinase Assays with Pyrazole-Based Compounds
Welcome to the technical support center for researchers utilizing pyrazole-based compounds in kinase assays. This guide is designed to provide in-depth, practical advice, moving from foundational knowledge to advanced troubleshooting. While we will use "1-Cyclopentyl-4-nitro-1H-pyrazole" as a representative molecule, the principles discussed are broadly applicable to novel small molecule inhibitors, particularly those within the pyrazole class, a scaffold present in numerous FDA-approved kinase inhibitors.[1][2]
The pyrazole ring is a privileged structure in medicinal chemistry, valued for its synthetic accessibility and its ability to act as a hydrogen bond donor and acceptor, facilitating binding to kinase targets.[1][3] This versatility has led to its incorporation into inhibitors targeting a wide range of kinases, including JAK, Akt, Aurora kinases, and B-raf.[1][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of novel pyrazole-based inhibitors.
Q1: How should I dissolve and store "this compound"?
Answer: Based on its chemical structure (a heterocyclic aromatic compound with a nitro group and a cyclopentyl substituent), "this compound" is predicted to be hydrophobic. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM).[5]
-
Initial Solubilization: Use 100% anhydrous DMSO.[6] Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) may be applied if necessary, but always check compound stability information first.
-
Storage: Aliquot the DMSO stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Dilutions: Prepare serial dilutions from the DMSO stock. For the final assay plate, it is crucial to maintain a consistent final DMSO concentration across all wells (including controls) to avoid solvent-induced artifacts.[7] A final DMSO concentration of ≤1% is generally well-tolerated by most kinases, though some may be sensitive to as little as 0.1%.[8][9] It is essential to determine the maximum DMSO concentration your specific kinase can tolerate without affecting its activity.[7]
Q2: What is the likely mechanism of action for a pyrazole-based kinase inhibitor?
Answer: The vast majority of small molecule kinase inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket in the kinase catalytic domain.[10][11] The pyrazole scaffold is adept at forming key interactions within this site.[3][12] The N-1 and N-2 atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine portion of ATP.[3] Substituents on the pyrazole ring explore different pockets within the active site to confer potency and selectivity.[1]
Q3: What are the essential controls for my kinase assay?
Answer: Robust controls are the foundation of a trustworthy and self-validating assay.[13]
-
Negative Control (0% Inhibition): Contains all assay components, including the kinase, substrate, and ATP, plus the same final concentration of DMSO used in the test wells. This well defines the maximum signal (full enzyme activity).
-
Positive Control (100% Inhibition): Contains all assay components plus a known, potent inhibitor of your target kinase (e.g., Staurosporine for broad-spectrum inhibition or a specific approved drug). This well defines the minimum signal (background).
-
No Enzyme Control: Contains all components (including the highest concentration of your test compound) except the kinase enzyme.[13] A signal in this well indicates your compound is directly interfering with the assay detection system.[13]
-
No Substrate Control: Contains all components except the peptide/protein substrate. This can help identify kinase autophosphorylation activity.
| Control Type | Kinase | Substrate | ATP | Inhibitor | Vehicle (DMSO) | Purpose |
| Negative | + | + | + | - | + | Defines 100% enzyme activity (Max Signal) |
| Positive | + | + | + | Known Inhibitor | + | Defines 0% enzyme activity (Min Signal/Background) |
| No Enzyme | - | + | + | Test Compound | + | Checks for compound interference with detection |
| No Substrate | + | - | + | - | + | Checks for kinase autophosphorylation |
Part 2: Kinase Assay Protocol & Workflow
This section provides a generalized, step-by-step protocol for an in vitro kinase assay, which should be optimized for your specific kinase and detection platform.
Generalized In Vitro Kinase Assay Workflow
Detailed Protocol (Example: Luminescence-Based ADP Detection Assay)
-
Reagent Preparation:
-
Prepare 1X Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X Kinase/Substrate mix in Assay Buffer. The final concentration of the kinase should be optimized to ensure the reaction is linear over the desired time course.
-
Prepare a 4X ATP solution in Assay Buffer. The concentration should be at or near the Michaelis constant (Km) for ATP for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[13]
-
Prepare a serial dilution of "this compound" in 100% DMSO. Then, create an intermediate dilution of this series in Assay Buffer. This step is critical to minimize the final DMSO concentration.
-
-
Assay Plate Setup (384-well plate example):
-
Add 2.5 µL of the intermediate compound dilution to the appropriate wells.
-
Add 2.5 µL of Assay Buffer with the corresponding DMSO concentration to control wells.
-
Add 5 µL of the 2X Kinase/Substrate mix to all wells.
-
Mix gently and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution to all wells.
-
Mix the plate and incubate for the predetermined optimal time (e.g., 60 minutes) at room temperature or 30°C.
-
-
Signal Detection (e.g., ADP-Glo™ Assay):
-
Stop the kinase reaction by adding 12.5 µL of ADP-Glo™ Reagent. This reagent simultaneously stops the reaction (by chelating Mg²⁺) and depletes the remaining ATP. Incubate for 40 minutes.
-
Add 25 µL of Kinase Detection Reagent. This reagent contains luciferase and luciferin to convert the newly generated ADP into a luminescent signal. Incubate for 30-60 minutes.
-
Read the luminescence on a compatible plate reader.
-
Part 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental problems.
Q4: Problem - My compound shows no inhibition, or the IC₅₀ is much weaker than expected.
-
Potential Cause 1: Compound Precipitation. Your compound may be precipitating out of the aqueous assay buffer.
-
Troubleshooting: Visually inspect the wells for turbidity. Reduce the highest concentration of the compound tested. Consider including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer, which can help maintain solubility and disrupt non-specific aggregates.[13]
-
-
Potential Cause 2: High ATP Concentration. If your compound is an ATP-competitive inhibitor, using an ATP concentration significantly higher than the kinase's Km for ATP will make the inhibitor appear less potent, as it requires a higher concentration to outcompete the ATP.[13][14]
-
Troubleshooting: Determine the ATP Km for your specific batch of enzyme. Run the assay with the ATP concentration set at or near the Km value. This provides a standardized condition for comparing the potency of ATP-competitive compounds.[13]
-
-
Potential Cause 3: Compound Degradation. The compound may have degraded during storage or handling.
-
Troubleshooting: Verify the identity and purity of your compound stock using analytical methods like LC-MS. If in doubt, use a freshly synthesized or newly purchased batch.
-
Q5: Problem - I'm seeing inhibition in my "No Enzyme" control, or the dose-response curve is extremely steep (a "cliff").
-
Potential Cause 1: Assay Technology Interference. The compound may be directly interfering with the detection system. For example, colored compounds (like many nitro-aromatics) can quench fluorescence, and compounds that inhibit luciferase will give false negatives in luminescence assays like ADP-Glo.[14]
-
Troubleshooting: The "No Enzyme" control is your primary diagnostic tool.[13] If you see a dose-dependent signal change in this control, your compound is interfering. The best solution is often to switch to an orthogonal assay technology (e.g., from a fluorescence-based assay to a radiometric filter-binding assay, which is less prone to interference).[10]
-
-
Potential Cause 2: Compound Aggregation. At higher concentrations, some small molecules form colloidal aggregates that can non-specifically sequester and denature proteins, leading to what appears to be inhibition.[13] This often results in unusually steep, non-ideal dose-response curves.[15][16]
-
Troubleshooting: Re-run the assay in the presence of 0.01% Triton X-100. If the inhibitory activity is significantly reduced or eliminated, aggregation was the likely cause.[13]
-
-
Potential Cause 3: Stoichiometric (Tight-Binding) Inhibition. If your inhibitor's dissociation constant (Kd) is significantly lower than the concentration of the kinase enzyme in the assay, you can get very steep dose-response curves.[15] In this "stoichiometric" or "tight-binding" regime, the IC₅₀ value becomes dependent on the enzyme concentration rather than reflecting the true Kd.[15]
-
Troubleshooting: To test for this, repeat the assay with a lower kinase concentration. If the IC₅₀ value decreases with the enzyme concentration, you are likely observing tight-binding inhibition.[15]
-
Q6: Problem - My results are not reproducible; the Z'-factor is low, and error bars are large.
-
Potential Cause 1: Inconsistent DMSO Concentration. Even small variations in the final DMSO concentration between wells can affect kinase activity and lead to high variability.[7]
-
Troubleshooting: This is a critical but often overlooked detail. Ensure your dilution scheme results in the exact same final DMSO concentration in every single well, including all controls and standards.[7]
-
-
Potential Cause 2: Reagent Instability. ATP solutions can hydrolyze over time, and enzymes can lose activity with repeated freeze-thaw cycles or if left on ice for too long.
-
Troubleshooting: Prepare fresh ATP dilutions daily. Aliquot your kinase into single-use volumes upon receipt. Ensure all reagents are properly stored and handled.
-
-
Potential Cause 3: Assay Timing and Linearity. If the reaction is allowed to proceed for too long, you may experience substrate depletion or product inhibition, causing the reaction rate to become non-linear.[13] This increases variability.
-
Troubleshooting: Perform a time-course experiment to determine the time range where product formation is linear. Ensure your assay endpoint falls within this linear range. For high-throughput applications, using automated liquid handlers can minimize timing variations between plates.[8]
-
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science Publishers. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 19, 2026, from [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Interpreting steep dose-response curves in early inhibitor discovery. (2006). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. (1985). PubMed. Retrieved January 19, 2026, from [Link]
-
Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved January 19, 2026, from [Link]
-
Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). PubMed. Retrieved January 19, 2026, from [Link]
-
Targeting CDK11 in Rhabdoid Tumor of the Kidney. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). Sphinxsai. Retrieved January 19, 2026, from [Link]
-
DMSO. (n.d.). gChem Global. Retrieved January 19, 2026, from [Link]
-
(PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]
-
1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)-. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-technology.com [pharmaceutical-technology.com]
- 9. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Researcher's Guide to IRAK4 Inhibitors: A Comparative Analysis of Leading Compounds
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, making it a compelling therapeutic target for a spectrum of inflammatory diseases and certain cancers.[1][2][3] The kinase function of IRAK4 is pivotal in the signaling cascades downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] Dysregulation of this pathway is implicated in the pathophysiology of conditions such as rheumatoid arthritis, lupus, and even hematological malignancies.[3][5][6] This guide provides a comparative overview of prominent IRAK4 inhibitors, with a focus on their performance backed by experimental data, to aid researchers in drug discovery and development. While we will focus on well-characterized inhibitors, it is important to note the ongoing search for novel chemical scaffolds, such as pyrazole derivatives like the conceptual "1-Cyclopentyl-4-nitro-1H-pyrazole," which represents the vast and underexplored chemical space for potential IRAK4 modulators.
The IRAK4 Signaling Pathway: A Central Hub of Innate Immunity
IRAK4 functions as a serine/threonine kinase that plays an indispensable role in the activation of the innate immune system.[2][4] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[4] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 or IRAK2.[4][7] This phosphorylation cascade triggers a series of downstream events, including the activation of TRAF6, an E3 ubiquitin ligase, which ultimately leads to the activation of transcription factors like NF-κB and AP-1.[4] These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response.[8]
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Comparative Analysis of Leading IRAK4 Inhibitors
Several small molecule inhibitors of IRAK4 have progressed into clinical development, each with distinct profiles. This section provides a comparative look at some of the frontrunners.
| Inhibitor | Company | Mechanism | IRAK4 IC50 | Cellular Activity (IC50) | Key Indications | Clinical Trial Status |
| Zimlovisertib (PF-06650833) | Pfizer | Reversible, selective inhibitor | ~0.2 nM (cell-based) | 2.4 nM (PBMC assay) | Rheumatoid Arthritis, Lupus | Phase 2[9] |
| Zabedosertib (BAY1834845) | Bayer | Potent, selective inhibitor | Not explicitly stated, but potent | 385 nM (murine TNF-α release) | Atopic Dermatitis, Inflammatory Diseases | Phase 2[10] |
| Emavusertib (CA-4948) | Curis | Oral inhibitor | 57 nM | Not explicitly stated | Hematologic Malignancies (AML, PCNSL) | Phase 1/2[11][12][13][14] |
| BAY1830839 | Bayer | Oral inhibitor | Not explicitly stated, but potent | Stronger than Zabedosertib in some assays | Immune-mediated inflammatory diseases | Phase 1[15] |
Zimlovisertib (PF-06650833) , developed by Pfizer, is a potent and selective IRAK4 inhibitor that has demonstrated efficacy in preclinical models of rheumatoid arthritis and lupus.[6][16] In a phase 1 clinical trial, it was shown to reduce the expression of interferon gene signatures in healthy volunteers, a key pathway in lupus pathogenesis.[6] It exhibits high potency with an IC50 of 0.2 nM in a cell-based assay and 2.4 nM in a peripheral blood mononuclear cell (PBMC) assay.[17][18]
Zabedosertib (BAY1834845) and BAY1830839 are two oral IRAK4 inhibitors from Bayer with high potency and selectivity.[15] Both compounds have shown significant anti-inflammatory effects in preclinical models of psoriasis and IL-1β-induced inflammation.[15] In a study with healthy volunteers, both inhibitors suppressed the release of pro-inflammatory cytokines like IL-1β, TNF-α, IL-6, and IL-8 upon ex vivo stimulation.[15]
Emavusertib (CA-4948) , from Curis, is being investigated for its anti-cancer properties, particularly in hematologic malignancies with mutations in the MyD88 signaling pathway.[11][13] Preclinical studies have shown its ability to induce tumor growth inhibition in animal models.[13] It is currently in Phase 1/2 clinical trials for acute myeloid leukemia (AML) and primary central nervous system lymphoma (PCNSL).[11][14][19]
Experimental Protocols for Evaluating IRAK4 Inhibitors
The robust evaluation of IRAK4 inhibitors relies on a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.
Biochemical IRAK4 Kinase Assay
This assay directly measures the enzymatic activity of IRAK4 and the ability of a compound to inhibit it. A common method is the Transcreener® ADP² Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[20]
Caption: Workflow for a biochemical IRAK4 kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a suitable pH and salt concentration. Dilute the purified recombinant IRAK4 enzyme, substrate (e.g., myelin basic protein), and ATP to their final desired concentrations in the reaction buffer.
-
Compound Plating: Serially dilute the test inhibitor in DMSO and then in the reaction buffer. Add the diluted inhibitor to the wells of a microplate.
-
Initiation of Reaction: Add the IRAK4 enzyme and substrate mixture to the wells containing the inhibitor. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60-90 minutes) to allow for ADP production.[20][21]
-
Detection: Stop the kinase reaction and add the Transcreener® ADP² detection mix, which contains an ADP-specific antibody and a fluorescent tracer.[20]
-
Data Acquisition: Incubate the plate for the recommended time to allow the detection reaction to reach equilibrium. Read the plate on a suitable plate reader (e.g., for fluorescence polarization, time-resolved fluorescence resonance energy transfer, or fluorescence intensity).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IRAK1 Phosphorylation Assay
This assay measures the ability of an inhibitor to block IRAK4 activity within a cellular context by quantifying the phosphorylation of its direct substrate, IRAK1.
Caption: Workflow for a cell-based IRAK1 phosphorylation assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line, such as the human monocytic cell line THP-1, which expresses the necessary components of the TLR/IRAK4 signaling pathway.
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS), for a short period (e.g., 15-30 minutes) to induce IRAK4-dependent IRAK1 phosphorylation.
-
Cell Lysis: Wash the cells and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Detection of Phospho-IRAK1: Quantify the levels of phosphorylated IRAK1 in the cell lysates. This can be achieved through various methods, including:
-
ELISA: Use a sandwich ELISA kit with antibodies specific for total and phosphorylated IRAK1.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-IRAK1 and total IRAK1.
-
Electrochemiluminescence (ECL): Utilize an ECL-based assay for a more high-throughput and quantitative measurement.[22]
-
-
Data Analysis: Normalize the phospho-IRAK1 signal to the total IRAK1 signal or a housekeeping protein. Calculate the percentage of inhibition for each inhibitor concentration and determine the cellular IC50 value.
The Quest for Novel Scaffolds: The Case for Pyrazole Derivatives
The clinical candidates discussed above represent significant progress in the field of IRAK4 inhibition. However, the search for novel chemical matter with improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor in drug discovery. Pyrazole-containing compounds have been identified as a promising class of IRAK4 inhibitors.[23] While a specific compound named "this compound" is not prominently featured in the scientific literature as a characterized IRAK4 inhibitor, its structural motifs are of interest. The pyrazole core is a common scaffold in kinase inhibitors, and the cyclopentyl and nitro groups could be explored for their potential to interact with specific residues within the IRAK4 active site. Further investigation through synthesis and biological evaluation would be necessary to determine if this or similar novel pyrazole derivatives possess IRAK4 inhibitory activity.
Conclusion
The inhibition of IRAK4 presents a promising therapeutic strategy for a range of debilitating diseases. The ongoing clinical development of inhibitors like Zimlovisertib, Zabedosertib, and Emavusertib underscores the potential of this approach. For researchers in this field, a thorough understanding of the IRAK4 signaling pathway and the application of robust biochemical and cellular assays are paramount for the discovery and characterization of the next generation of IRAK4-targeted therapeutics. The exploration of novel chemical scaffolds, including diverse pyrazole derivatives, will be crucial in identifying drug candidates with superior efficacy and safety profiles.
References
-
Bayer AG. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link]
-
Bhujbal, S. P., He, W., & Hah, J. M. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules. [Link]
-
Bayer AG. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. National Institutes of Health. [Link]
-
Gray, N. S., et al. (2020). Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma. PubMed Central. [Link]
-
Nurix Therapeutics. (2026, January 12). Nurix Therapeutics Outlines 2026 Goals and Objectives for Advancing Bexobrutideg and Its Pipeline of Novel Degrader-Based Medicines in Cancer and Autoimmune Diseases. FirstWord Pharma. [Link]
-
BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. [Link]
-
BellBrook Labs. (2020, October 23). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. BellBrook Labs. [Link]
-
BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. BPS Bioscience. [Link]
-
American Chemical Society. (2020). Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. ResearchGate. [Link]
-
Frontiers Media. (2024, February 14). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers. [Link]
-
PubMed Central. (2025, February 27). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. National Institutes of Health. [Link]
-
PubMed. (2021, November 1). The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. PubMed. [Link]
-
Curis, Inc. (n.d.). Emavusertib (CA-4948). Curis, Inc. [Link]
-
PubMed Central. (2015, May 12). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. PubMed Central. [Link]
-
Rigel Pharmaceuticals. (2024, January 17). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC. [Link]
-
Wikipedia. (n.d.). IRAK4. Wikipedia. [Link]
-
American Society of Hematology. (2023, November 2). Preliminary Safety and Efficacy of Emavusertib (CA-4948) in Acute Myeloid Leukemia Patients with FLT3 Mutation. Blood. [Link]
-
ACS Publications. (n.d.). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ACS Publications. [Link]
-
Frontiers. (n.d.). Regulation of innate immune signaling by IRAK proteins. Frontiers. [Link]
-
ACR Convergence. (n.d.). Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate. ACR Convergence. [Link]
-
Patsnap Synapse. (n.d.). BAY-1830839 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
National Center for Biotechnology Information. (2025, November 25). IRAK4 interleukin 1 receptor associated kinase 4 [ (human)]. NCBI. [Link]
-
ClinicalTrials.gov. (n.d.). Open-Label, Dose Escalation and Expansion Trial of Emavusertib (CA-4948) in Relapsed or Refractory Primary Central Nervous System Lymphoma (R/R PCNSL). ClinicalTrials.gov. [Link]
-
PubMed. (2025, September 4). Efficacy and Safety of Zabedosertib, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study. PubMed. [Link]
-
ASCO Publications. (2024, May 29). A phase 1 single-arm, open-label study of emavusertib (CA-4948) in combination with azacitidine and venetoclax in patients (pts) with acute myeloid leukemia (AML) in complete response (CR) with measurable residual disease (MRD). Journal of Clinical Oncology. [Link]
-
MOLBASE. (n.d.). 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid|1033444-01-7. MOLBASE. [Link]
-
In House Impurity. (n.d.). (R)-4-(1-(2-Cyano-1-cyclopentylethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine 1-oxide. In House Impurity. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 10. Efficacy and Safety of Zabedosertib, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 12. curis.com [curis.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. ascopubs.org [ascopubs.org]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Nitropyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitropyrazole compounds, offering a comparative overview of their biological activities based on structural modifications. By synthesizing data from multiple studies, this document aims to elucidate the key molecular features governing the efficacy of nitropyrazoles as potential therapeutic agents.
Introduction to Nitropyrazoles: A Scaffold of Versatility
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] The introduction of a nitro group onto the pyrazole ring gives rise to nitropyrazoles, a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring, thereby modulating its interaction with biological targets.[6] This guide will explore how the position of the nitro group and the nature of other substituents on the pyrazole core dictate the compound's biological profile.
The Crucial Role of the Nitro Group Position: A Tale of Two Isomers
The position of the nitro group on the pyrazole ring is a critical determinant of its chemical reactivity and biological activity. The most common isomers are 3-nitropyrazoles and 4-nitropyrazoles.
Key Insight: The nitro group at position 5 of an N-substituted pyrazole is significantly more reactive towards nucleophilic substitution than a nitro group at position 3.[7] This differential reactivity is a key consideration in the design and synthesis of nitropyrazole derivatives.
Below is a diagram illustrating the common synthetic route to 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP) via the rearrangement of N-nitropyrazole.[8]
Caption: Synthesis of 3-NP and 4-NP from Pyrazole.
Structure-Activity Relationships in Anticancer Activity
Nitropyrazole derivatives have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the substitution pattern on the pyrazole ring.[3][9]
General Trend: Structure-activity relationship studies have consistently shown that appropriate substitutions at various positions of the pyrazole ring can significantly enhance anticancer efficacy and selectivity.[3][9] Electron-withdrawing groups on the phenyl rings attached to the pyrazole scaffold often lead to greater growth inhibition of cancer cells.[3]
Impact of Substituents on Different Cancer Cell Lines
The following table summarizes the anticancer activity of various nitropyrazole derivatives against different human cancer cell lines.
| Compound Type | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzothiazole Hybrids | Electron-withdrawing groups on A or B rings | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [3] |
| Indole-Pyrazole Derivatives | - | HCT116, MCF7, HepG2, A549 | < 23.7 | [3] |
| Pyrazole-Isolongifolanone Derivatives | - | MCF7 | 5.21 | [3] |
| 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amides | Varies | Various | - | [10] |
| 3-Aminopyrazole analogues of combretastatins | 3,4,5-trimethoxy groups on phenyl ring | 60 human cancer cell lines | - | [10] |
Expert Analysis: The data clearly indicates that the anticancer activity of nitropyrazoles is not only dependent on the core scaffold but is also finely tuned by the nature and position of various substituents. For instance, the presence of electron-withdrawing groups appears to be a favorable feature for enhancing cytotoxicity against a range of cancer cell lines.[3] Furthermore, the fusion of the pyrazole ring with other heterocyclic systems, such as benzothiazole and indole, has proven to be a successful strategy for developing potent anticancer agents.[3]
Structure-Activity Relationships in Antimicrobial Activity
Nitropyrazole-containing compounds have also demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.[4][11][12]
Key Observation: The introduction of a 5-(4-nitrophenyl)furan group to the pyrazole scaffold is an effective strategy for creating compounds with antibacterial and fungicidal properties.[11]
Comparative Antimicrobial Efficacy
The table below presents the minimum inhibitory concentration (MIC) values for selected nitropyrazole derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [5] |
| Compound with p-chlorophenyl substituent | Escherichia coli | 0.25 | [5] |
| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains & A. baumannii | 0.78 - 1.56 | [12] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus & E. coli | 1 - 8 | [12] |
Causality Explained: The antimicrobial activity of these compounds often stems from their ability to disrupt essential cellular processes in microorganisms. For example, some pyrazole-derived hydrazones are known to interfere with the bacterial cell wall.[12] The presence of specific pharmacophores, such as the nitrophenylfuran moiety, can enhance the compound's ability to interact with microbial targets.[11]
The following diagram illustrates a general workflow for the synthesis and antimicrobial screening of nitropyrazole derivatives.
Caption: Workflow for Antimicrobial Nitropyrazole Development.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.
General Synthesis of 3-Nitropyrazole Derivatives
This protocol describes a common method for synthesizing 3-nitropyrazole, which often serves as a key intermediate.
Procedure:
-
Nitration of Pyrazole: Pyrazole is nitrated using a mixture of nitric acid and acetic anhydride to yield N-nitropyrazole.[8]
-
Rearrangement: The N-nitropyrazole is then subjected to thermal rearrangement in an organic solvent, such as benzonitrile, to produce 3-nitropyrazole.[8]
-
Purification: The crude product is purified using standard techniques like recrystallization or column chromatography.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This protocol outlines the agar diffusion method used to assess the antimicrobial potency of the synthesized compounds.[4]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Compounds: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each disc is measured to determine the antimicrobial activity.
Conclusion and Future Directions
The structure-activity relationship of nitropyrazole compounds is a rich and evolving field of study. The position of the nitro group, coupled with the nature and placement of other substituents, provides a powerful toolkit for modulating their biological activity. While significant progress has been made in identifying potent anticancer and antimicrobial nitropyrazole derivatives, further research is warranted. Future efforts should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to translate their promising in vitro activities into clinically viable therapeutic agents. The exploration of novel synthetic methodologies and the identification of specific molecular targets will undoubtedly accelerate the development of next-generation nitropyrazole-based drugs.
References
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.
- Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density m
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][11][13]triazin-7(6H)-ones and Derivatives. MDPI.
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
- Nitropyrazoles (review).
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
- Pyrazoles as anticancer agents: Recent advances.
- Recent developments in synthetic chemistry and biological activities of pyrazole deriv
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- Review on synthesis of nitropyrazoles.
- Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. academicstrive.com [academicstrive.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Selectivity Profiling Guide for 1-Cyclopentyl-4-nitro-1H-pyrazole
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the development of targeted therapies is paramount. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Compounds built upon this structure have shown promise in a multitude of therapeutic areas, often functioning as inhibitors of protein kinases.[3][4] This guide focuses on a novel investigational compound, 1-Cyclopentyl-4-nitro-1H-pyrazole, and provides a comprehensive framework for its selectivity profiling.
The central challenge in developing kinase inhibitors is achieving high selectivity for the intended target.[5][6] The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Off-target inhibition can lead to unforeseen side effects and toxicities, derailing an otherwise promising therapeutic candidate. Therefore, a rigorous and multi-faceted approach to selectivity profiling is not just a regulatory requirement, but a fundamental aspect of rational drug design.[5]
This guide will provide a comparative analysis of this compound against two well-characterized kinase inhibitors, Sunitinib (a multi-targeted tyrosine kinase inhibitor) and Lapatinib (a dual tyrosine kinase inhibitor), to illustrate a spectrum of selectivity profiles. We will delve into the experimental methodologies, from broad kinome screening to cellular target engagement, providing actionable protocols and data interpretation frameworks for researchers in the field.
Comparative Compounds: A Spectrum of Selectivity
To contextualize the selectivity profile of this compound, we will compare it with two established kinase inhibitors known for their distinct interaction patterns across the kinome.
| Compound | Primary Target(s) | Selectivity Profile | Therapeutic Use |
| This compound | Hypothetical: Aurora Kinase A | To be determined | Investigational |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Multi-targeted (Promiscuous) | Renal Cell Carcinoma, GIST |
| Lapatinib | EGFR, HER2 | Dual-targeted (Selective) | HER2-positive Breast Cancer |
This comparison will allow us to benchmark the performance of our investigational compound and make informed decisions about its developmental trajectory.
Experimental Design for Comprehensive Selectivity Profiling
A robust selectivity profile is built upon a foundation of complementary assays that probe compound-target interactions at different biological levels. We will outline three key experimental workflows: large-scale kinase panel screening for a broad view, cellular thermal shift assay (CETSA) for target engagement in a native cellular environment, and receptor binding assays as a crucial off-target counter-screen.
Workflow for Selectivity Profiling
Caption: A logical workflow for determining the selectivity profile of an investigational compound.
Large-Scale Kinase Panel Screening
The initial step in understanding a new compound's selectivity is to screen it against a large panel of kinases.[7][8] This provides a bird's-eye view of its interactions across the kinome. Commercial services offer panels of over 400 kinases, providing a wealth of data from a single experiment.[8]
Protocol: ADP-Glo™ Kinase Assay for Kinase Selectivity Profiling
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9]
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega)[9]
-
ADP-Glo™ Kinase Assay Reagents[9]
-
This compound, Sunitinib, Lapatinib (10 mM stocks in DMSO)
-
Multi-well plates (384-well, white)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer. For a single-dose screening, a final concentration of 1 µM is typical.[9]
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate mixture from the profiling system.
-
Initiate Reaction: Add 2.5 µL of the compound dilution (or DMSO vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Hypothetical Data Summary: Kinase Inhibition at 1 µM
| Compound | Aurora A | Aurora B | VEGFR2 | PDGFRβ | EGFR | HER2 | c-Kit |
| This compound | 95% | 45% | 5% | 2% | 8% | 3% | 10% |
| Sunitinib | 60% | 55% | 98% | 95% | 15% | 10% | 92% |
| Lapatinib | 5% | 8% | 12% | 5% | 91% | 88% | 20% |
This initial screen suggests that this compound is a potent and selective inhibitor of Aurora A, while Sunitinib demonstrates multi-targeted activity and Lapatinib shows dual-specificity for EGFR and HER2.
Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are powerful, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures target engagement in intact cells or tissues.[10][11][12] The principle is that ligand binding stabilizes a protein, resulting in a higher melting temperature.[13]
Protocol: Western Blot-based CETSA for Aurora A
Materials:
-
Cell line expressing Aurora A (e.g., HeLa)
-
Complete cell culture medium
-
Test compounds (10 mM stocks in DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen and a 37°C water bath
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Aurora A
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed HeLa cells and grow to 80-90% confluency. Treat cells with the desired concentration of compound (e.g., 10 µM) or DMSO for 2 hours.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]
-
Cell Lysis: Lyse the cells by freeze-thawing three times using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with the primary antibody for Aurora A, followed by the HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescence imager. Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing Target Engagement with CETSA
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
Expected Outcome:
For this compound, we would expect to see a rightward shift in the Aurora A melting curve in treated cells compared to vehicle-treated cells, confirming that the compound binds to and stabilizes Aurora A in a cellular context.
Off-Target Profiling: Receptor Binding Assays
To ensure the safety and specificity of a drug candidate, it is crucial to assess its potential for interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs).[14][15] Radioligand binding assays are a gold standard for this purpose.[16][17]
Protocol: Radioligand Displacement Assay
This is a competitive binding assay where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured.[17]
Materials:
-
Membrane preparations containing the receptor of interest (e.g., adrenergic or dopaminergic receptors)
-
Radiolabeled ligand specific for the receptor
-
Test compounds
-
Assay buffer
-
Glass fiber filter plates
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the receptor membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filter plate to separate the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value.
Hypothetical Data Summary: Off-Target Receptor Binding
| Compound | α1-adrenergic Receptor (% Inhibition @ 10 µM) | D2 Dopamine Receptor (% Inhibition @ 10 µM) |
| This compound | 3% | 5% |
| Sunitinib | 25% | 18% |
| Lapatinib | 8% | 6% |
This data would suggest that this compound has a low propensity for off-target binding to these representative GPCRs, further strengthening its selectivity profile.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The selectivity profiling of this compound, or any investigational compound, is a critical and iterative process. By employing a combination of broad-panel in vitro screening, cellular target engagement assays like CETSA, and off-target liability assessments, researchers can build a comprehensive understanding of a compound's biological interactions.
Our hypothetical data suggests that this compound is a potent and selective Aurora A inhibitor with minimal off-target activity in the panels tested. This profile is favorable when compared to the multi-targeted nature of Sunitinib and provides a different therapeutic rationale than the dual-specificity of Lapatinib. This detailed characterization is essential for guiding lead optimization, predicting potential clinical efficacy and side effects, and ultimately, developing safer and more effective medicines.
References
-
AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. Retrieved from AssayQuant website.[7]
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from Eurofins Discovery website.[8]
-
Du, R., et al. (2021). Protein kinase profiling assays: a technology review. PubMed.[5]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from Gifford Bioscience website.[16]
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.[6]
-
Almqvist, H., et al. (2016). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[10]
-
Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel. Retrieved from Promega Corporation website.[9]
-
Liu, H., et al. (2010). Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors. Bioorganic & Medicinal Chemistry Letters.[18]
-
Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.[11]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.[3]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from MilliporeSigma website.[17]
-
Orcutt, K. J., & Gestwicki, J. E. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.[19]
-
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from Mtoz Biolabs website.[20]
-
Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from Creative Bioarray website.[14]
-
Wang, J. (2005). A powerful tool for drug discovery. European Pharmaceutical Review.[15]
-
Zhang, Z., et al. (2024). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Journal of Medicinal Chemistry.[21]
-
Musumeci, F., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.[22]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from News-Medical.Net website.[12]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.[13]
-
Smolecule. (n.d.). 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid. Retrieved from Smolecule website.[23]
-
Sahoo, B. M., et al. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences.[24]
-
Ferhani, M., & Al-Soud, Y. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[1]
-
Kumar, V., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research.[25]
-
Ferhani, M., & Al-Soud, Y. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[2]
-
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry.[26]
-
Kumar, V., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.[27]
-
Chander, S., et al. (2017). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research.[4]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. annualreviews.org [annualreviews.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buy 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid | 1795473-86-7 [smolecule.com]
- 24. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 26. researchgate.net [researchgate.net]
- 27. academicstrive.com [academicstrive.com]
A Researcher's Guide to Elucidating the Mechanism of Action for 1-Cyclopentyl-4-nitro-1H-pyrazole
<
Introduction: The Imperative of Mechanistic Clarity in Drug Discovery
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as the foundational scaffold for a multitude of approved therapeutic agents targeting a wide array of diseases.[1][2][3][4][5] Drugs such as the JAK inhibitor Ruxolitinib and the BTK inhibitor Ibrutinib underscore the versatility and clinical significance of this heterocyclic motif.[2][6] The compound of interest, 1-Cyclopentyl-4-nitro-1H-pyrazole, represents a novel chemical entity within this privileged class. While its structure suggests potential biological activity, its precise mechanism of action (MoA) remains unconfirmed.
Elucidating a compound's MoA is a critical step in the drug development pipeline. It provides the foundational knowledge required to understand efficacy, predict potential toxicities, identify responsive patient populations, and develop rational combination therapies.[7][8] This guide provides a comprehensive, multi-phase experimental framework for researchers to systematically confirm the MoA of this compound, comparing its hypothetical performance with established alternatives and providing robust, data-driven validation at each stage. Our approach is grounded in a hypothesis-driven workflow, moving from broad, unbiased screening to specific, high-resolution target validation.
Phase 1: Hypothesis Generation and Initial Target Identification
The structure of this compound contains key pharmacophores that suggest potential biological targets. The pyrazole core is prevalent in numerous protein kinase inhibitors, where it often acts as a bioisostere for an aryl group, participating in hydrogen bonding and π–π stacking interactions within the ATP-binding pocket.[4][6] Based on this, our primary hypothesis is that the compound functions as a protein kinase inhibitor .
Experimental Workflow: From In Silico to In Vitro
Our initial strategy is to cast a wide net to identify potential kinase targets and then confirm direct physical interaction.
Caption: Phase 1 workflow for initial target discovery and validation.
Protocol 1.1: Broad Kinase Panel Screening
Rationale: An unbiased, high-throughput screen against a large panel of kinases is the most efficient method to identify primary targets and assess initial selectivity. This approach minimizes bias and can reveal unexpected interactions.
Methodology (Example using a competition binding assay):
-
Compound Immobilization: An active site-directed ligand is immobilized on a solid support.
-
Kinase Incubation: Each kinase from the panel is incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 1 µM).
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified (e.g., via qPCR of a DNA tag). A low signal indicates strong competition and high affinity of the test compound for the kinase.
-
Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. Hits are defined as compounds that cause a significant reduction in binding (e.g., >90% inhibition).
Hypothetical Data & Comparison:
Let's hypothesize that the screen identifies Aurora Kinase A (AURKA) as a primary hit. We will compare its binding profile to Alisertib (MLN8237) , a known AURKA inhibitor.
| Compound | Target Kinase | Binding (% Ctrl @ 1µM) | Primary Off-Targets (>90% Inh.) |
| This compound | AURKA | 8% | PLK1, FLT3 |
| Alisertib (Comparator) | AURKA | 5% | AURKB, PLK1 |
Protocol 1.2: Direct Binding Affinity and Potency Determination
Rationale: Following hit identification, it is crucial to confirm a direct physical interaction and quantify the binding affinity (Kd) and inhibitory potency (IC50). Isothermal Titration Calorimetry (ITC) provides thermodynamic data, while biochemical assays measure functional inhibition.[7]
Methodology (ITC):
-
Preparation: Load purified, recombinant AURKA protein into the ITC sample cell and this compound into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon binding.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology (Biochemical IC50 Assay):
-
Reaction Setup: In a multi-well plate, combine recombinant AURKA, its specific substrate (e.g., a peptide), and ATP.
-
Compound Titration: Add a range of concentrations of this compound (e.g., 1 nM to 100 µM).
-
Incubation: Allow the enzymatic reaction to proceed for a set time at 37°C.
-
Detection: Quantify the amount of phosphorylated substrate, typically using a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Comparative Data Table:
| Compound | Target | Kd (ITC, nM) | IC50 (Biochemical, nM) |
| This compound | AURKA | 75 | 120 |
| Alisertib (Comparator) | AURKA | 1.2 | 25 |
This initial data suggests our compound is a direct binder and inhibitor of AURKA, though less potent than the clinical comparator, Alisertib.
Phase 2: Cellular Target Engagement and Phenotypic Confirmation
Demonstrating that a compound binds its target in vitro is insufficient. The next critical phase is to confirm that it can enter a cell, engage its intended target, and elicit a predictable biological response.
Experimental Workflow: From Target Engagement to Cellular Effect
Caption: Phase 2 workflow to validate target engagement in a cellular environment.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Methodology:
-
Cell Treatment: Treat a cancer cell line known to express AURKA (e.g., HCT116) with either vehicle (DMSO) or this compound.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Quantify the amount of soluble AURKA remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the fraction of soluble AURKA against temperature. A rightward shift in the melting curve for the drug-treated group indicates target stabilization and engagement.
Protocol 2.2: Target Phosphorylation and Cell Proliferation Assays
Rationale: AURKA is a key regulator of mitosis. Its inhibition should lead to a decrease in the phosphorylation of its downstream substrates (like Histone H3) and ultimately inhibit cell proliferation.[6] Measuring these effects provides a direct link between target inhibition and cellular phenotype.
Methodology (Phospho-Histone H3 Western Blot):
-
Treatment: Treat HCT116 cells with increasing concentrations of the test compound for a relevant duration (e.g., 24 hours).
-
Lysis & SDS-PAGE: Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Blotting: Transfer proteins to a membrane and probe with primary antibodies specific for phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).
-
Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A dose-dependent decrease in the phospho-H3 signal indicates target inhibition.
Methodology (Cell Proliferation Assay):
-
Seeding: Seed cancer cells in 96-well plates.[2]
-
Treatment: Treat cells with a serial dilution of the test compound and the comparator.[2]
-
Incubation: Incubate for a period that allows for several cell divisions (e.g., 72 hours).[2]
-
Quantification: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Comparative Data Table:
| Compound | Cellular Target Engagement (CETSA ΔTm, °C) | p-Histone H3 IC50 (nM) | HCT116 GI50 (nM) |
| This compound | +4.2 | 250 | 450 |
| Alisertib (Comparator) | +6.8 | 55 | 90 |
The data from this phase would confirm that this compound enters cells, binds to AURKA, inhibits its downstream signaling, and consequently reduces cancer cell proliferation.
Phase 3: Advanced Mechanistic Validation and Specificity
The final phase employs advanced techniques to confirm that the observed cellular phenotype is indeed a direct result of inhibiting the primary target and not due to unforeseen off-target effects.
Protocol 3.1: Genetic Target Validation (CRISPR/siRNA)
Rationale: This is a gold-standard experiment for MoA confirmation. If the compound's effect is truly mediated by the target, then genetically removing that target should render the cells resistant to the compound.
Methodology (CRISPR Knockout):
-
Cell Line Generation: Use CRISPR-Cas9 to generate an AURKA knockout (KO) HCT116 cell line alongside an isogenic wild-type (WT) control.
-
Validation: Confirm the absence of AURKA protein in the KO line via Western blot.
-
Proliferation Assay: Perform a cell proliferation assay (as in Protocol 2.2) on both the WT and KO cell lines, treating each with this compound.
-
Data Analysis: Compare the GI50 values. A significant rightward shift (increase) in the GI50 for the KO line compared to the WT line strongly indicates that AURKA is the primary target responsible for the compound's anti-proliferative effect.
Hypothetical Signaling Pathway and Point of Inhibition
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. biopharmaservices.com [biopharmaservices.com]
A Comparative Guide to Cyclopentyl vs. Other N-Substituents in Pyrazole-Based Drug Candidates
Introduction: The Critical Role of N-Substitution in Pyrazole Scaffolds
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically approved drugs.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a versatile template for designing molecules that can interact with a wide array of biological targets, leading to diverse pharmacological activities including anti-inflammatory, anticancer, and kinase inhibitory effects.[4][5][6]
A key determinant of a pyrazole's therapeutic efficacy lies in the nature of the substituent at the N1 position. This position is a critical vector for medicinal chemists to fine-tune a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and to optimize its interaction with the target protein.[4][5] Among the myriad of possible N-substituents, the cyclopentyl group has emerged as a particularly interesting and often advantageous choice. This guide provides an in-depth comparative analysis of the cyclopentyl group versus other common N-substituents, supported by experimental data and mechanistic insights to inform rational drug design.
The Cyclopentyl Group: A Profile of Advantageous Physicochemical Properties
The cyclopentyl group, a five-membered carbocycle, possesses a unique combination of steric and electronic properties that can significantly influence the overall profile of a pyrazole-containing drug candidate.[7] Its presence can alter boiling points, melting points, and reactivity compared to acyclic counterparts.[7]
Lipophilicity and Steric Bulk: The cyclopentyl group offers a moderate level of lipophilicity, which is often a desirable trait for achieving good cell permeability and oral bioavailability. Compared to smaller alkyl groups like methyl or ethyl, the cyclopentyl group provides greater steric bulk. This can be advantageous for filling hydrophobic pockets in a target protein, thereby enhancing binding affinity. Conversely, when compared to larger or more rigid groups like phenyl or cyclohexyl, the cyclopentyl group's more compact and somewhat flexible nature can allow for a better fit within sterically constrained binding sites.[8][9]
Conformational Flexibility: The cyclopentyl ring is not planar and exists in a dynamic equilibrium between "envelope" and "twist" conformations. This conformational flexibility can allow the substituent to adopt an optimal orientation within the binding pocket of a target protein, maximizing favorable interactions.[7] This adaptability can be a key advantage over more rigid substituents.
Comparative Analysis with Other N-Substituents
The choice of an N-substituent is a critical decision in the drug design process, with each group imparting distinct properties to the pyrazole core.
Cyclopentyl vs. Small Acyclic Alkyl Groups (e.g., Methyl, Isopropyl)
Small alkyl groups like methyl and isopropyl are common choices for N-substitution. While they increase lipophilicity to a lesser extent than the cyclopentyl group, their smaller size may not be sufficient to engage in significant van der Waals interactions within a binding pocket. In a study on phenyldihydropyrazolones as inhibitors of Trypanosoma cruzi, the isopropyl-substituted compound was identified as a potent inhibitor.[10] However, further exploration often reveals that larger, more lipophilic groups can lead to improved activity.[9][11]
Cyclopentyl vs. Larger Cycloalkyl Groups (e.g., Cyclohexyl)
The cyclohexyl group, while also a lipophilic cycloalkane, is conformationally more restricted than the cyclopentyl group, primarily adopting a "chair" conformation. While this rigidity can sometimes be beneficial, the slightly smaller and more flexible cyclopentyl ring may offer a better compromise between occupying a hydrophobic pocket and avoiding steric clashes. For instance, in the development of meprin α and β inhibitors, a pyrazole derivative with a cyclopentyl moiety showed similar activity to the unsubstituted parent compound, while derivatives with smaller methyl or benzyl groups had decreased activity.[8]
Cyclopentyl vs. Aromatic Groups (e.g., Phenyl, Benzyl)
Aromatic substituents like phenyl and benzyl introduce the possibility of π-π stacking interactions with aromatic amino acid residues in the binding site, which can significantly enhance potency. However, they also bring potential liabilities, such as increased susceptibility to oxidative metabolism by cytochrome P450 enzymes. The cyclopentyl group, being a saturated carbocycle, is generally less prone to such metabolic pathways, potentially leading to improved metabolic stability and a longer in vivo half-life.[12][13] N-aryl pyrazoles have been noted for sedative, analgesic, and hypnotic activities.[14]
The following table summarizes a comparative analysis of different N-substituents on a hypothetical pyrazole core, based on general principles and trends observed in the literature.
| N-Substituent | Key Physicochemical Properties | Potential Impact on Biological Activity | Potential Metabolic Liabilities |
| Cyclopentyl | Moderate lipophilicity, moderate steric bulk, conformational flexibility.[7] | Can effectively fill hydrophobic pockets, adaptable to binding site topography.[8] | Generally metabolically robust.[12] |
| Methyl | Low lipophilicity, minimal steric bulk. | May not provide sufficient interactions for high potency. | Can be subject to N-demethylation.[12] |
| Isopropyl | Moderate lipophilicity, moderate steric bulk. | Can be a good starting point for exploring hydrophobic interactions.[10] | Potential for oxidation at the tertiary carbon. |
| Cyclohexyl | High lipophilicity, significant steric bulk, conformationally restricted. | Can provide strong hydrophobic interactions but may cause steric clashes. | Generally metabolically stable. |
| Phenyl | High lipophilicity, planar and rigid, capable of π-π stacking. | Can lead to high potency through aromatic interactions. | Susceptible to aromatic hydroxylation. |
Experimental Protocols
General Synthesis of N-Substituted Pyrazoles
A common and versatile method for the synthesis of N-substituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[2][15][16]
Step-by-Step Protocol:
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired substituted hydrazine hydrochloride (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrazole.
Note: The regioselectivity of the reaction (i.e., which nitrogen atom of the unsymmetrical hydrazine attacks which carbonyl group) can be influenced by the steric and electronic properties of the substituents on both reactants.[17][18]
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Assessing the metabolic stability of new chemical entities is crucial in early drug discovery.[13][19]
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (HLM), a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to the mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Visualizations
Workflow for Synthesis and Evaluation of N-Substituted Pyrazoles
Caption: Workflow for the synthesis and evaluation of N-substituted pyrazoles.
Hypothetical Binding Pocket Interactions
Caption: Comparison of binding interactions for N-methyl vs. N-cyclopentyl pyrazoles.
Conclusion
The N-substituent on a pyrazole ring is a powerful tool for modulating the pharmacological and pharmacokinetic properties of drug candidates. The cyclopentyl group, with its balanced lipophilicity, steric bulk, and conformational flexibility, frequently offers a distinct advantage over other common substituents. It can enhance binding affinity by effectively occupying hydrophobic pockets while maintaining a degree of adaptability that more rigid groups lack. Furthermore, its saturated nature often confers greater metabolic stability compared to aromatic substituents. As with all aspects of drug design, the optimal choice of an N-substituent is context-dependent and must be determined through empirical testing. However, the unique and favorable properties of the cyclopentyl group make it a compelling option for consideration in the design of novel pyrazole-based therapeutics.
References
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 642385. [Link]
-
Luebke, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 276-289. [Link]
-
Fiveable. (2025). Cyclopentyl Definition. Organic Chemistry Key Term. [Link]
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
Oulous, T., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. ResearchGate. [Link]
-
Ran, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 788-816. [Link]
-
Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista campano, 28(1), 3240-3271. [Link]
-
Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 7(5), 185-201. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(3), 1-15. [Link]
-
Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl Derivatives. Journal of the American Chemical Society, 73(11), 5034-5040. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
Katritzky, A. R., et al. (1998). Synthesis of N-cycloalkenylazoles. The Journal of Organic Chemistry, 63(26), 9993-9995. [Link]
-
Zheng, M., et al. (2024). O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones. Organic Letters. [Link]
-
Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(35), 22695-22723. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
-
Gulia, N., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 12053-12064. [Link]
-
Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 630325. [Link]
-
Bakholdina, A. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(19), 6940. [Link]
-
Schmidt, F., & Opatz, T. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1004-1033. [Link]
-
Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
-
Elguero, J., & Jacquier, R. (1966). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Journal of the Chemical Society B: Physical Organic, 610-615. [Link]
-
Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 324-334. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Polycyclic Aromatic Compounds, 42(5), 2354-2376. [Link]
- Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
-
Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2(7), 958-970. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of 1-Cyclopentyl-4-nitro-1H-pyrazole
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3][4][5][6] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[4][5][6][7][8] This versatility, however, underscores a critical challenge in drug development: ensuring target selectivity.[9][10] Off-target effects, where a drug interacts with unintended biological molecules, can lead to adverse reactions and diminish therapeutic efficacy, representing a significant cause of clinical trial failures.[9][11][12]
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel pyrazole derivative, 1-Cyclopentyl-4-nitro-1H-pyrazole . While the specific biological targets of this compound are under investigation, its structural similarity to other biologically active pyrazoles suggests potential modulation of key signaling pathways, such as those involved in inflammation. For the purpose of this guide, we will hypothesize that its primary target is a key inflammatory kinase, Kinase X . We will compare its selectivity profile against two hypothetical alternative compounds:
-
Compound A (Structural Analog): 1-Cyclopentyl-3-nitro-1H-pyrazole (a positional isomer).
-
Compound B (Mechanistic Analog): A known, non-pyrazole-based inhibitor of Kinase X.
The following sections will detail a multi-pronged experimental approach to thoroughly characterize the selectivity of this compound, providing a robust methodology for any researcher in the field of drug discovery.
The Rationale Behind a Multi-Faceted Approach to Cross-Reactivity
Relying on a single assay to determine a compound's specificity is insufficient. A comprehensive understanding requires the integration of various techniques that probe different aspects of molecular interaction.[13][14][15][16] Our approach is built on three pillars:
-
Biochemical Assays: To quantify direct interactions with purified enzymes.
-
Cell-Based Assays: To assess target engagement and functional consequences in a physiological context.
-
Proteome-Wide Profiling: To identify potential off-targets in an unbiased manner.
This integrated strategy provides a self-validating system, where findings from one experimental set can be corroborated or further investigated by another.
Experimental Design for Comprehensive Cross-Reactivity Profiling
Part 1: Primary Target Engagement and Potency
The initial step is to confirm the compound's activity against its intended target, Kinase X.
Methodology: In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Compound A, and Compound B against purified recombinant Kinase X.
-
Protocol:
-
A radiometric kinase assay is performed using [γ-³²P]ATP.
-
Kinase X is incubated with a specific peptide substrate in the presence of varying concentrations of the test compounds (from 1 nM to 100 µM).
-
The reaction is initiated by the addition of [γ-³²P]ATP and allowed to proceed for 30 minutes at 30°C.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP using a phosphocellulose membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Illustrative Data:
| Compound | IC50 against Kinase X (nM) |
| This compound | 15 |
| Compound A | 250 |
| Compound B | 5 |
Interpretation: This initial screen would confirm that this compound is a potent inhibitor of Kinase X, although less potent than the established inhibitor, Compound B. The positional isomer, Compound A, shows significantly weaker activity, highlighting the sensitivity of the interaction to the nitro group's position.
Part 2: Profiling Against a Panel of Related Kinases
Given that many kinases share structural similarities in their ATP-binding pockets, assessing cross-reactivity against a panel of related kinases is crucial.[17]
Methodology: Kinome-Wide Profiling
-
Objective: To evaluate the selectivity of the compounds across a broad panel of human kinases.
-
Protocol:
-
The compounds are screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases using a commercially available platform (e.g., Eurofins DiscoverX KINOMEscan™).
-
The assay measures the ability of the compound to displace a proprietary ligand from the kinase active site.
-
Results are reported as the percentage of remaining kinase activity in the presence of the compound. A lower percentage indicates stronger binding.
-
Illustrative Data:
| Kinase | This compound (% Inhibition at 1 µM) | Compound A (% Inhibition at 1 µM) | Compound B (% Inhibition at 1 µM) |
| Kinase X | 98% | 45% | 99% |
| Kinase Y | 75% | 10% | 80% |
| Kinase Z | 20% | 5% | 15% |
| ... (and >400 other kinases) |
Interpretation: This broad screen provides a global view of selectivity. In this hypothetical example, both this compound and Compound B show significant inhibition of Kinase Y, suggesting a potential off-target liability. Compound A appears to be more selective.
Part 3: Cellular Target Engagement and Functional Consequences
Biochemical assays use purified proteins, which may not fully recapitulate the cellular environment. Therefore, it is essential to validate target engagement in live cells.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound binds to Kinase X in a cellular context.
-
Protocol:
-
Cells expressing Kinase X are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble Kinase X at each temperature is quantified by Western blotting.
-
Ligand binding stabilizes the protein, leading to a shift in its melting temperature.
-
Illustrative Data: A rightward shift in the melting curve for Kinase X in the presence of this compound would indicate direct target engagement.
Part 4: Unbiased Off-Target Identification in the Proteome
To identify unanticipated off-targets, an unbiased proteomic approach is invaluable.
Methodology: Affinity Chromatography-Mass Spectrometry
-
Objective: To identify the proteins from a cell lysate that bind to this compound.
-
Protocol:
-
This compound is chemically modified to incorporate a linker and immobilized on beads.
-
A cell lysate is incubated with the immobilized compound.
-
Non-specifically bound proteins are washed away.
-
Specifically bound proteins are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Interpretation: This experiment can reveal novel, unexpected binding partners, providing a more complete picture of the compound's interactome.
Visualizing the Concepts
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical role of Kinase X in an inflammatory signaling pathway.
Caption: Hypothetical signaling pathway of Kinase X.
Experimental Workflow for Cross-Reactivity Profiling
This diagram outlines the integrated workflow for assessing compound selectivity.
Caption: Integrated workflow for cross-reactivity assessment.
Conclusion: A Holistic View of Selectivity
The comprehensive evaluation of a small molecule's selectivity is a cornerstone of successful drug development.[9][10][11][14] For a novel compound like this compound, a multi-pronged approach combining in vitro biochemical assays, cell-based target engagement studies, and unbiased proteomic profiling is essential. This strategy provides a robust and self-validating framework for building a complete picture of a compound's cross-reactivity and potential off-target effects. This knowledge is paramount for making informed decisions about a drug candidate's potential for both efficacy and safety, ultimately de-risking the path to clinical development.
References
- Off Target Effect. (2026). Massive Bio.
- Off-Target Effects Analysis. (n.d.).
- Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251-67.
- Four ways to measure selectivity. (2023).
- How can off-target effects of drugs be minimised? (2025).
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London.
- Definition of off-target effect. (n.d.). NCI Dictionary of Cancer Terms.
- 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid. (n.d.). Smolecule.
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. (n.d.). Benchchem.
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). ScienceDirect.
- Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... (n.d.).
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
- Rational Approaches to Improving Selectivity in Drug Design. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
- Pyrazole-Based Heterotricycles for Drug Discovery. (2020). ChemistryViews.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- The designed pyrazole-based target compounds. (n.d.).
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. massivebio.com [massivebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. Facebook [cancer.gov]
- 13. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icr.ac.uk [icr.ac.uk]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Cyclopentyl-4-nitro-1H-pyrazole
In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 1-cyclopentyl-4-nitro-1H-pyrazole, a heterocyclic compound whose structural motifs—a pyrazole ring and a nitro group—necessitate careful handling as hazardous waste. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Part 1: Waste Characterization and Hazard Assessment
Before initiating any disposal procedure, a thorough characterization of the waste is essential. The primary hazards associated with this compound are inferred from its chemical structure and data from similar nitro-pyrazole compounds.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed[1][3]. | Avoid ingestion. Wash hands thoroughly after handling[3]. |
| Skin Corrosion/Irritation | Causes skin irritation[1][2][4]. | Wear appropriate chemical-resistant gloves and lab coat[4]. |
| Eye Damage/Irritation | Causes serious eye irritation[1][2][4]. | Wear safety glasses or goggles[4]. |
| Respiratory Irritation | May cause respiratory irritation[1][3][9]. | Handle in a well-ventilated area or a chemical fume hood[3]. |
| Environmental Hazard | Nitroaromatic compounds are noted as pollutants[5]. | Prevent release into the environment. Do not dispose down the drain[10][11]. |
Given these characteristics, this compound waste must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or via sanitary sewer systems[12].
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous reactions[13].
-
Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate liquid hazardous waste container.
-
Incompatible Chemicals: Keep this waste stream separate from strong oxidizing agents, acids, and bases[2][3]. Organic nitro compounds should not be mixed with oxidizing mineral acids[14].
Step 3: Waste Container Selection and Labeling
The integrity and clear communication of waste containers are mandated by regulatory standards[15][16].
-
Container Type: Use a sturdy, leak-proof container with a secure, tight-fitting lid[6][13]. The container must be chemically compatible with the waste.
-
Labeling: Immediately label the waste container. The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories serve as Satellite Accumulation Areas (SAAs), which are designated locations for collecting waste at or near the point of generation[13][15][17].
-
Location: The SAA must be under the direct control of laboratory personnel[18].
-
Container Management: Keep the waste container securely closed except when adding waste[12][13].
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills[8][12].
-
Storage Limits: Do not exceed the 55-gallon limit for hazardous waste in an SAA[18].
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[6][19].
-
Request Pickup: Follow your institution's specific procedures to request a waste pickup from your laboratory.
-
Documentation: Maintain any required records of waste generation and disposal as mandated by the EPA's Resource Conservation and Recovery Act (RCRA)[7].
The entire process, from generation to final disposal, must be tracked to ensure regulatory compliance[15].
Part 3: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured and scientifically grounded disposal plan, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment for all personnel and upholding their responsibility to environmental stewardship.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 19, 2026, from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021). American Society for Clinical Laboratory Science. Retrieved January 19, 2026, from [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved January 19, 2026, from [Link]
-
Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. (2020). International Journal of Green and Herbal Chemistry. Retrieved January 19, 2026, from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved January 19, 2026, from [Link]
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 19, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). US EPA. Retrieved January 19, 2026, from [Link]
-
Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. Retrieved January 19, 2026, from [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry. Retrieved January 19, 2026, from [Link]
-
Laboratory Safety Guidance. (n.d.). OSHA. Retrieved January 19, 2026, from [Link]
-
Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. (2024). Jetir.org. Retrieved January 19, 2026, from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
2-nitrophenol waste. (2023). Reddit. Retrieved January 19, 2026, from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved January 19, 2026, from [Link]
-
Nitro Razredčilo Safety Data Sheet. (n.d.). Chemius. Retrieved January 19, 2026, from [Link]
-
Proper Handling and Disposal of Laboratory Waste. (2017). JoVE. Retrieved January 19, 2026, from [Link]
-
Organic Nitro Compounds Waste Compatibility. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 19, 2026, from [Link]
-
Hazardous Waste. (2023). University of Oklahoma Health Sciences Center. Retrieved January 19, 2026, from [Link]
-
3-Nitro-1H-pyrazole Safety Data Sheet. (n.d.). AFG Bioscience LLC. Retrieved January 19, 2026, from [Link]
-
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. reddit.com [reddit.com]
- 6. usbioclean.com [usbioclean.com]
- 7. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. biosynth.com [biosynth.com]
- 10. afgsci.com [afgsci.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. calpaclab.com [calpaclab.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 18. epa.gov [epa.gov]
- 19. Mobile [my.chemius.net]
Mastering Safety: A Researcher's Guide to Handling 1-Cyclopentyl-4-nitro-1H-pyrazole
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 1-Cyclopentyl-4-nitro-1H-pyrazole represents a class of compounds with significant potential, yet its handling demands a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of this and structurally related molecules. Our focus extends beyond mere compliance, aiming to instill a culture of safety that protects researchers and ensures the integrity of their work.
Hazard Analysis: Understanding the Risks
The primary hazards associated with this compound are anticipated to be:
-
Skin Irritation/Corrosion: Expected to cause skin irritation upon contact[1][2][3][6].
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation[1][2][3][5][6].
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract[1][2][3].
-
Potential for Dust Explosion: As with many fine organic powders, a potential for dust explosion exists if dispersed in the air in sufficient concentrations and exposed to an ignition source.
-
Reactivity: Nitro compounds can be reactive and should be handled with care, avoiding excessive heat and contact with incompatible materials[7].
This hazard profile dictates a multi-faceted PPE strategy to create a reliable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the following ensemble is mandatory.
Eye and Face Protection: The First Line of Defense
Rationale: The potential for serious eye irritation necessitates robust eye protection. Standard safety glasses are insufficient as they do not protect from splashes or airborne dust.
-
Primary Protection: Well-fitting chemical splash goggles are required at all times when handling the solid compound or its solutions[8].
-
Secondary Protection: When there is a significant risk of splashing or aerosol generation (e.g., during weighing of large quantities or transfers), a face shield must be worn in conjunction with chemical splash goggles[9][10].
| Protection Level | Equipment | When to Use |
| Minimum | Chemical Splash Goggles | All handling procedures |
| Enhanced | Chemical Splash Goggles and Face Shield | Weighing, transfers, potential for splashes |
Hand Protection: Preventing Dermal Absorption
Rationale: To prevent skin irritation and potential systemic toxicity through dermal absorption, chemically resistant gloves are essential. The choice of glove material is critical and should be based on chemical compatibility.
-
Glove Type: Nitrile gloves are a suitable choice for incidental contact and provide good resistance to a range of chemicals[8][11]. For prolonged handling or in situations with a high risk of contamination, double-gloving is recommended to provide an additional layer of protection[9][12][13].
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
Body Protection: Shielding Against Contamination
Rationale: A laboratory coat is the minimum requirement for body protection to prevent contamination of personal clothing[8].
-
Laboratory Coat: A clean, long-sleeved laboratory coat should be worn and buttoned completely.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the laboratory coat provides an additional barrier[9].
Respiratory Protection: Safeguarding Against Inhalation
Rationale: The fine, powdered nature of this compound presents an inhalation hazard. Engineering controls, such as a fume hood, are the primary means of controlling this risk.
-
Primary Control: All handling of this compound that could generate dust should be performed within a certified chemical fume hood[8].
-
Secondary Protection: In the absence of adequate engineering controls or during a spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. For higher concentrations or in situations where vapors may be present, a full-face respirator with appropriate cartridges may be required[14].
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Put on a clean laboratory coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron.
-
Respiratory Protection (if needed): Perform a fit check and don the appropriate respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Hand Protection: Don the first pair of nitrile gloves. If double-gloving, put on the second pair, ensuring the cuffs of the outer gloves go over the sleeves of the laboratory coat.
Doffing (Taking Off) PPE
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of the head. Place them in a designated area for decontamination.
-
Body Protection: Unbutton the laboratory coat and remove it by rolling it down from the shoulders, turning the sleeves inside out. Hang it in a designated area or dispose of it if it is contaminated.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aablocks.com [aablocks.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. epa.gov [epa.gov]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 14. realsafety.org [realsafety.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
